molecular formula C9H15NO2 B1311248 Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid CAS No. 94794-30-6

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid

Cat. No.: B1311248
CAS No.: 94794-30-6
M. Wt: 169.22 g/mol
InChI Key: VNCIGXSNWMPXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)7-9-3-1-5-10(9)6-2-4-9/h1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCIGXSNWMPXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443338
Record name (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94794-30-6
Record name (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidating the Structure of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive process for the structure elucidation of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid. Due to the limited availability of published experimental spectral data for this specific compound, this document presents a theoretical framework for its structural confirmation. The methodologies described are based on established principles of spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide provides hypothetical data and detailed experimental protocols to serve as a practical reference for researchers encountering this or structurally similar molecules.

Introduction

This compound, also known by its CAS number 124655-63-6 (for its hydrochloride salt), is a saturated heterocyclic compound containing a pyrrolizidine core with an acetic acid moiety.[1][2] The pyrrolizidine alkaloid family, to which this core structure belongs, is of significant interest in medicinal chemistry due to a wide range of biological activities. Accurate structural determination is a critical first step in understanding the compound's chemical behavior and potential therapeutic applications.

This guide will detail the analytical workflow required to unambiguously determine the connectivity and stereochemistry of this compound.

Proposed Structure and Physicochemical Properties

The proposed structure of this compound is presented below. Key physicochemical properties, based on computational predictions, are summarized in Table 1.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
Exact Mass169.1103 g/mol
XLogP3-1.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Topological Polar Surface Area40.5 Ų

Experimental Protocols for Structure Elucidation

A logical workflow for the structure elucidation of an unknown compound, hypothesized to be this compound, is presented below.

cluster_workflow Structure Elucidation Workflow Unknown Unknown Compound MS Mass Spectrometry (MS) Unknown->MS Molecular Formula IR Infrared (IR) Spectroscopy Unknown->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Unknown->NMR Structure Proposed Structure MS->Structure IR->Structure H1_NMR 1H NMR NMR->H1_NMR Proton Environment C13_NMR 13C NMR NMR->C13_NMR Carbon Skeleton COSY COSY H1_NMR->COSY ¹H-¹H Correlations HSQC HSQC H1_NMR->HSQC ¹H-¹³C Direct Correlations HMBC HMBC H1_NMR->HMBC ¹H-¹³C Long-Range Correlations DEPT DEPT C13_NMR->DEPT CH, CH₂, CH₃ C13_NMR->HSQC C13_NMR->HMBC DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: Experimental workflow for structure elucidation.

Mass Spectrometry (MS)

Protocol: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid and introduced via direct infusion.

Expected Results: The protonated molecule [M+H]⁺ would be observed, providing the exact mass. This allows for the determination of the molecular formula. Key fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the pyrrolizidine ring.

Infrared (IR) Spectroscopy

Protocol: A Fourier-transform infrared (FTIR) spectrum would be recorded using a KBr pellet or as a thin film on a NaCl plate. The spectrum would be collected over a range of 4000-400 cm⁻¹.

Expected Results: Characteristic absorption bands would indicate the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: All NMR spectra would be recorded on a 400 MHz or higher field spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as D₂O or MeOD. Chemical shifts would be referenced to an internal standard (e.g., TMS). A standard suite of experiments including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC would be performed.

Expected Results: The combination of these NMR experiments would allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.

Hypothetical Spectroscopic Data and Interpretation

The following tables present hypothetical, yet realistic, spectroscopic data for this compound and their interpretation.

Table 2: Hypothetical Mass Spectrometry Data

m/z (Observed)Ion FormulaInterpretation
170.1181[C₉H₁₆NO₂]⁺[M+H]⁺
124.1021[C₈H₁₄N]⁺Loss of COOH
83.0864[C₅H₁₁N]⁺Fragmentation of the pyrrolizidine ring

Table 3: Hypothetical Infrared Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid)
2960-2850StrongC-H stretch (aliphatic)
1710StrongC=O stretch (carboxylic acid)
1450MediumC-H bend
1250MediumC-O stretch

Table 4: Hypothetical ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.5-3.7m2HH-5
3.2-3.4m2HH-3
2.8-3.0m2HH-7
2.5s2HH-8
1.8-2.1m4HH-1, H-2
1.6-1.8m2HH-6

Table 5: Hypothetical ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (ppm)DEPT-135Assignment
178.0-C-9 (COOH)
75.0-C-7a
55.0CH₂C-5
54.5CH₂C-3
45.0CH₂C-8
35.0CH₂C-7
28.0CH₂C-1
25.0CH₂C-2
24.5CH₂C-6

2D NMR Correlation Analysis

The following diagram illustrates the key correlations expected from 2D NMR experiments (COSY, HSQC, HMBC) that would be used to piece together the molecular structure.

cluster_correlations Key 2D NMR Correlations H5 H-5 H6 H-6 H5->H6 COSY C7a C-7a H5->C7a HMBC C5 C-5 H5->C5 HSQC H3 H-3 H3->C7a HMBC C3 C-3 H3->C3 HSQC H7 H-7 C7 C-7 H7->C7 HSQC H8 H-8 C9 C-9 H8->C9 HMBC H8->C7a HMBC C8 C-8 H8->C8 HSQC H1 H-1 H2 H-2 H1->H2 COSY H1->C7a HMBC C1 C-1 H1->C1 HSQC H2->H3 COSY C2 C-2 H2->C2 HSQC H6->H7 COSY C6 C-6 H6->C6 HSQC

Caption: Expected 2D NMR correlations for structure confirmation.

Conclusion

References

Synthesis of the Pyrrolizidine Alkaloid Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolizidine alkaloid core, a saturated bicyclic system composed of two fused five-membered rings sharing a nitrogen atom at the bridgehead, is a key structural motif in a wide range of biologically active natural products. These compounds have garnered significant attention from the scientific community due to their diverse pharmacological properties, which include potent glycosidase inhibitory, anti-cancer, and anti-viral activities. This technical guide provides a comprehensive overview of prominent synthetic strategies developed for the construction of the pyrrolizidine alkaloid core, with a focus on key reactions, quantitative data, and detailed experimental protocols.

Synthesis via Intramolecular Cyclization of Pyrrolidine Derivatives

A prevalent strategy for the synthesis of the pyrrolizidine core involves the construction of a suitably functionalized pyrrolidine ring followed by an intramolecular cyclization to form the second five-membered ring. Various research groups have developed elegant approaches based on this principle, often starting from chiral pool materials like amino acids or carbohydrates.

Fleet's Synthesis of Alexine and its Stereoisomers

The Fleet group developed a classic approach to the synthesis of the polyhydroxylated pyrrolizidine alkaloid alexine and its stereoisomers starting from a D-glucose-derived α-D-mannofuranoside derivative.[1] The key steps involve the formation of a functionalized pyrrolidine, followed by chain extension and intramolecular cyclization.

G cluster_0 Pyrrolidine Formation cluster_1 Chain Extension and Cyclization A D-Glucose B α-D-Mannofuranoside derivative (3) A->B [ref 1] C Fully protected pyrrolidine (5) B->C 1. TBSCl 2. Tf2O, H2/Pd, BnBr [ref 1] D Allylic alcohols (7a, 7b) C->D 1. TBAF 2. Swern ox. 3. CH2=CHMgBr [ref 1] E Primary alcohol (9) D->E 1. TBSCl 2. BH3.DMS 3. H2O2 [ref 1] F Tricyclic compound (10) E->F 1. p-TsCl 2. H2/Pd/C [ref 1] G Alexine (1) / 7-epialexine (13) F->G 1. TFA 2. NaBH4 [ref 1]

Caption: Fleet's synthetic strategy towards Alexine.

Table 1: Quantitative Data for Fleet's Synthesis [1]

StepProduct(s)Yield (%)
Protection of diol 3 with TBSClCompound 4 95
Conversion of 4 to fully protected pyrrolidine 5 (3 steps)Compound 5 77
Deprotection of TBS group from 5 Compound 6 88
Swern oxidation and Grignard reaction of 6 Allylic alcohols 7a and 7b 38 (7a ), 37 (7b )
Protection and hydroboration-oxidation of 7a Primary alcohol 9 67 (from silyl ether)
Tosylation of 9 Tosylate77
Hydrogenolysis of the cyclized saltTricyclic compound 10 72
Deprotection and reduction of 10 Alexine (1 )54

Experimental Protocols: Key Steps in Fleet's Synthesis [1]

  • Synthesis of Allylic Alcohols (7a and 7b): To a solution of the alcohol 6 in CH₂Cl₂ at -78 °C is added oxalyl chloride followed by DMSO. After stirring, triethylamine is added. The reaction is warmed to room temperature, and the crude aldehyde is dissolved in THF and treated with vinylmagnesium bromide at 0 °C to afford a mixture of epimeric allylic alcohols 7a and 7b .

  • Intramolecular Cyclization: The primary alcohol 9 is treated with p-toluenesulfonyl chloride in pyridine to give the corresponding tosylate. The tosylate is then subjected to hydrogenolysis over Pd/C in aqueous acetic acid to effect cyclization to the tricyclic compound 10 .

  • Final Deprotection and Reduction: The tricyclic compound 10 is treated with aqueous trifluoroacetic acid to remove the protecting groups, and the resulting intermediate is reduced with sodium borohydride in ethanol to furnish alexine (1 ).

Donohoe's Synthesis from N-Boc Pyrrole

The Donohoe group developed a flexible strategy for the synthesis of pyrrolizidine alkaloids starting from readily available N-Boc pyrrole.[1] This approach involves a partial reduction of the pyrrole ring, followed by functionalization and intramolecular cyclization.

G cluster_0 Pyrrolidine Functionalization cluster_1 Chain Extension and Cyclization A N-Boc Pyrrole (98) B Monoacetate (99) A->B [ref 1] C Epoxide (100) B->C 1. BnBr, Ag2O 2. Epoxidation [ref 5] D Triol (101) C->D Ring opening [ref 1] E Aldehyde (102) D->E Swern oxidation [ref 1] F Secondary alcohol (103) E->F AllylMgBr [ref 1] G Mesylate (104) F->G 1. Cleavage 2. Reduction 3. Ms2O [ref 1] H (-)-7-epialexine (13) G->H 1. Deprotection 2. Cyclization 3. Hydrogenolysis [ref 1]

Caption: Donohoe's synthetic route to (-)-7-epialexine.

Table 2: Quantitative Data for Donohoe's Synthesis [2]

StepProduct(s)Yield (%)
Benzyl protection of monoacetate 99 Benzyl ether73
Epoxidation of the benzyl etherEpoxide 100 96 (98% ee)
Ring opening of epoxide 100 to triol 101 Triol 101 -
Swern oxidation of 101 Aldehyde 102 -
Allylation of aldehyde 102 Secondary alcohol 103 -
Cleavage, reduction, and mesylation of 103 Mesylate 104 -
Deprotection, cyclization, and hydrogenolysis to (-)-7-epialexine 13 (-)-7-epialexine 13 -

Experimental Protocols: Key Steps in Donohoe's Synthesis [1]

  • Epoxidation: The protected monoacetate is first benzylated using benzyl bromide and silver oxide. The resulting benzyl ether is then epoxidized to afford the epoxide 100 .

  • Ring Opening and Functionalization: The epoxide 100 undergoes a ring-opening reaction to yield the triol 101 . Subsequent Swern oxidation provides the aldehyde 102 , which is then reacted with allyl magnesium bromide to give the secondary alcohol 103 .

  • Cyclization and Final Steps: The double bond of 103 is cleaved and the resulting aldehyde is reduced to a primary alcohol, which is then mesylated to form 104 . Deprotection of the protecting groups triggers a spontaneous cyclization to form the pyrrolizidine core. Finally, hydrogenolysis removes the benzyl groups to yield (-)-7-epialexine (13 ).

Synthesis via [3+2] Annulation

A powerful strategy for the construction of the pyrrolidine ring, a key intermediate for the pyrrolizidine core, is the [3+2] annulation reaction. This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring in a stereocontrolled manner.

Somfai's Stereoselective [3+2] Annulation

The Somfai group developed a highly stereoselective [3+2] annulation reaction between a chiral α-amino aldehyde and a 1,3-bis(silyl)propene to construct the polyhydroxylated pyrrolidine subunit of alexine.[1]

G cluster_0 [3+2] Annulation cluster_1 Elaboration to Alexine A Chiral α-amino aldehyde (119) C Pyrrolidine (121) A->C [3+2] Annulation (CH3)3SiCl [ref 1] B 1,3-bis(silyl)propene (120) B->C D Diol (122) C->D Desilylation [ref 1] E Pyrrolidine (124) D->E 1. Oxidation 2. Allyltrimethylsilane, TiCl4 [ref 1] F Pyrrolizidine (128) E->F 1. Protection 2. Oxidation, Reduction 3. Deprotection, Bromination, Cyclization [ref 1] G Alexine (1) F->G Deprotection [ref 1]

Caption: Somfai's synthesis of Alexine via [3+2] annulation.

Table 3: Quantitative Data for Somfai's Synthesis

StepProduct(s)Yield (%)Stereoselectivity
[3+2] Annulation of aldehyde 119 and propene 120 Pyrrolidine 121 -High
Desilylation of 121 Diol 122 --
Oxidation and allylation of 122 Pyrrolidine 124 --
Conversion of 124 to pyrrolizidine 128 Pyrrolizidine 128 --
Deprotection of 128 to Alexine (1 )Alexine (1 )--

Experimental Protocols: Key Steps in Somfai's Synthesis [1]

  • [3+2] Annulation: The chiral α-amino aldehyde 119 is reacted with 1,3-bis(silyl)propene 120 in the presence of trimethylsilyl chloride to afford the highly functionalized pyrrolidine 121 with high stereoselectivity.

  • Chain Elaboration and Cyclization: The silyl group in 121 is removed to give the diol 122 , which is then chemoselectively oxidized to an aldehyde. Reaction with allyltrimethylsilane in the presence of titanium tetrachloride provides the pyrrolidine 124 . A series of functional group manipulations, including protection, oxidative cleavage, reduction, deprotection, bromination, and finally intramolecular cyclization, converts 124 into the pyrrolizidine 128 . The final deprotection step yields alexine (1 ).

Other Notable Synthetic Strategies

Several other innovative strategies have been successfully employed for the synthesis of the pyrrolizidine alkaloid core.

Han's Asymmetric Aminohydroxylation

Han and coworkers reported the first asymmetric synthesis of 1,2-diepialexine utilizing a regioselective asymmetric aminohydroxylation of an α,β-unsaturated ester as the key step to introduce the vicinal amino alcohol functionality.[2]

Pearson's Reductive Aminocyclization of Azidoepoxides

Pearson and coworkers developed a route to (-)-7-epialexine featuring a reductive aminocyclization of an azidoepoxide as the key step for the formation of the pyrrolizidine core.[1] This strategy allows for the simultaneous formation of the second ring and the introduction of a hydroxyl group.

Myeong and Ham's Stereoselective Allylation

Myeong and Ham achieved the total synthesis of alexine and (-)-7-epi-alexine using a stereoselective allylation of a functionalized pyrrolidine aldehyde as a key step.[3]

Enantioselective Synthesis of (+)-Amabiline

A convergent and enantioselective total synthesis of the unsaturated pyrrolizidine alkaloid (+)-amabiline has been reported, proceeding in 15 steps with a 6.2% overall yield.[4] The synthesis features the construction of the unsaturated pyrrolizidine core, also known as the (-)-supinidine core.

Table 4: Overview of Other Synthetic Strategies

StrategyKey Reaction(s)Target Molecule(s)Reference
Han's Asymmetric SynthesisAsymmetric Aminohydroxylation1,2-diepialexine[2]
Pearson's Reductive AminocyclizationReductive Aminocyclization of Azidoepoxide(-)-7-epialexine[1]
Myeong and Ham's SynthesisStereoselective AllylationAlexine, (-)-7-epialexine[3]
Synthesis of (+)-AmabilineConstruction of (-)-supinidine core(+)-Amabiline[4]

This guide provides a snapshot of the diverse and ingenious strategies developed for the synthesis of the pyrrolizidine alkaloid core. The detailed methodologies and quantitative data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of these important natural products and their analogues for applications in drug discovery and development. Further exploration of the cited literature is encouraged for a more in-depth understanding of each synthetic approach.

References

Spectroscopic and Synthetic Framework for Pyrrolizidine-7α-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific spectroscopic or synthetic data for "pyrrolizidine-7α-acetic acid." This suggests the compound may be novel, not yet synthesized, or documented under a different nomenclature. This guide, therefore, presents a hypothetical framework for its synthesis and characterization based on established principles for analogous pyrrolizidine alkaloids (PAs). It is intended for researchers, scientists, and drug development professionals as a foundational approach to investigating this and similar novel PA derivatives.

Hypothetical Spectroscopic Data

The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for pyrrolizidine-7α-acetic acid. These predictions are derived from known data for the pyrrolizidine core and the expected electronic effects of an acetic acid substituent at the 7α-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in Deuteriochloroform (CDCl₃) as the solvent. Actual values may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data for Pyrrolizidine-7α-acetic acid

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
11.8 - 2.2 (m)30 - 35
22.8 - 3.2 (m)55 - 60
33.0 - 3.5 (m)60 - 65
52.5 - 3.0 (m)54 - 58
61.9 - 2.4 (m)35 - 40
74.0 - 4.5 (m)75 - 80CH-O linkage
83.5 - 4.0 (m)65 - 70Bridgehead proton
1' (CH₂)2.5 - 2.8 (d)40 - 45Attached to C7
2' (COOH)10 - 12 (br s)170 - 175Carboxylic acid proton

Key Expected Observations:

  • The proton at C7 would likely appear as a multiplet due to coupling with protons on C6 and C8.

  • The diastereotopic protons of the methylene group (C1') in the acetic acid moiety are expected to appear as a doublet.

  • The carboxylic acid proton will be a broad singlet and its chemical shift will be highly dependent on the concentration and solvent.

  • 2D NMR experiments such as COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) are based on a molecular formula of C₉H₁₅NO₃, corresponding to a monoisotopic mass of approximately 185.1052 g/mol .

Table 2: Predicted Mass Spectrometry Data for Pyrrolizidine-7α-acetic acid

IonPredicted m/zMethodNotes
[M+H]⁺186.1128HRMS (ESI⁺)Protonated molecular ion.
[M-H₂O+H]⁺168.1022MS/MSLoss of water from the protonated molecule.
[M-COOH+H]⁺141.1175MS/MSLoss of the carboxyl group.
C₈H₁₂N⁺122.0964MS/MSCharacteristic fragment of the pyrrolizidine core.[1]
C₅H₈N⁺82.0651MS/MSFurther fragmentation of the pyrrolizidine ring.[1]

Key Expected Observations:

  • High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

  • Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺) is expected to yield characteristic fragments of the pyrrolizidine core through cleavages of the ring system.[1][2]

Hypothetical Experimental Protocols

The following protocols outline a plausible synthetic route and the subsequent analytical procedures for pyrrolizidine-7α-acetic acid.

Synthesis

A possible synthetic approach could involve the alkylation of a suitable pyrrolizidine alcohol precursor, such as retronecine or a related saturated necine base, at the C7-hydroxyl group.

  • Step 1: Protection of the Necine Base. If the starting necine base contains other reactive functional groups (e.g., a primary alcohol at C9), they should be selectively protected. For instance, a silyl ether protecting group could be used.

  • Step 2: Alkylation. The C7-hydroxyl group of the protected necine base can be deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent like THF. The resulting alkoxide is then reacted with an ethyl bromoacetate to introduce the ester moiety.

  • Step 3: Deprotection and Hydrolysis. The protecting groups are removed under appropriate conditions (e.g., acid or fluoride for silyl ethers). Subsequent hydrolysis of the ethyl ester to the carboxylic acid can be achieved using standard basic (e.g., LiOH, NaOH) or acidic conditions.

Purification

The crude product would likely require purification by column chromatography on silica gel, using a gradient of methanol in dichloromethane or another suitable solvent system. Final purification could be achieved by recrystallization from an appropriate solvent pair.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • Mass Spectrometry: High-resolution mass spectra should be obtained using an ESI-TOF or ESI-Orbitrap mass spectrometer to confirm the elemental composition. MS/MS fragmentation data should be acquired to confirm the structure of the pyrrolizidine core.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis, purification, and analysis of pyrrolizidine-7α-acetic acid.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Pyrrolizidine Precursor protection Protection of Reactive Groups start->protection alkylation Alkylation with Ethyl Bromoacetate protection->alkylation hydrolysis Ester Hydrolysis & Deprotection alkylation->hydrolysis crude Crude Pyrrolizidine-7α-acetic acid hydrolysis->crude column_chrom Column Chromatography crude->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_product Pure Product recrystallization->pure_product nmr NMR Spectroscopy (1H, 13C, 2D) pure_product->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_product->ms final_data Spectroscopic Data nmr->final_data ms->final_data

Caption: Workflow for the synthesis and characterization of pyrrolizidine-7α-acetic acid.

References

Crystal Structure Analysis of Tetrahydro-1H-pyrrolizine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data interpretation involved in the crystal structure analysis of tetrahydro-1H-pyrrolizine derivatives. The tetrahydro-1H-pyrrolizine core is a key structural motif in a wide array of biologically active compounds, making its precise structural elucidation critical for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutics. This document outlines the experimental protocols for single-crystal X-ray diffraction, presents key crystallographic data for representative compounds, and visualizes both the analytical workflow and relevant biological pathways.

Introduction to Tetrahydro-1H-pyrrolizine Derivatives

The pyrrolizidine alkaloid family, which includes the saturated tetrahydro-1H-pyrrolizine (also known as hexahydropyrrolizine or 1-azabicyclo[3.3.0]octane) skeleton, is a diverse group of natural and synthetic compounds.[1] These derivatives have garnered significant attention in the fields of medicinal chemistry and drug development due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. A thorough understanding of the three-dimensional arrangement of atoms, including absolute configuration, bond lengths, and bond angles, is paramount for elucidating their mechanisms of action and for optimizing their therapeutic potential. Single-crystal X-ray diffraction stands as the definitive method for obtaining this detailed structural information.[2]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of tetrahydro-1H-pyrrolizine derivatives is primarily achieved through single-crystal X-ray diffraction. The overall process can be divided into three main stages: sample preparation (crystal growth), data collection, and structure solution and refinement.[3]

Sample Preparation: Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is highly dependent on the quality of the crystal. The ideal crystal should be a single, well-formed entity, free of defects, and typically between 0.1 and 0.3 mm in each dimension. For organic compounds like tetrahydro-1H-pyrrolizine derivatives, several crystallization techniques can be employed:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for the slow evaporation of the solvent over a period of days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a solvent in which it is highly soluble.

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" in which the compound is poorly soluble, but which is miscible with the first solvent.

    • Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually decreasing its solubility and promoting crystal growth.

  • Slow Cooling:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, or below, to induce crystallization.

Data Collection: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The process of data collection involves the following steps:

  • Crystal Mounting: The selected crystal is carefully mounted on a glass fiber or a loop with a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage.

  • Unit Cell Determination: A series of initial X-ray diffraction images are collected to locate the diffraction spots. These spots are then used to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, a strategy for collecting a complete dataset is devised. This involves rotating the crystal through a series of angles while irradiating it with X-rays and recording the resulting diffraction patterns on a detector.

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. These intensities are then scaled and corrected for various experimental factors to produce a final reflection file.

Structure Solution and Refinement

The final stage involves converting the collected diffraction data into a three-dimensional model of the molecule.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a rough picture of the atomic arrangement.

  • Model Building: An initial molecular model is built by fitting atoms into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal displacement parameters of the model are refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. This process is iterated until the model converges to a final, accurate representation of the crystal structure. The quality of the final structure is assessed using metrics such as the R-factor.

Quantitative Data Presentation

The following tables summarize the crystallographic data for two representative pyrrolizidine derivatives. Table 1 presents data for a dihydropyrrolizinone, which is closely related to the tetrahydro-1H-pyrrolizine core, and Table 2 provides data for a more complex, fully saturated (hexahydro) pyrrolizine derivative.

Table 1: Crystallographic Data for 2,3-dihydro-1H-pyrrolizin-1-one (C₇H₇NO)

ParameterValue
Crystal Data
FormulaC₇H₇NO
Formula Weight121.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.301 (1)
b (Å)7.1730 (7)
c (Å)14.3760 (16)
α (°)90
β (°)90.989 (5)
γ (°)90
V (ų)1165.2 (2)
Z8
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)113
Reflections Collected10183
Independent Reflections2284
Refinement
R-factor (R₁)0.057
wR₂0.118
Goodness-of-fit (S)1.16

Data sourced from the Cambridge Structural Database, CCDC Number 797803.[4]

Table 2: Crystallographic Data for a Substituted Hexahydropyrrolizine Derivative (C₂₂H₂₃NO₂S)

ParameterValue
Crystal Data
FormulaC₂₂H₂₃NO₂S
Formula Weight365.47 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.5184 (4)
b (Å)10.4041 (5)
c (Å)10.6923 (4)
α (°)81.270 (2)
β (°)66.626 (2)
γ (°)74.385 (2)
V (ų)934.88 (7)
Z2
Data Collection
RadiationMo Kα
Temperature (K)293
Reflections Collected18019
Independent Reflections3265
Refinement
R-factor (R₁)0.041
wR₂0.112
Goodness-of-fit (S)1.03

Data adapted from a study on a thiochromeno[3,4-b]pyrrolizine derivative.[4]

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the crystal structure analysis and biological activity of tetrahydro-1H-pyrrolizine derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis a Purified Compound b Crystallization (Slow Evaporation, Vapor Diffusion, etc.) a->b c High-Quality Single Crystal b->c d Crystal Mounting & Cryo-cooling c->d e X-ray Diffraction Data Collection d->e f Data Integration & Scaling e->f g Structure Solution (Phase Problem) f->g h Model Building g->h i Structure Refinement h->i j Final Crystal Structure i->j

Caption: Experimental Workflow for Crystal Structure Analysis.

cox2_pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Expression Tetrahydro-1H-pyrrolizine Derivative Tetrahydro-1H-pyrrolizine Derivative Tetrahydro-1H-pyrrolizine Derivative->COX-2 Inhibits Arachidonic Acid Arachidonic Acid COX-2->Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Metabolized by Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain

Caption: Inhibition of the COX-2 Signaling Pathway.

apoptosis_pathway Drug (e.g., Pyrrolizine Derivative) Drug (e.g., Pyrrolizine Derivative) Pro-apoptotic Signals Pro-apoptotic Signals Drug (e.g., Pyrrolizine Derivative)->Pro-apoptotic Signals Induces Initiator Caspases\n(e.g., Caspase-9) Initiator Caspases (e.g., Caspase-9) Pro-apoptotic Signals->Initiator Caspases\n(e.g., Caspase-9) Activates Effector Caspases\n(Caspase-3/7) Effector Caspases (Caspase-3/7) Initiator Caspases\n(e.g., Caspase-9)->Effector Caspases\n(Caspase-3/7) Activates Cleavage of Cellular Proteins Cleavage of Cellular Proteins Effector Caspases\n(Caspase-3/7)->Cleavage of Cellular Proteins Apoptosis Apoptosis Cleavage of Cellular Proteins->Apoptosis

References

Physicochemical Properties of 7α-Hydroxycamptothecin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative physicochemical data for 7α-hydroxycamptothecin hydrochloride (7α-HOCPT HCl). This guide provides a comprehensive overview of the expected physicochemical properties and the detailed experimental methodologies used to characterize novel camptothecin derivatives, based on data from closely related analogs.

Introduction

Camptothecin and its derivatives are a critical class of anticancer agents that function by inhibiting DNA topoisomerase I.[1][2] These compounds possess a characteristic pentacyclic ring structure, which includes a lactone E-ring essential for their antitumor activity. However, the clinical utility of many camptothecins is hampered by poor aqueous solubility and the instability of the active lactone form, which undergoes hydrolysis to an inactive carboxylate form at physiological pH.[3][4]

The introduction of a hydroxyl group at the 7α position represents a specific chemical modification. Substitutions at the 7-position of the camptothecin core are known to modulate the compound's activity, stability, and solubility.[5][6] The hydrochloride salt form is intended to improve the aqueous solubility of the parent compound. A thorough understanding of the physicochemical properties of 7α-HOCPT HCl is therefore essential for its development as a potential therapeutic agent.

Expected Physicochemical Properties

While specific data for 7α-HOCPT HCl is not available, the following tables outline the key physicochemical parameters that would be determined for a novel camptothecin derivative. The data for related compounds are provided for illustrative purposes.

Table 1: General Physicochemical Properties

PropertyExpected Characteristic for 7α-HOCPT HClExample Data for Related Compounds
Molecular Formula C₂₀H₁₇N₂O₅·HClC₂₀H₁₆N₂O₅ (10-Hydroxycamptothecin)[7]
Molecular Weight To be determined364.4 g/mol (10-Hydroxycamptothecin)[7]
Appearance Expected to be a crystalline solidWhite to yellowish powder (typical for camptothecins)
Melting Point To be determined217°C (7-ethyl-10-hydroxycamptothecin)[8]

Table 2: Solubility Profile

The solubility of camptothecin derivatives is highly dependent on the solvent and pH. The hydrochloride salt is expected to enhance solubility in aqueous media.

SolventExpected Solubility of 7α-HOCPT HClExample Data for Related Compounds
Water Low to moderate, pH-dependentCamptothecin: <5 µg/mL[9]
Aqueous Buffers (pH 4-5) Higher solubility due to protonation and lactone stabilityCamptothecin solubility increases at lower pH[8]
Aqueous Buffers (pH 7.4) Lower solubility, potential for precipitation due to lactone hydrolysisCamptothecin is poorly soluble at neutral pH[9]
DMSO High7-ethyl-10-hydroxycamptothecin (SN-38): 1 mg/mL[10]
Ethanol Low to moderate7-ethyl-10-hydroxycamptothecin: Slightly soluble[8]
Methanol Low to moderate7-ethyl-10-hydroxycamptothecin: Slightly soluble[8]

Table 3: Stability Profile

The stability of the lactone ring is a critical parameter for camptothecins.

ConditionKey Stability ConcernExpected Behavior of 7α-HOCPT HCl
pH Lactone ring hydrolysis at neutral and basic pHThe lactone ring is expected to be more stable at acidic pH (below 5) and hydrolyze to the inactive carboxylate form at physiological pH (7.4) and above.
Temperature General degradationStability is expected to decrease with increasing temperature.
Light PhotodegradationCamptothecin derivatives can be susceptible to photodegradation.

Table 4: Ionization Constant (pKa)

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility and membrane permeability. Camptothecins have complex ionization behavior.

Ionizable GroupExpected pKa Range for 7α-HOCPT HCl
Quinoline Nitrogen (Ring B) ~ 6.5 - 7.5 (for the conjugate acid)
Phenolic Hydroxyl (if present, not in 7α-HOCPT) ~ 9 - 10

Experimental Protocols

Detailed methodologies are required to quantitatively assess the physicochemical properties of 7α-HOCPT HCl.

Solubility Determination

Method: Shake-flask method followed by HPLC quantification.

Protocol:

  • An excess amount of 7α-HOCPT HCl is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at pH 5.0 and 7.4, DMSO, ethanol).

  • The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspensions are filtered through a 0.22 µm filter to remove undissolved solid.

  • The concentration of the dissolved 7α-HOCPT HCl in the filtrate is determined by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or fluorescence detection.

  • A standard calibration curve of 7α-HOCPT HCl is used for quantification.

Stability Assessment (Lactone-Carboxylate Equilibrium)

Method: pH-dependent stability study using RP-HPLC.

Protocol:

  • Stock solutions of 7α-HOCPT HCl are prepared in an organic solvent like DMSO.

  • The stock solution is diluted into a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, and 9) and incubated at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are withdrawn.

  • The samples are immediately analyzed by a validated RP-HPLC method capable of separating the lactone and carboxylate forms of the compound.

  • The percentage of the lactone form remaining at each time point is calculated from the peak areas in the chromatograms.

  • The hydrolysis kinetics (e.g., half-life of the lactone form) can be determined by plotting the percentage of the lactone form versus time.

pKa Determination

Method: UV-Vis Spectrophotometry or Potentiometric Titration. For sparingly soluble compounds, cosolvent methods are often employed.

Protocol (UV-Vis Spectrophotometry):

  • A series of buffer solutions with a range of precise pH values are prepared.

  • A constant concentration of 7α-HOCPT HCl is added to each buffer solution.

  • The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Changes in the absorbance at specific wavelengths that correspond to the different ionization states of the molecule are plotted against pH.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.

  • For compounds with low water solubility, this procedure can be repeated in several water-cosolvent (e.g., methanol-water) mixtures, and the aqueous pKa can be estimated by extrapolation using methods like the Yasuda-Shedlovsky plot.[11]

Mandatory Visualizations

Topoisomerase_I_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 Binding & Cleavage Complex Top1-DNA Cleavable Complex Top1->Complex Forms Complex->DNA Re-ligation (Inhibited) TernaryComplex 7α-HOCPT-Top1-DNA Ternary Complex (Stabilized) Complex->TernaryComplex ReplicationFork Replication Fork TernaryComplex->ReplicationFork Collision DSB Double-Strand Breaks ReplicationFork->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Triggers HOCPT 7α-HOCPT HCl HOCPT->TernaryComplex Binds & Stabilizes

Caption: Signaling pathway of camptothecin derivatives via Topoisomerase I inhibition.

Physicochemical_Characterization_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Analysis cluster_pka pKa Determination start 7α-HOCPT HCl (Bulk Material) sol_exp Shake-Flask Experiment start->sol_exp stab_exp pH-Dependent Incubation start->stab_exp pka_exp Spectrophotometric Titration start->pka_exp sol_hplc HPLC Analysis sol_exp->sol_hplc sol_data Solubility Data (mg/mL) sol_hplc->sol_data end Comprehensive Physicochemical Profile sol_data->end stab_hplc RP-HPLC Analysis (Lactone vs. Carboxylate) stab_exp->stab_hplc stab_data Lactone Half-Life Data stab_hplc->stab_data stab_data->end pka_analysis Data Analysis (Absorbance vs. pH) pka_exp->pka_analysis pka_data pKa Value(s) pka_analysis->pka_data pka_data->end

Caption: Experimental workflow for physicochemical characterization.

References

Stereoisomerism in Synthetic Pyrrolizidine Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism plays a pivotal role in the biological activity of synthetic pyrrolizidine alkaloids (PAs). The spatial arrangement of substituents on the bicyclic pyrrolizidine core dictates the molecule's interaction with biological targets, leading to significant differences in efficacy and toxicity among stereoisomers. This technical guide provides a comprehensive overview of stereoisomerism in the context of synthetic PAs, focusing on stereoselective synthetic strategies, detailed experimental protocols for key transformations, and the impact of stereochemistry on biological function. Quantitative data on synthetic outcomes and biological activities are summarized for comparative analysis. Furthermore, this guide illustrates experimental workflows and relevant biological pathways using detailed diagrams to facilitate a deeper understanding of the subject for researchers in drug discovery and development.

Introduction to Stereoisomerism in Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a class of natural products characterized by a bicyclic core structure formed by the fusion of two five-membered rings with a shared nitrogen atom.[1] The stereochemistry of the pyrrolizidine nucleus, particularly at the bridgehead (C8) and at various substitution points (e.g., C1, C2, C3, C7), gives rise to a multitude of stereoisomers.[1] The absolute and relative configurations of these stereocenters are critical determinants of the biological properties of PAs.[2] For instance, the stereochemistry of hydroxyl groups in polyhydroxylated PAs like alexine and its isomers significantly influences their glycosidase inhibitory activity.[2]

The synthesis of stereochemically pure PAs is a significant challenge in organic chemistry. Control over the relative and absolute stereochemistry during the construction of the bicyclic core and the introduction of substituents is paramount for accessing specific stereoisomers for biological evaluation. Various asymmetric synthesis strategies have been developed to address this challenge, including substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods.

This guide will delve into the stereoselective synthesis of representative pyrrolizidine alkaloids, providing detailed experimental protocols for key stereochemistry-defining reactions. It will also present a quantitative comparison of the biological activities of different stereoisomers and visualize the underlying synthetic and biological pathways.

Stereoselective Synthetic Strategies and Methodologies

The asymmetric synthesis of pyrrolizidine alkaloids often involves the stereocontrolled construction of the pyrrolidine ring followed by the formation of the second five-membered ring. Key strategies include 1,3-dipolar cycloadditions, asymmetric dihydroxylation, and reductive aminations.

Asymmetric Synthesis of (+)-Alexine (Yoda et al.)

A notable asymmetric total synthesis of (+)-alexine was reported by Yoda and coworkers, starting from a chiral lactam derived from D-arabinofuranose.[3] A key step in this synthesis is the stereoselective introduction of a hydroxyl group.

Experimental Protocol: Diastereoselective Reduction [3]

To a solution of the enone intermediate in methanol at -45°C, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is added. After stirring for 15 minutes, sodium borohydride (NaBH₄) is added portion-wise. The reaction mixture is stirred for an additional 30 minutes at -45°C. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomeric mixture of alcohols is then separated by column chromatography on silica gel.

Synthesis of (-)-7-epialexine (Donohoe et al.)

Donohoe and colleagues developed a strategy for the synthesis of (-)-7-epialexine utilizing a partial reduction of an electron-deficient pyrrole to create a trans-diol substituted pyrrolidine.[4][5]

Experimental Protocol: Partial Reduction of a Pyrrole Derivative [5]

To a solution of the N-Boc protected pyrrole dicarboxylate in a mixture of acetone and water at room temperature is added N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide (OsO₄). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of sodium sulfite. The mixture is then extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude diol is purified by flash column chromatography.

Stereocontrolled Synthesis of (+)-Heliotridine (Kametani et al.)

Kametani's group achieved a stereocontrolled synthesis of the necine base (+)-heliotridine from (S)-malic acid. A key transformation is an intermolecular carbenoid displacement reaction.[6][7][8]

Experimental Protocol: Intermolecular Carbenoid Displacement [7]

To a solution of the diazo compound and the chiral pyrrolidine derivative in dry dichloromethane under an argon atmosphere at 0°C is added rhodium(II) acetate dimer. The reaction mixture is stirred at this temperature for 1 hour and then at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclized product.

Quantitative Data on Stereoselective Syntheses

The efficiency and stereoselectivity of a synthetic route are critical for its practical application. The following tables summarize key quantitative data for the synthesis of various pyrrolizidine alkaloid stereoisomers.

Alkaloid Key Reaction Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) Overall Yield (%) Reference
(+)-AlexineDiastereoselective Reduction->99%-[3]
(-)-7-epialexineReductive Aminocyclization2:1--[3]
(+)-HeliotridineIntermolecular Carbenoid Displacement--17% from nitrone[9]
(+)-AmabilineIntramolecular Condensation--6.2%[10]
(-)-StenineAsymmetric Michael Additions--5.9%[11]
(+)-SparteineIntramolecular Schmidt Reaction--15.7%[12]

Biological Activity of Pyrrolizidine Alkaloid Stereoisomers

The stereochemistry of pyrrolizidine alkaloids has a profound impact on their biological activity. Polyhydroxylated PAs, such as alexine and its stereoisomers, are known for their potent and selective inhibition of glycosidase enzymes.

Glycosidase Inhibition

The inhibitory activity of several synthetic pyrrolizidine alkaloids against various glycosidases has been evaluated. The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are a key measure of their potency.

Alkaloid Stereoisomer Enzyme IC₅₀ (µM) Reference
AustralineAmyloglucosidase5.8[13]
α-5-C-(3-hydroxybutyl)-7-epi-australineYeast α-glucosidase6.6[14]
α-5-C-(1,3-dihydroxybutyl)hyacinthacine A₁Yeast α-glucosidase6.3[14]
α-5-C-(1,3-dihydroxybutyl)hyacinthacine A₁Bacterial β-glucosidase5.1[14]
Nervosine I-VINitric Oxide Production2.16 - 38.25[15]
HeliotrineNitric Oxide Production52.4[15]
EuropineNitric Oxide Production7.9[15]
7-O-angeloylechinatine-N-oxideAcetylcholinesterase530 - 600[15]

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay [16][17]

The α-glucosidase enzyme solution (1 U/mL) is pre-incubated with various concentrations of the test compound for 20 minutes at 37°C.[17] Following this, a phosphate buffer (0.1 M, pH 6.8) is added.[17] The enzymatic reaction is initiated by the addition of p-nitrophenyl-α-D-glucopyranoside (p-NPG) as the substrate.[17] The reaction mixture is incubated for a further 30 minutes at 37°C.[17] The reaction is terminated by the addition of sodium carbonate (0.1 N).[17] The absorbance of the liberated p-nitrophenol is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Apoptosis and Signaling Pathways

Certain pyrrolizidine alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells. This activity is often linked to the modulation of specific signaling pathways. For example, some PAs have been found to affect the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[18][19] The induction of apoptosis by PAs like clivorine involves the mitochondria-mediated pathway, characterized by the release of cytochrome c and the activation of caspases.[4] Some PAs can also disrupt cell cycle regulation and DNA damage repair pathways.[20]

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the stereoselective synthesis of pyrrolizidine alkaloids.

experimental_workflow_yoda start Chiral Lactam enone Enone Intermediate start->enone Multistep Synthesis reduction Diastereoselective Reduction (NaBH4, CeCl3) enone->reduction alcohols Diastereomeric Alcohols reduction->alcohols separation Chromatographic Separation alcohols->separation alexine (+)-Alexine separation->alexine

Caption: Synthetic workflow for (+)-Alexine (Yoda et al.).

experimental_workflow_donohoe start N-Boc Pyrrole Dicarboxylate dihydroxylation Asymmetric Dihydroxylation (OsO4, NMO) start->dihydroxylation diol trans-Diol dihydroxylation->diol cyclization Ring Closure diol->cyclization Further Steps epialexine (-)-7-epialexine cyclization->epialexine

Caption: Synthetic workflow for (-)-7-epialexine (Donohoe et al.).
Biological Pathways

The following diagram illustrates a simplified representation of the mitochondria-mediated apoptosis pathway that can be induced by certain pyrrolizidine alkaloids.

apoptosis_pathway cluster_cell Hepatocyte PA Pyrrolizidine Alkaloid (e.g., Clivorine) Mito Mitochondrion PA->Mito induces release of CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB degradation of IκB PA_target Potential PA Target PA_target->IKK inhibits? DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

References

Pyrrolizidine Alkaloids and Their Derivatives: A Technical Guide to Natural Sources, Analysis, and Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of pyrrolizidine alkaloids (PAs), a diverse group of plant secondary metabolites. It details their distribution in the plant kingdom, presents quantitative data on their occurrence, outlines comprehensive experimental protocols for their analysis, and illustrates their key biological pathways. This document is intended to serve as a critical resource for professionals in research, natural product chemistry, and drug development.

Natural Occurrence of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are synthesized by a wide array of plant species, primarily as a defense mechanism against herbivores.[1] Their presence is most prominent in three major plant families: Asteraceae, Boraginaceae, and Fabaceae.[1][2] It is estimated that approximately 3% of the world's flowering plants produce these alkaloids.[3] PAs exist in plants as tertiary bases or, more commonly, as the corresponding N-oxides, which are generally less toxic in their native form but can be converted to their toxic tertiary counterparts in vivo.[4]

Table 1: Major Plant Families and Genera Producing Pyrrolizidine Alkaloids

Plant FamilyPredominant GeneraCommon ExamplesReference(s)
Asteraceae Senecio, Eupatorium, Tussilago, PetasitesSenecio vulgaris (Common Groundsel), Eupatorium cannabinum (Hemp-agrimony), Tussilago farfara (Coltsfoot)[1][5]
Boraginaceae Symphytum, Heliotropium, Cynoglossum, BoragoSymphytum officinale (Comfrey), Heliotropium europaeum (European Heliotrope), Cynoglossum officinale (Houndstongue)[1][6]
Fabaceae CrotalariaCrotalaria spectabilis (Showy Rattlebox), Crotalaria retusa (Wedge-leaf Rattlebox)[4][7]

Quantitative Data on Pyrrolizidine Alkaloid Content

The concentration of PAs can vary significantly depending on the plant species, the specific part of the plant, its developmental stage, and environmental conditions. Roots and seeds often contain the highest concentrations. The following tables summarize representative quantitative data for total PAs and their N-oxides in various species.

Table 2: Quantitative Analysis of Pyrrolizidine Alkaloids in Selected Boraginaceae Species

SpeciesPlant PartTotal PA Content (mg/kg dry weight)Key Alkaloids IdentifiedReference(s)
Symphytum officinale (Comfrey)Root1,400 - 8,300Symphytine, Echimidine, Lycopsamine, Intermedine (and their N-oxides)[8]
Symphytum officinale (Comfrey)Leaf15 - 55Symphytine, Echimidine, Lycopsamine, Intermedine (and their N-oxides)[8]
Cynoglossum officinale (Houndstongue)Aerial Partsup to 32,428Heliotridine-type PAs[1]
Heliotropium europaeumAerial Partsup to 15,736Heliotridine-type PAs[1]
Echium vulgareAerial Parts~357Lycopsamine, Intermedine[1]

Table 3: Quantitative Analysis of Pyrrolizidine Alkaloids in Selected Asteraceae Species

SpeciesPlant Part / StageTotal PA ContentKey Alkaloids IdentifiedReference(s)
Senecio vulgaris (Common Groundsel)Whole Plant (Flowering)54.16 ± 4.38 mg/plantSenecionine, Seneciphylline, Retrorsine (and their N-oxides)
Senecio riddelliiAerial Parts2,000 - 180,000 mg/kg (0.2% - 18.0%)Riddelliine
Senecio douglasii var. longilobusAerial Parts6,300 - 20,200 mg/kg (0.63% - 2.02%)Retrorsine, Seneciphylline, Senecionine, Integerrimine[5]

Table 4: Quantitative Analysis of Pyrrolizidine Alkaloids in Selected Fabaceae Species

SpeciesPlant PartTotal PA Content (% dry weight)Key Alkaloids IdentifiedReference(s)
Crotalaria spectabilisSeed3.85%Monocrotaline, Spectabiline[9]
Crotalaria retusaSeed2.69%Monocrotaline[9]
Crotalaria alataSeed1.60%Monocrotaline[9]
Crotalaria axillarisSeed2.88%Axillarine, Axillaridine[10]
Crotalaria pycnostachyaTwigs0.02%Fulvine, Crispatine[10]

Experimental Protocols: Extraction and Analysis

The accurate quantification of PAs from complex plant matrices requires robust and validated analytical methods. The most common approaches involve acidic extraction followed by solid-phase extraction (SPE) cleanup and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Extraction and Purification Protocol

This protocol is a generalized procedure for the extraction and purification of PAs and their N-oxides from dried plant material.

  • Sample Preparation: Grind dried and homogenized plant material to a fine powder (e.g., 0.5 mm particle size).

  • Extraction:

    • Weigh 1-2 g of the powdered sample into a centrifuge tube.

    • Add 20 mL of an acidic extraction solution (e.g., 0.05 M H₂SO₄ in 50% methanol).[11][12]

    • Extract using ultrasonication for 15-30 minutes or shaking for 2 hours.[11][13]

    • Centrifuge the mixture (e.g., 3800 x g for 10 minutes) and collect the supernatant.

    • Repeat the extraction on the plant residue and combine the supernatants.[11]

  • Solid-Phase Extraction (SPE) Cleanup: This step is crucial for removing interfering matrix components. Cation-exchange cartridges (e.g., Oasis MCX, Strata SCX) are commonly used.[13][14]

    • Conditioning: Condition the SPE cartridge sequentially with methanol (e.g., 5 mL) and water or dilute acid (e.g., 5 mL of 0.05 M H₂SO₄).[13]

    • Loading: Load an aliquot of the acidic plant extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with water (e.g., 2 x 5 mL) followed by methanol (e.g., 5 mL) to remove impurities.[11]

    • Elution: Elute the PAs and PA N-oxides with an ammoniated organic solvent (e.g., 5-10 mL of 2.5-5% ammonia in methanol or an ethyl acetate:methanol:acetonitrile mixture).[11][12]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).[15]

LC-MS/MS Quantification Method
  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[12]

  • Mobile Phase:

    • Solvent A: Water with 5 mM ammonium formate and 0.1% formic acid.[11]

    • Solvent B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[11]

  • Gradient Elution: A typical gradient starts with a high percentage of Solvent A (e.g., 95%), ramping up to a high percentage of Solvent B over 10-15 minutes to elute the analytes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).

  • Ionization Mode: Electrospray Ionization, Positive mode (ESI+).[13]

  • Analysis Mode: Multiple Reaction Monitoring (MRM). For each target PA, at least two specific precursor-to-product ion transitions are monitored for confident identification and quantification.[15]

Key Biological and Toxicological Pathways

The biological significance of PAs stems from their biosynthetic origins and their potent toxicity upon metabolic activation in mammals.

Pyrrolizidine Alkaloid Biosynthesis

The biosynthesis of the core necine base of PAs begins with the polyamines putrescine and spermidine, derived from the amino acid arginine. The key committing step is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) .[2][16] This enzyme is believed to have evolved independently on multiple occasions from deoxyhypusine synthase, an enzyme of primary metabolism.[16] The homospermidine intermediate then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine ring system, which is subsequently esterified with various necic acids to produce the diverse array of PAs found in nature.[3]

G arginine L-Arginine / L-Ornithine putrescine Putrescine arginine->putrescine homospermidine Homospermidine putrescine->homospermidine putrescine->homospermidine oxidation Oxidative Deamination & Cyclization homospermidine->oxidation necine_base Necine Base (e.g., Retronecine) oxidation->necine_base esterification Esterification necine_base->esterification necic_acids Necic Acids (from amino acids) necic_acids->esterification pa Pyrrolizidine Alkaloid (e.g., Senecionine) esterification->pa hss_enzyme Homospermidine Synthase (HSS) hss_enzyme->homospermidine Catalyzes

General Biosynthetic Pathway of Pyrrolizidine Alkaloids.
Analytical Workflow

The process of analyzing PAs from a plant sample involves several critical steps, from initial preparation to final data analysis. This workflow ensures that the results are accurate, reproducible, and sensitive enough to detect low concentrations.

G sample_prep 1. Sample Preparation (Dry, Grind, Homogenize) extraction 2. Acidic Extraction (e.g., 0.05 M H₂SO₄) sample_prep->extraction cleanup 3. SPE Cleanup (Cation Exchange) extraction->cleanup evaporation 4. Evaporation & Reconstitution cleanup->evaporation analysis 5. LC-MS/MS Analysis (ESI+, MRM) evaporation->analysis quantification 6. Data Processing & Quantification analysis->quantification

Standard Experimental Workflow for Pyrrolizidine Alkaloid Analysis.
Metabolic Activation and Detoxification

The hepatotoxicity of 1,2-unsaturated PAs is not caused by the parent compounds themselves but by their metabolic activation in the liver.[17][18] Hepatic cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, oxidize the PA into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids, DHPAs).[18][19] These electrophilic metabolites can then bind to cellular macromolecules like proteins and DNA, forming adducts that lead to cytotoxicity, genotoxicity, and carcinogenesis.[19]

Concurrently, the body has detoxification pathways to mitigate this damage. The primary route is the conjugation of the reactive DHPAs with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).[19][20] The resulting GSH conjugates are more water-soluble and can be readily excreted.[19] Another detoxification route is the hydrolysis of the ester bonds of the parent PA, yielding the necine base and necic acid, which are then eliminated.[21] N-oxidation of the parent PA is also generally considered a detoxification step, although the N-oxides can be reduced back to the parent PA in the gut.[21] The balance between metabolic activation and detoxification determines the ultimate toxic outcome of PA exposure.[22]

G cluster_liver Hepatic Metabolism pa Parent Pyrrolizidine Alkaloid (1,2-Unsaturated) cyp450 Cytochrome P450 (e.g., CYP3A4) pa->cyp450 Oxidation dhpa Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids - DHPAs) cyp450->dhpa Bioactivation detox Detoxification dhpa->detox tox Toxicity dhpa->tox excretion GSH Conjugates (Excreted) detox->excretion Conjugation adducts DNA & Protein Adducts tox->adducts Alkylation gsh Glutathione (GSH) gsh->detox

Metabolic Activation and Detoxification Pathways of Pyrrolizidine Alkaloids.

References

An In-depth Technical Guide to the Chemistry and Toxicology of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large, structurally diverse group of natural toxins produced by thousands of plant species worldwide. Their presence as contaminants in herbal remedies, food supplies, and animal products poses a significant risk to human and livestock health. The toxicity of PAs, primarily targeting the liver, is a consequence of metabolic activation by hepatic cytochrome P450 enzymes into reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity. This guide provides a comprehensive overview of the chemistry, biosynthesis, and toxicology of PAs, with a focus on their mechanisms of action. It includes a comparative analysis of the toxicity of common PAs, detailed experimental protocols for their analysis and toxicological assessment, and a depiction of the key signaling pathways involved in their toxicity.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites synthesized by an estimated 3% of the world's flowering plants, predominantly from the Boraginaceae, Asteraceae, and Fabaceae families, as a defense mechanism against herbivores.[1][2] These compounds are characterized by a core structure of pyrrolizidine, which is a bicyclic system composed of two fused five-membered rings sharing a nitrogen atom.[2] The necine base can be esterified with one or two carboxylic acids, known as necic acids, giving rise to a vast array of over 660 different PAs and their N-oxides.[3]

The consumption of PA-containing plants, either intentionally in herbal preparations or unintentionally through contaminated food sources like grains, honey, and milk, can lead to severe health issues in both humans and animals.[1][4] The primary concern is their potent hepatotoxicity, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease (VOD).[5] Chronic exposure to low levels of PAs is associated with liver cirrhosis and cancer.[6]

Chemistry of Pyrrolizidine Alkaloids

General Structure and Classification

The basic structure of a PA consists of a necine base and one or more necic acids. The necine base is the pyrrolizidine ring system. PAs are broadly classified based on the structure of the necine base into four main types: retronecine, heliotridine, otonecine, and platynecine.[7] A critical feature for toxicity is the presence of a double bond at the 1,2-position of the necine base, which is characteristic of the retronecine, heliotridine, and otonecine types.[3] PAs lacking this unsaturation, such as the platynecine type, are generally considered non-toxic or significantly less toxic.[3][8]

The necic acids are typically aliphatic mono- or dicarboxylic acids and contribute to the structural diversity and lipophilicity of the PA molecule.[9] PAs can exist as monoesters, open-chain diesters, or macrocyclic diesters.[9]

Biosynthesis

The biosynthesis of the necine base of PAs begins with the amino acids arginine and ornithine, which are precursors for the polyamines putrescine and spermidine.[1][4] The first committed step in PA biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS), which combines putrescine and spermidine to form homospermidine.[4][5][10] Subsequent oxidation and cyclization steps lead to the formation of the characteristic pyrrolizidine ring structure.[1] The necic acids are derived from common amino acids such as isoleucine, leucine, and threonine.

Toxicology of Pyrrolizidine Alkaloids

Mechanism of Toxicity: Metabolic Activation

The toxicity of 1,2-unsaturated PAs is not inherent to the parent molecule but is a result of metabolic activation in the liver.[3][6] Cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP3A and CYP2B families, bioactivate PAs through dehydrogenation to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[2][6]

These electrophilic DHPAs are potent alkylating agents that can readily react with cellular nucleophiles, including proteins and DNA, to form covalent adducts.[1][11] The formation of these adducts is considered the critical initiating event in PA-induced toxicity, leading to cellular dysfunction, impaired protein function, DNA damage, and mutations.[1][11]

Detoxification Pathways

In addition to metabolic activation, PAs can undergo detoxification through two main pathways. Hydrolysis of the ester linkages by carboxylesterases yields the necine base and necic acids, which are generally non-toxic and can be excreted.[3] Another detoxification route is N-oxidation of the tertiary nitrogen in the necine base to form PA N-oxides.[3] While PA N-oxides can be reduced back to the parent PA in the gut, they are generally less toxic and more water-soluble, facilitating their excretion.[3]

Target Organs and Clinical Manifestations

The primary target organ for PA toxicity is the liver, due to its high concentration of CYP enzymes responsible for metabolic activation.[8][9] The characteristic lesion of acute and chronic PA intoxication is hepatic sinusoidal obstruction syndrome (HSOS), which involves damage to the sinusoidal endothelial cells, leading to obstruction of the hepatic sinusoids, congestion, and subsequent hepatocyte necrosis.[5][7]

While the liver is the main target, the lungs can also be affected.[9] Reactive pyrrolic metabolites formed in the liver can be transported via the bloodstream to the lungs, causing pulmonary endothelial damage, which can lead to pulmonary arterial hypertension and cor pulmonale, particularly with certain PAs like monocrotaline.[9] The kidneys are another potential target for PA toxicity.[9]

Factors Influencing Toxicity

Several factors can influence the susceptibility to PA toxicity, including:

  • PA Structure: The chemical structure of the PA, including the type of necine base and the nature of the esterifying acids, significantly affects its toxic potency.[3]

  • Species: There are considerable species differences in susceptibility to PA poisoning. For instance, pigs and poultry are highly susceptible, while sheep and goats are more resistant due to differences in hepatic metabolism.[12]

  • Age and Gender: Young animals and males tend to be more susceptible to the toxic effects of PAs.

  • Diet and Nutritional Status: The composition of the diet can influence the activity of metabolic enzymes and the availability of protective molecules like glutathione (GSH), thereby modulating PA toxicity.[7]

Quantitative Toxicity Data

The acute toxicity of pyrrolizidine alkaloids varies significantly depending on their chemical structure. The following table summarizes the LD50 (lethal dose, 50%) values for several common PAs in rodents, providing a quantitative basis for comparison.

Pyrrolizidine AlkaloidSpeciesRoute of AdministrationLD50 (mg/kg)
Monocrotaline RatSubcutaneous30-80
Senecionine RodentOral/Intraperitoneal65
Retrorsine MouseIntravenous59
Lasiocarpine RatIntraperitoneal89
Riddelliine RatOral (in 2-year study)up to 1 mg/kg/day
Heliotrine RatIntraperitoneal300

Note: LD50 values can vary depending on the specific experimental conditions.

In vitro cytotoxicity studies have also been used to compare the toxic potency of different PAs. For example, in HepG2 cells, the otonecine-type PA clivorine (IC₂₀ = 0.013 mM) showed significantly higher cytotoxicity than the retronecine-type PA retrorsine (IC₂₀ = 0.27 mM).[8]

Experimental Protocols

Protocol for Quantitative Analysis of PAs in Plant Material by UHPLC-MS/MS

This protocol is based on established methods for the sensitive and accurate quantification of PAs in complex matrices.[1]

1. Sample Preparation and Extraction: a. Weigh 2.0 g of homogenized and dried plant material into a centrifuge tube. b. Add 20 mL of 0.05 M sulfuric acid. c. Sonicate for 15 minutes at room temperature. d. Centrifuge at 3800 x g for 10 minutes. e. Collect the supernatant. f. Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid. g. Combine the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Neutralize the acidic extract with an ammonia solution. c. Load the neutralized extract onto the SPE cartridge. d. Wash the cartridge with 5 mL of water, followed by 5 mL of methanol. e. Dry the cartridge under a stream of nitrogen for 5-10 minutes. f. Elute the PAs twice with 5 mL of 2.5% ammoniated methanol.

3. Sample Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of 5% methanol in water. c. Centrifuge and transfer the supernatant to an HPLC vial.

4. UHPLC-MS/MS Analysis:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.
  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the PAs, and then return to initial conditions for re-equilibration.
  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) for optimal sensitivity and selectivity. Specific precursor-to-product ion transitions for each target PA should be optimized.

Protocol for In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a common method to evaluate the cytotoxic effects of PAs on a human liver cell line.[8]

1. Cell Culture: a. Culture HepG2 cells (or another suitable liver cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding: a. Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well. b. Allow the cells to attach and grow for 24 hours.

3. PA Treatment: a. Prepare stock solutions of the PAs in a suitable solvent (e.g., DMSO or PBS). b. Treat the cells with a range of concentrations of the PAs for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

4. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the PA concentration to generate a dose-response curve. c. Determine the IC50 value (the concentration of PA that causes 50% inhibition of cell viability).

Protocol for Genotoxicity Assessment using the Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

1. Cell Treatment: a. Treat cells with PAs as described in the cytotoxicity protocol.

2. Cell Embedding: a. Mix a suspension of treated cells with low-melting-point agarose. b. Pipette the cell-agarose mixture onto a pre-coated microscope slide. c. Cover with a coverslip and allow the agarose to solidify at 4°C.

3. Cell Lysis: a. Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

4. Alkaline Unwinding: a. Place the slides in an electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer (pH > 13). b. Allow the DNA to unwind for 20-40 minutes at 4°C.

5. Electrophoresis: a. Apply a voltage to the electrophoresis tank (typically 25 V) for 20-30 minutes at 4°C. Fragmented DNA will migrate out of the nucleus, forming a "comet tail."

6. Neutralization and Staining: a. Neutralize the slides by washing them with a neutralization buffer. b. Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

7. Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, or tail moment).

Protocol for an In Vivo Animal Model of PA-Induced Hepatotoxicity

This protocol outlines a general procedure for inducing and assessing hepatotoxicity in rodents.[4][12]

1. Animal Model: a. Use male Sprague-Dawley rats or C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.

2. PA Administration: a. Administer the PA (e.g., monocrotaline or retrorsine) via intraperitoneal injection or oral gavage. b. The dose and duration of treatment will depend on the specific PA and the desired outcome (acute vs. chronic toxicity). For example, a single dose of retrorsine (30-40 mg/kg) can induce acute hepatotoxicity in mice.

3. Monitoring: a. Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior.

4. Sample Collection: a. At the end of the study period (e.g., 24, 48, or 72 hours for acute studies), euthanize the animals. b. Collect blood samples for serum biochemistry analysis (e.g., ALT, AST). c. Perfuse the liver and collect tissue samples for histopathology and molecular analysis.

5. Endpoint Analysis:

  • Serum Biochemistry: Measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum as indicators of liver damage.
  • Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections for signs of hepatocyte necrosis, sinusoidal congestion, and other pathological changes.
  • Molecular Analysis: Liver tissue can be used to measure markers of oxidative stress, apoptosis (e.g., caspase activity), and the formation of pyrrole-protein adducts.

Signaling Pathways and Visualizations

PA-Induced Apoptosis Signaling Pathway

The primary mechanism of PA-induced cell death is through the induction of apoptosis, largely mediated by the intrinsic or mitochondrial pathway.[3][5] This pathway is initiated by cellular stress, including the generation of reactive oxygen species (ROS) and the formation of DNA and protein adducts by the reactive pyrrolic metabolites of PAs.

PA_Apoptosis_Pathway PA Pyrrolizidine Alkaloid (1,2-unsaturated) CYP450 Hepatic CYP450 (e.g., CYP3A4) PA->CYP450 Metabolism DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) CYP450->DHPA Macromolecules DNA, Proteins DHPA->Macromolecules Alkylation Adducts DNA & Protein Adducts Macromolecules->Adducts ROS Reactive Oxygen Species (ROS) Adducts->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Damages MMP_loss ↓ Mitochondrial Membrane Potential Mitochondrion->MMP_loss CytC Cytochrome c (release) MMP_loss->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActivatedCasp9 Activated Caspase-9 Apoptosome->ActivatedCasp9 Activation Casp3 Pro-Caspase-3 ActivatedCasp9->Casp3 Cleaves ActivatedCasp3 Activated Caspase-3 Casp3->ActivatedCasp3 Apoptosis Apoptosis ActivatedCasp3->Apoptosis Executes

Caption: Mitochondrial-mediated apoptosis pathway induced by pyrrolizidine alkaloids.

Experimental Workflow for PA Analysis in Plant Samples

The following diagram illustrates a typical workflow for the extraction, cleanup, and analysis of pyrrolizidine alkaloids from a plant sample.

PA_Analysis_Workflow start Plant Sample homogenize Homogenization & Drying start->homogenize extraction Acidic Extraction (0.05 M H2SO4) homogenize->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 pellet1 Pellet centrifugation1->pellet1 supernatant2 Combine Supernatants supernatant1->supernatant2 re_extraction Re-extraction pellet1->re_extraction centrifugation2 Centrifugation re_extraction->centrifugation2 centrifugation2->supernatant2 neutralization Neutralization (Ammonia Solution) supernatant2->neutralization spe Solid-Phase Extraction (SPE) (SCX Cartridge) neutralization->spe wash Wash (Water & Methanol) spe->wash elution Elution (Ammoniated Methanol) wash->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (5% Methanol/Water) evaporation->reconstitution analysis UHPLC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the analysis of pyrrolizidine alkaloids in plant material.

Experimental Workflow for In Vitro Toxicity Testing of PAs

This diagram outlines the key steps involved in assessing the cytotoxicity and genotoxicity of pyrrolizidine alkaloids in a cell-based model.

InVitro_Toxicity_Workflow start Select Liver Cell Line (e.g., HepG2, HepaRG) culture Cell Culture & Seeding (96-well or 6-well plates) start->culture treatment PA Treatment (Dose- and Time-Response) culture->treatment cytotoxicity Cytotoxicity Assessment treatment->cytotoxicity genotoxicity Genotoxicity Assessment treatment->genotoxicity mtt MTT Assay cytotoxicity->mtt brdu BrdU Assay cytotoxicity->brdu ic50 Determine IC50 mtt->ic50 brdu->ic50 comet Comet Assay genotoxicity->comet gammah2ax γH2AX Staining genotoxicity->gammah2ax dna_damage Quantify DNA Damage comet->dna_damage gammah2ax->dna_damage

Caption: Workflow for in vitro cytotoxicity and genotoxicity testing of PAs.

Conclusion

Pyrrolizidine alkaloids are a significant class of natural toxins with well-established hepatotoxic, genotoxic, and carcinogenic properties. Their toxicity is intrinsically linked to their chemical structure and metabolic activation in the liver. A thorough understanding of their chemistry, mechanisms of toxicity, and the factors that influence their adverse effects is crucial for risk assessment and the development of strategies to mitigate their impact on human and animal health. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and professionals working in the fields of toxicology, natural products chemistry, and drug development. Continued research into the complex interactions of PAs with biological systems is essential for refining our understanding of their risks and for ensuring the safety of food and herbal products.

References

Methodological & Application

Application Notes and Protocols: Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid, with CAS Number 124655-63-6 for its hydrochloride salt, is a versatile bicyclic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its rigid pyrrolizidine core makes it an attractive scaffold for the development of novel therapeutics, particularly in the area of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes on its use as a pharmaceutical intermediate, focusing on the synthesis of a Ketorolac analogue, a potent analgesic. Furthermore, it outlines comprehensive experimental protocols for its synthesis, characterization, and quality control, along with a depiction of the relevant biological signaling pathway.

Introduction

The pyrrolizidine alkaloid structure is found in numerous natural products with a wide range of biological activities. Synthetic derivatives of this scaffold have been successfully developed into commercial drugs. This compound is a key synthetic intermediate that provides a robust platform for accessing a variety of pyrrolizidine-based compounds. Its carboxylic acid functionality allows for straightforward chemical modifications, such as amidation and esterification, enabling the introduction of diverse pharmacophores.

A significant application of this intermediate is in the synthesis of potent analgesics and anti-inflammatory agents that act as cyclooxygenase (COX) inhibitors. By utilizing this compound, researchers can develop novel NSAIDs with potentially improved efficacy and safety profiles.

Physicochemical Properties and Quality Control

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
CAS Number 124655-63-6[1][2]
Molecular Formula C₉H₁₅NO₂·HCl[1]
Molecular Weight 205.68 g/mol
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water and methanol
Purity (typical) ≥98% (by HPLC)
Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. The following are recommended analytical methods for its quality control.

2.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for related acidic pharmaceutical intermediates.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the intermediate in the mobile phase.

  • Acceptance Criteria: Purity should be ≥98%, with no single impurity exceeding 0.5%.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterium oxide (D₂O).

  • ¹H NMR: The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the pyrrolizidine ring protons and the acetic acid methylene protons.

  • ¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the structure.

2.1.3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Technique: Electrospray ionization (ESI) in positive mode.

  • Expected m/z: [M+H]⁺ at approximately 170.12 for the free acid.

Application in Pharmaceutical Synthesis: Synthesis of a Ketorolac Analogue

This section details a representative synthetic protocol for a Ketorolac analogue starting from this compound. Ketorolac is a potent NSAID used for the short-term management of moderate to severe pain.

Synthetic Workflow

The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Ketorolac Analogue A This compound B Activation of Carboxylic Acid A->B Thionyl chloride or Oxalyl chloride C Friedel-Crafts Acylation B->C Benzoyl chloride, AlCl₃ D Ketorolac Analogue C->D Work-up and Purification G cluster_0 COX Signaling Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAID Ketorolac Analogue (NSAID) NSAID->COX Inhibition

References

Application of Pyrrolizidine Derivatives in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds found in numerous plant species.[1] While historically known for their hepatotoxicity, recent research has unveiled the potential of both natural and synthetic pyrrolizidine derivatives as potent anticancer agents.[1] These compounds exert their antitumor effects through various mechanisms, including the induction of DNA damage, modulation of critical signaling pathways, and initiation of programmed cell death (apoptosis). This document provides a comprehensive overview of the application of pyrrolizidine derivatives in anticancer research, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.

Data Presentation: Anticancer Activity of Pyrrolizidine Derivatives

The following tables summarize the in vitro cytotoxicity of various pyrrolizidine derivatives against a range of human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of Spirooxindole-Pyrrolizidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Spiro-pyrrolizidine hybrid (7f)PC3 (Prostate)8.7 ± 0.7[2]
Spiro-pyrrolizidine hybrid (7d)MCF-7 (Breast)7.36 ± 0.37[2]
Spiro-pyrrolizidine hybrid (7d)MDA-MB-231 (Breast)9.44 ± 0.32[2]
Mesitylene-based spirooxindole (5f)A549 (Lung)1.2[3][4]
Mesitylene-based spirooxindole (5e)A549 (Lung)3.48[3][4]
p-bromophenyl spirooxindole (III)A549 (Lung)15.49 ± 0.04[4]

Table 2: Cytotoxicity of Other Pyrrolizine and Pyrrolizidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolizine derivative (6d)HePG-2 (Liver)7.97[4]
Pyrrolizine derivative (6d)HCT-116 (Colon)9.49[4]
Pyrrolizine derivative (6d)MCF-7 (Breast)13.87[4]
Pyrrolizine derivative (6o)HePG-2 (Liver)6.02[4]
Pyrrolizine derivative (6o)HCT-116 (Colon)8.35[4]
Pyrrolizine derivative (6o)MCF-7 (Breast)10.24[4]
Pyrrolizine urea derivative (14b)MCF-7 (Breast)<2.73[5]
Pyrrolizine urea derivative (14c)MCF-7 (Breast)<2.73[5]
Pyrrolizine urea derivative (14d)MCF-7 (Breast)<2.73[5]
Pyrrolizine derivative (12b)PC-3 (Prostate)<2.73[5]
ClivorineHuman foetal hepatocytes40.8[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the anticancer evaluation of pyrrolizidine derivatives.

Protocol 1: Synthesis of Spirooxindole-Pyrrolizidine Derivatives

This protocol describes a general method for the synthesis of spirooxindole-pyrrolizidine hybrids via a [3+2] cycloaddition reaction.

Materials:

  • Appropriate dipolarophile (e.g., chalcone)

  • Isatin

  • L-proline

  • Methanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve the dipolarophile (1 mmol), isatin (1 mmol), and L-proline (1 mmol) in 5 mL of methanol.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 50 mL of ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain the final spirooxindole-pyrrolizidine derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[4]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrrolizidine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the pyrrolizidine derivative in the complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[7][8]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells by treating them with the pyrrolizidine derivative for a specified time.

  • Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[8][9]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases, caspase-3 and -7, which are activated during apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Treated and untreated cells in a 96-well opaque-walled plate

  • Luminometer

Procedure:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 5: In Vivo Antitumor Efficacy in an Orthotopic Mouse Model

Orthotopic models involve implanting tumor cells into the corresponding organ in an immunodeficient mouse, providing a more clinically relevant tumor microenvironment.[5][10][11]

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., nude or SCID)

  • Pyrrolizidine derivative formulated for in vivo administration

  • Surgical instruments

  • Anesthesia

Procedure:

  • Culture the human cancer cells to be implanted.

  • Anesthetize the immunodeficient mouse.

  • Surgically expose the target organ (e.g., pancreas, lung, prostate).

  • Inject a suspension of cancer cells into the organ or implant a small fragment of a patient-derived xenograft (PDX).[12]

  • Suture the incision and allow the mouse to recover.

  • Monitor tumor growth using methods like bioluminescence imaging (if cells are luciferase-tagged) or high-frequency ultrasound.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer the pyrrolizidine derivative and vehicle control according to the planned dosing schedule (e.g., intraperitoneal, oral).

  • Monitor tumor size and the general health of the mice (e.g., body weight) throughout the study.

  • At the end of the study, euthanize the mice and excise the primary tumors and any metastatic lesions for further analysis (e.g., histopathology, biomarker analysis).

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Anticancer Drug Discovery Workflow for Pyrrolizidine Derivatives

cluster_Discovery Discovery & Screening cluster_Mechanism Mechanism of Action Studies cluster_Preclinical Preclinical Development A Natural Source Isolation or Chemical Synthesis B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Hit Compound Identification B->C D Apoptosis Assays (Annexin V, Caspase Activity) C->D E Cell Cycle Analysis C->E F Signaling Pathway Analysis (Western Blot, etc.) C->F G Lead Optimization D->G F->G H In Vivo Efficacy Studies (Xenograft/Orthotopic Models) G->H I Toxicology & ADME Studies H->I PD Pyrrolizidine Derivative DNA_Damage DNA Damage (Adducts, Crosslinks) PD->DNA_Damage DDR DNA Damage Response (e.g., BRCA1) DNA_Damage->DDR p53 p53 Activation DDR->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp37 Caspase-3/7 Activation Apoptosome->Casp37 Apoptosis Apoptosis Casp37->Apoptosis PD Pyrrolizidine Derivative RAF RAF PD->RAF MEK MEK PD->MEK Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Pyrrolizidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds found in numerous plant species.[1] While some PAs exhibit promising pharmacological activities, many are known for their hepatotoxicity, genotoxicity, and carcinogenicity, which primarily arise from their metabolic activation in the liver.[2][3][4] Therefore, robust and reliable in vitro cytotoxicity screening is a critical first step in the evaluation of novel pyrrolizidine compounds for potential therapeutic applications.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of novel pyrrolizidine compounds using the widely accepted MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, and the amount of formazan produced is proportional to the number of living cells.[5]

Experimental Protocols

Cell Culture and Maintenance

Successful cytotoxicity testing begins with consistent and healthy cell cultures. The choice of cell line is critical and should be relevant to the intended application of the compound. For general cytotoxicity screening of hepatotoxic compounds like PAs, a human liver hepatocellular carcinoma cell line such as HepG2 is a suitable model.

Materials:

  • HepG2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture HepG2 cells in T-75 flasks with supplemented DMEM.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with fresh medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.

MTT Cytotoxicity Assay Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening of multiple compound concentrations.

Materials:

  • HepG2 cells

  • Supplemented DMEM

  • Novel pyrrolizidine compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest HepG2 cells that are in the logarithmic growth phase.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of supplemented DMEM.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrrolizidine compounds in supplemented DMEM. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[8]

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells with medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific compound and experimental design.

  • MTT Addition and Incubation:

    • After the desired incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each compound concentration. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is a key parameter for quantifying cytotoxicity.[9][10]

Calculation of Cell Viability:

Percentage of Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Data Summary Table:

The calculated IC50 values for different pyrrolizidine compounds and incubation times should be summarized in a clear and structured table for easy comparison.

Compound IDIncubation Time (hours)IC50 (µM)
Pyrrolizidine Compound A2475.3
Pyrrolizidine Compound A4842.1
Pyrrolizidine Compound B24152.8
Pyrrolizidine Compound B4898.5
Positive Control (e.g., Doxorubicin)481.2

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in vitro cytotoxicity assay protocol.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Maintain HepG2 Cell Culture seed_cells Seed Cells in 96-Well Plate (5,000-10,000 cells/well) cell_culture->seed_cells compound_prep Prepare Serial Dilutions of Pyrrolizidine Compounds treat_cells Treat Cells with Compounds and Controls compound_prep->treat_cells incubate_24h Incubate for 24h for Cell Attachment seed_cells->incubate_24h incubate_24h->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT Solution (10 µL/well) incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Experimental workflow for the MTT cytotoxicity assay.
Putative Signaling Pathway for Pyrrolizidine Alkaloid-Induced Cytotoxicity

Pyrrolizidine alkaloids are known to be metabolically activated by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters. These reactive metabolites can bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, cell cycle arrest, and apoptosis.[1][3][4] The following diagram illustrates a simplified putative signaling pathway.

pa_cytotoxicity_pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response PA Pyrrolizidine Alkaloid (Inactive) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Reactive_Metabolite Reactive Pyrrolic Ester (Dehydropyrrolizidine) CYP450->Reactive_Metabolite Metabolism DNA_Adducts DNA Adducts & Cross-links Reactive_Metabolite->DNA_Adducts Alkylation Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Alkylation DNA_Damage_Response DNA Damage Response (e.g., p53 activation) DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis (Programmed Cell Death) Protein_Adducts->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DNA_Damage_Response->Cell_Cycle_Arrest DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest->Apoptosis

Putative signaling pathway of pyrrolizidine alkaloid cytotoxicity.

References

Application Note: HPLC-MS/MS Quantification of Pyrrolizidine Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species.[1][2][3] Their presence as contaminants in food, honey, herbal medicines, and animal feed poses a significant health risk due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[4][5] This application note details a robust and sensitive method for the quantification of pyrrolizidine acetic acid analogs and other relevant PAs using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The protocol provides a comprehensive workflow, from sample extraction and purification to chromatographic separation and mass spectrometric detection, suitable for complex matrices.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A reliable sample preparation protocol is critical for removing matrix interferences and concentrating the target analytes.[6] This method utilizes strong cation exchange (SCX) solid-phase extraction, which is effective for isolating both PA free bases and their N-oxides.[7][8]

Materials:

  • Homogenized sample (e.g., herbal tea, honey, plant material)

  • Extraction Solvent: 0.05 M Sulfuric Acid in 50:50 Methanol/Water (v/v)

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 6 cc, 150 mg[8]

  • Conditioning Solvent: Methanol (MeOH)

  • Equilibration Solvent: Deionized Water (H₂O)

  • Wash Solvents: H₂O and MeOH

  • Elution Solvent: 2.5-5% Ammonium Hydroxide (NH₄OH) in Methanol[8] or a mixture of ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% NH₄OH and 1% triethylamine.[2][8]

  • Reconstitution Solvent: 95:5 Water/Methanol (v/v)[8]

Procedure:

  • Extraction: Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of the Extraction Solvent. Vortex vigorously for 10 minutes.

  • Centrifugation: Centrifuge the tube for 10 minutes at 5,000 x g to pellet solid material.

  • SPE Conditioning: Condition the Oasis MCX SPE cartridge by passing 3 mL of MeOH, followed by 3 mL of H₂O.[8]

  • Loading: Load 2 mL of the supernatant from the centrifuged sample onto the SPE cartridge.

  • Washing: Wash the cartridge sequentially with 6 mL of H₂O and then 6 mL of MeOH to remove interfering compounds.[8]

  • Elution: Elute the target PAs from the cartridge using 4-6 mL of the Elution Solvent into a collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.[2][8]

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of Reconstitution Solvent. Vortex to dissolve, and transfer the solution to an LCMS vial for analysis.[8]

HPLC-MS/MS Method

The chromatographic separation is performed on a C18 column, which is widely used for PA analysis.[2][4] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]

Table 1: HPLC Parameters

Parameter Value
System UHPLC System (e.g., Agilent 1290, Waters ACQUITY)
Column ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)[4]
Column Temperature 40 °C[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Methanol[4]
Flow Rate 0.3 mL/min[4]
Injection Volume 3-5 µL[2][4]

| Gradient Program | 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[4] |

Table 2: MS/MS Parameters

Parameter Value
System Triple Quadrupole MS (e.g., SCIEX 6500, Agilent 6490)
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Ion Spray Voltage 5500 V[4]
Source Temperature 500 °C[4]
Curtain Gas 25 psi[4]
Collision Gas Medium[4]

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Representative MRM Transitions for Pyrrolizidine Alkaloids Note: Specific acetic acid analogs should be optimized, but they often share common fragmentation patterns with related PAs. The transition m/z > 120 is characteristic of retronecine-type PAs.[1][9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Retrorsine 352.1120.1 / 138.135 / 25
Senecionine 336.2120.1 / 138.130 / 22
Acetyllycopsamine 342.2120.1 / 94.132 / 28
Echimidine 398.2120.1 / 138.138 / 28
Lycopsamine 300.2120.1 / 94.130 / 25
Senkirkine 366.2122.1 / 150.135 / 25

Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Homogenized Sample extraction 2. Acidic Extraction (H₂SO₄/MeOH/H₂O) sample->extraction Add solvent centrifuge 3. Centrifugation (5000 x g) extraction->centrifuge Vortex spe 4. SPE Cleanup (Oasis MCX) centrifuge->spe Load supernatant evap 5. Evaporation (Nitrogen Stream) spe->evap Elute PAs reconstitute 6. Reconstitution evap->reconstitute Dissolve residue hplc 7. UHPLC Separation (C18 Column) reconstitute->hplc Inject into vial msms 8. MS/MS Detection (ESI+, MRM Mode) hplc->msms quant 9. Quantification (Matrix-Matched Curve) msms->quant report 10. Reporting quant->report

Caption: Experimental workflow for HPLC-MS/MS analysis of pyrrolizidine alkaloids.

Quantitative Data Summary

Method performance is evaluated through validation parameters such as linearity, limit of quantification (LOQ), recovery, and precision. The following table summarizes representative data for PA analysis in complex matrices like honey and tea, which can be expected for well-characterized pyrrolizidine acetic acid analogs.

Table 4: Method Performance and Validation Data

Parameter Honey Matrix Tea Matrix Acceptance Criteria
Linearity (R²) > 0.993[9] > 0.990[8] R² > 0.99
LOD (µg/kg) 0.015 - 0.30[4] 0.03 - 0.75[4] S/N ≥ 3
LOQ (µg/kg) 0.05 - 1.00[4] 0.1 - 2.5[4] S/N ≥ 10
Recovery (%) 64.5 - 103.4[4] 67.6 - 107.6[4] 70 - 120%

| Precision (RSD%) | < 15%[4] | < 15%[4] | < 20% |

Data is representative of methods for a broad range of PAs and serves as a target for specific acetic acid analog validation.[4][8][9]

Conclusion

The described UHPLC-MS/MS method provides a selective, sensitive, and reliable protocol for the quantification of pyrrolizidine acetic acid analogs and other PAs in challenging matrices. The combination of a robust SPE cleanup procedure with the specificity of MRM detection allows for low-level quantification that meets regulatory requirements and supports food safety monitoring and toxicological research. The provided protocols and performance data serve as a comprehensive guide for researchers to implement this methodology in their laboratories.

References

Application Notes and Protocols for the Functionalization of the Pyrrolizidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the pyrrolizidine scaffold, a core structure in a variety of biologically active alkaloids.[1] These techniques are essential for the synthesis of novel derivatives with potential therapeutic applications, including antiviral, anticancer, and antimicrobial agents.[2][3]

Introduction to the Pyrrolizidine Scaffold

The pyrrolizidine ring system is a bicyclic motif composed of two fused five-membered rings sharing a nitrogen atom. This scaffold is the foundation of pyrrolizidine alkaloids (PAs), a large class of natural products with a wide spectrum of biological activities.[1] The functionalization of this core structure is a key strategy in medicinal chemistry to modulate the bioactivity and pharmacokinetic properties of these compounds, aiming to develop new therapeutic agents.[1]

Key Functionalization Techniques

Several powerful synthetic methodologies have been developed to introduce functional groups onto the pyrrolizidine scaffold. This section details the application and experimental protocols for the most prominent techniques.

1,3-Dipolar Cycloaddition Reactions

Application Note:

1,3-Dipolar cycloaddition is a cornerstone strategy for both the construction of the pyrrolizidine core and its subsequent functionalization.[4] This method often involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile to form a pyrrolidine ring. By using cyclic amino acids like proline, this reaction can be extended to form the bicyclic pyrrolizidine system.[2] This approach is highly valued for its ability to generate complex molecular architectures with high stereocontrol in a single step, often through multicomponent reactions.[2] A significant application of this technique is the synthesis of spirooxindole-pyrrolizidine derivatives, which have shown promising anticancer and antimicrobial activities.[2][3]

Experimental Protocol: Synthesis of Spirooxindole-Pyrrolizidine Derivatives [2]

This protocol describes a one-pot, three-component reaction for the synthesis of spirooxindole-pyrrolizidine derivatives.

  • Materials:

    • Isatin (1.0 mmol)

    • L-proline (1.2 mmol)

    • α,β-Unsaturated carbonyl compound (dipolarophile, 1.0 mmol)

    • Methanol (10 mL)

  • Procedure:

    • To a round-bottom flask, add isatin (1.0 mmol), L-proline (1.2 mmol), and the α,β-unsaturated carbonyl compound (1.0 mmol).

    • Add methanol (10 mL) to the flask.

    • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration, washed with cold methanol, and dried under vacuum.

    • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data:

EntryDipolarophileProductYield (%)Diastereomeric Ratio (d.r.)
1ChalconeSpiro[oxindole-3,1'-pyrrolizidine]-2-one derivative85>99:1
2BenzylideneacetoneSpiro[oxindole-3,1'-pyrrolizidine]-2-one derivative82>99:1
3(E)-3-(4-chlorobenzylidene)pentan-2,4-dioneSpiro[oxindole-3,1'-pyrrolizidine]-2-one derivative91>99:1

Table 1: Representative yields and diastereoselectivities for the 1,3-dipolar cycloaddition reaction.

Logical Relationship Diagram:

G 1,3-Dipolar Cycloaddition Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isatin Isatin InSituGeneration In situ generation of Azomethine Ylide Isatin->InSituGeneration Proline L-Proline Proline->InSituGeneration Dipolarophile α,β-Unsaturated Carbonyl Compound Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition InSituGeneration->Cycloaddition SpiroProduct Spirooxindole- Pyrrolizidine Derivative Cycloaddition->SpiroProduct

Caption: Workflow for the synthesis of spirooxindole-pyrrolizidines.

Transition Metal-Catalyzed C-H Functionalization

Application Note:

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying the pyrrolizidine scaffold. This approach avoids the need for pre-functionalized substrates, allowing for the direct introduction of new carbon-carbon and carbon-heteroatom bonds. Rhodium-catalyzed C-H insertion reactions, in particular, have been successfully employed for the diastereoselective and enantioselective functionalization of pyrrolidine rings, which are precursors to pyrrolizidines. By carefully selecting the catalyst and directing group, it is possible to control the site of functionalization.

Experimental Protocol: Rhodium-Catalyzed C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole [5]

This protocol details the enantioselective C-H functionalization at the C2 position of N-Boc-2,5-dihydro-1H-pyrrole.

  • Materials:

    • N-Boc-2,5-dihydro-1H-pyrrole (0.5 mmol, 1.0 equiv)

    • Aryldiazoacetate (0.6 mmol, 1.2 equiv)

    • Rh₂(S-PTAD)₄ (0.0025 mmol, 0.5 mol%)

    • Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

  • Procedure:

    • In a flame-dried Schlenk tube under an argon atmosphere, dissolve N-Boc-2,5-dihydro-1H-pyrrole (0.5 mmol) and Rh₂(S-PTAD)₄ (0.0025 mmol) in anhydrous CH₂Cl₂ (2 mL).

    • In a separate flame-dried flask, dissolve the aryldiazoacetate (0.6 mmol) in anhydrous CH₂Cl₂ (3 mL).

    • Using a syringe pump, add the solution of the aryldiazoacetate to the reaction mixture over 4 hours at room temperature.

    • After the addition is complete, stir the reaction for an additional 1 hour.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the C-H functionalized product.

Quantitative Data:

EntryAryl group of diazoacetateYield (%)d.r.ee (%)
1Phenyl85>20:196
24-Bromophenyl87>20:197
34-Methoxyphenyl82>20:195

Table 2: Representative yields and stereoselectivities for the Rh-catalyzed C-H functionalization.

Experimental Workflow Diagram:

G Rh-Catalyzed C-H Functionalization Workflow Start Start PrepareReactants Prepare solution of N-Boc-2,5-dihydro-1H-pyrrole and Rh₂(S-PTAD)₄ in CH₂Cl₂ Start->PrepareReactants PrepareDiazo Prepare solution of aryldiazoacetate in CH₂Cl₂ Start->PrepareDiazo SyringePump Slow addition of diazoacetate solution (4 hours) PrepareReactants->SyringePump PrepareDiazo->SyringePump Reaction Stir at room temperature (1 hour) SyringePump->Reaction Workup Solvent removal Reaction->Workup Purification Column Chromatography Workup->Purification Product C2-Functionalized Pyrrolidine Purification->Product

Caption: Workflow for Rh-catalyzed C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Application Note:

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrrolizidine scaffold, particularly for creating carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide range of substituents onto a pre-existing pyrrolizidine core, typically functionalized with a halide or triflate. These methods are highly valued for their functional group tolerance and reliability. The Suzuki coupling, for instance, is widely used to introduce aryl or heteroaryl moieties.

Experimental Protocol: Suzuki Cross-Coupling of a Brominated Pyrrolizidine Derivative

This protocol is a general procedure based on standard Suzuki coupling conditions.

  • Materials:

    • Brominated pyrrolizidine derivative (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • Sodium carbonate (2.0 mmol)

    • Toluene/Ethanol/Water mixture (4:1:1, 10 mL)

  • Procedure:

    • To a Schlenk flask, add the brominated pyrrolizidine derivative (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed toluene/ethanol/water solvent mixture (10 mL).

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.

Quantitative Data (Hypothetical):

EntryArylboronic acidProductYield (%)
1Phenylboronic acidPhenyl-substituted pyrrolizidine88
24-Tolylboronic acid4-Tolyl-substituted pyrrolizidine92
33-Pyridylboronic acid3-Pyridyl-substituted pyrrolizidine75

Table 3: Expected yields for a representative Suzuki cross-coupling reaction.

Signaling Pathway Diagram (Catalytic Cycle):

G Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R-Pd(II)-X L₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R-Pd(II)-R' L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactant1 R-X (Brominated Pyrrolizidine) Reactant1->OxAdd Reactant2 R'-B(OH)₂ (Arylboronic acid) Reactant2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Enzymatic Functionalization

Application Note:

Enzymatic functionalization offers a green and highly selective alternative to traditional chemical methods for modifying the pyrrolizidine scaffold. Biocatalysis can be employed to introduce specific functional groups, such as hydroxyl groups, with high regio- and stereoselectivity under mild reaction conditions. While the use of enzymes for the preparative functionalization of the pyrrolizidine core is an emerging field, studies on the metabolism of pyrrolizidine alkaloids have identified enzymes, such as cytochrome P450 monooxygenases (CYPs), that are capable of hydroxylating the pyrrolizidine ring.[6] Harnessing these or engineered enzymes could provide access to novel, highly functionalized pyrrolizidine derivatives. However, detailed, standardized protocols for the synthetic application of these enzymes are not yet widely established.

Conclusion

The functionalization of the pyrrolizidine scaffold is a vibrant area of research with significant implications for drug discovery. The techniques outlined in these application notes, particularly 1,3-dipolar cycloaddition and transition metal-catalyzed C-H functionalization and cross-coupling, provide robust and versatile platforms for the synthesis of novel and biologically active pyrrolizidine derivatives. The continued development of these methods, along with the exploration of biocatalytic approaches, will undoubtedly lead to the discovery of new therapeutic agents based on this privileged scaffold.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid hydrochloride (CAS 124655-63-6)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid hydrochloride (CAS 124655-63-6) is a bicyclic pyrrolizidine derivative that serves as a valuable building block in pharmaceutical and chemical research.[1] Its structural framework is of interest for the development of novel therapeutic agents. These application notes provide a comprehensive overview of a potential large-scale synthesis and purification strategy for this compound, based on available chemical literature. The protocols outlined below are based on established chemical transformations and an improved synthetic route to a key precursor.

Chemical Information:

  • Chemical Name: Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid hydrochloride[1][2]

  • Alternate Names: 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetic Acid Hydrochloride[3]

  • CAS Number: 124655-63-6[1][2]

  • Molecular Formula: C₉H₁₅NO₂·HCl[1]

  • Molecular Weight: 205.68 g/mol [3]

  • Appearance: White to off-white crystalline powder.[4]

Synthetic Strategy Overview

The proposed large-scale synthesis is a three-step process commencing from 1,7-diiodo-4-heptanone. This route is adapted from an improved synthesis of the key intermediate, ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate.[5] The overall synthetic workflow is depicted below.

G A 1,7-Diiodo-4-heptanone B Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate A->B Cyclization with Ammonia & Ethyl Acetoacetate C Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid B->C Ester Hydrolysis (Saponification) D Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid hydrochloride C->D Hydrochloride Salt Formation

Caption: Proposed synthetic workflow for CAS 124655-63-6.

Experimental Protocols

Step 1: Synthesis of Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate

This protocol is based on an improved synthesis route which has been reported to provide a significant yield advantage over previous methods.[5]

Reaction: 1,7-Diiodo-4-heptanone is reacted with ammonia and ethyl acetoacetate in a cyclization reaction to form the ethyl ester intermediate.

Materials:

  • 1,7-Diiodo-4-heptanone

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Ethyl acetoacetate

  • Ethanol (or other suitable solvent)

  • Sodium sulfate (or magnesium sulfate) for drying

  • Appropriate reaction vessel with stirring and temperature control

Procedure:

  • In a suitable large-scale reactor, dissolve 1,7-diiodo-4-heptanone in the chosen solvent.

  • Add ethyl acetoacetate to the solution.

  • Cool the mixture and slowly add the aqueous ammonia solution while maintaining a controlled temperature.

  • Allow the reaction to stir at a controlled temperature until completion, monitoring by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous workup to remove excess ammonia and other water-soluble impurities.

  • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • The crude product may be purified by vacuum distillation or column chromatography if necessary.

Quantitative Data (Hypothetical for a 1 mole scale):

Reagent/ProductCAS NumberMolecular Weight ( g/mol )MolesQuantityYield (%)
1,7-Diiodo-4-heptanoneN/A351.981.0352 g-
Ethyl acetoacetate141-97-9130.141.2156 g (154 mL)-
Ammonia (28%)1336-21-635.05>2.0Excess-
Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate88069-56-1197.270.4690.7 g46[5]
Step 2: Hydrolysis of Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate (Saponification)

This is a standard ester hydrolysis protocol using a base, also known as saponification.[6][7][8]

Reaction: The ethyl ester is hydrolyzed with a strong base to yield the corresponding carboxylate salt, which is then acidified to produce the free carboxylic acid.

Materials:

  • Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate

  • Sodium hydroxide (or potassium hydroxide)

  • Water

  • Ethanol (as a co-solvent)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate (or other extraction solvent)

Procedure:

  • Dissolve the ethyl ester in a mixture of ethanol and water in a reaction vessel.

  • Add a solution of sodium hydroxide in water to the ester solution.

  • Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 6-7 by the slow addition of concentrated hydrochloric acid.

  • Extract the resulting aqueous solution with ethyl acetate to isolate the free carboxylic acid.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid.

Step 3: Formation of Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid hydrochloride

This protocol describes the conversion of the free carboxylic acid, which also contains a basic nitrogen atom, into its hydrochloride salt.

Reaction: The free base is treated with hydrochloric acid to form the corresponding hydrochloride salt, which can then be isolated by precipitation.

Materials:

  • Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • Anhydrous hydrogen chloride (gas or a solution in a suitable solvent like diethyl ether or dioxane)

Procedure:

  • Dissolve the crude carboxylic acid from the previous step in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent dropwise with stirring.[9]

  • The hydrochloride salt will precipitate out of the solution.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.

Purification of the Final Product

The primary method for the purification of the final hydrochloride salt is recrystallization.

General Recrystallization Protocol:

  • Dissolve the crude Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid hydrochloride in a minimum amount of a suitable hot solvent or solvent mixture. Potential solvents could include ethanol, isopropanol, or mixtures of an alcohol with a non-polar solvent like diethyl ether or hexane.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Logical Workflow for Purification

G A Crude Hydrochloride Salt B Dissolution in Minimal Hot Solvent A->B C Hot Filtration B->C D Slow Cooling and Crystallization C->D E Crystal Collection (Filtration) D->E F Washing with Cold Solvent E->F G Drying under Vacuum F->G H Pure Crystalline Product G->H

Caption: General purification workflow for the final product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle corrosive reagents such as hydrochloric acid and sodium hydroxide with care.

  • Use anhydrous solvents and reagents where specified, as moisture can interfere with the reactions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Disclaimer: These protocols are intended for informational purposes for qualified individuals and are based on established chemical principles and available literature. They have not been independently validated for large-scale production. All procedures should be first tested on a small scale and adapted as necessary. Appropriate safety measures must be taken at all times.

References

Application Notes & Protocols: Acid-Amine Coupling for Acetic Acid Moiety Attachment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond via the coupling of a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry.[1][2] This reaction is central to the synthesis of peptides, pharmaceuticals, and various functional materials. A specific and common application of this chemistry is the attachment of an acetic acid moiety, a process known as N-acetylation. This modification can be crucial for altering the physicochemical properties of a molecule, such as solubility, stability, and bioavailability, or for blocking a reactive primary or secondary amine functional group during a synthetic sequence.

These application notes provide an overview of the most common and effective methods for coupling an acetic acid moiety to an amine-containing substrate. Detailed protocols for key methodologies are provided, along with a comparative summary of various coupling reagents to guide reagent selection.

Principle of Acid-Amine Coupling

The direct condensation of a carboxylic acid (like acetic acid) and an amine is generally a slow and inefficient process. This is primarily due to a competing acid-base reaction where the amine deprotonates the carboxylic acid to form a non-reactive ammonium-carboxylate salt.[1][3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent" or "activator." The general process involves the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an active ester), which is then susceptible to nucleophilic attack by the amine to form the desired amide bond.[3][4]

Common Methodologies and Reagents

Several classes of reagents are widely used to facilitate the attachment of an acetic acid moiety. The choice of reagent depends on factors such as the substrate's complexity, steric hindrance, sensitivity to reaction conditions, and desired yield.

  • Carbodiimide Reagents (EDC, DCC): Carbodiimides are highly effective dehydrating agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly popular due to its water solubility, which allows for easy removal of the urea byproduct during aqueous work-up.[5][6] Dicyclohexylcarbodiimide (DCC) is also common, but its dicyclohexylurea byproduct is poorly soluble in most organic solvents, which can simplify purification by filtration but makes it unsuitable for solid-phase synthesis.[3][5] To improve efficiency and minimize side reactions like racemization, additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently used to form more stable active ester intermediates.[5][7]

  • Uronium/Aminium Salt Reagents (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[1][5] They are known for fast reaction times, high yields, and effectiveness with sterically hindered or electron-deficient amines.[2][8] HATU reactions proceed by forming a highly reactive OAt-active ester.[9] These reactions typically require a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[9][10]

  • Acid Anhydrides and Acyl Halides (Acetic Anhydride, Acetyl Chloride): The use of acetic anhydride or acetyl chloride is a classic and direct method for N-acetylation.[11][] These reagents are highly reactive and often do not require a separate coupling agent. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (acetic acid or HCl, respectively).[11][13] While effective and economical, the high reactivity of these reagents may not be suitable for sensitive substrates with multiple functional groups.[14]

Data Presentation: Comparison of Common Coupling Methods

Method Reagent(s) Typical Base Typical Solvent(s) Temp. (°C) Time Yield (%) Advantages Disadvantages
Carbodiimide EDC, NHS/Sulfo-NHSNone required for activation; buffer pH 7-8 for couplingAqueous buffers (MES, PBS), DMF, DCM[6][15][16]0 to RT1-4 h70-95Water-soluble byproduct (EDC), mild conditions.[6]Potential for side reactions without NHS/HOBt additive.
Carbodiimide DCC, DMAPDMAP (catalytic)DCM, DMF, THF0 to RT2-16 h75-98High yields, insoluble urea byproduct is easily filtered.Byproduct removal can be difficult in some solvents; not for solid-phase.[5]
Uronium Salt HATUDIPEA, TEADMF, DCM, ACN[9][17]0 to RT30 min - 4 h85-99High efficiency, fast, good for hindered substrates.[5][8]High cost, potential for side reaction if amine is not added last.[17]
Acid Anhydride Acetic AnhydridePyridine, TEA, DIPEADCM, THF, PyridineRT to Reflux1-16 h80-99Economical, high reactivity, simple procedure.[18]Exothermic, may not be selective for complex molecules.[]
Acyl Halide Acetyl ChlorideTEA, DIPEA, PyridineDCM, THF, Brine[14]0 to RT1-8 h80-99Very high reactivity, inexpensive.[14]Highly corrosive and moisture-sensitive, generates HCl byproduct.[][14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acetic Acid in Anhydrous Solvent C Add Base & Coupling Reagent to Acetic Acid Solution (Activation) A->C B Dissolve Amine Substrate in Anhydrous Solvent D Add Amine Solution to Activated Acid B->D C->D Pre-activation (if needed) E Stir at RT (Monitor by TLC/LC-MS) D->E F Quench Reaction (e.g., with water) E->F G Aqueous Work-up (Extract with Organic Solvent) F->G H Purify by Chromatography or Recrystallization G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for acid-amine coupling.

EDC_NHS_Mechanism Acid Acetic Acid (R-COOH) Intermediate1 O-Acylisourea (Active Intermediate) Acid->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 NHS-Ester (More Stable Intermediate) Intermediate1->Intermediate2 + Byproduct1 EDC-Urea Byproduct Intermediate1->Byproduct1 NHS NHS / Sulfo-NHS NHS->Intermediate2 Amide Amide Product (R-CONH-R') Intermediate2->Amide + Amine Amine (R'-NH2) Amine->Amide Byproduct2 NHS Amide->Byproduct2 releases

Caption: EDC/NHS coupling reaction mechanism.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid Acetic Acid (R-COOH) Intermediate OAt-Active Ester Acid->Intermediate + Base Base Base (DIPEA) Base->Intermediate HATU HATU HATU->Intermediate + Amide Amide Product (R-CONH-R') Intermediate->Amide + Amine Amine (R'-NH2) Amine->Amide Byproducts Tetramethylurea + HOAt Byproducts Amide->Byproducts releases

Caption: HATU coupling reaction mechanism.

Experimental Protocols

Protocol 1: N-Acetylation using EDC and NHS in an Aqueous System

This two-step protocol is ideal for water-soluble biomolecules and minimizes self-polymerization of substrates containing both carboxyl and amine groups.[7]

  • Materials:

    • Amine-containing substrate

    • Acetic Acid

    • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Activation Buffer: 0.1 M MES, pH 4.7-6.0[16]

    • Coupling Buffer: 1X PBS, pH 7.2-8.0[15]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5

    • Desalting column or dialysis equipment

  • Procedure:

    • Activation of Acetic Acid: a. Dissolve acetic acid (1.5 equivalents relative to the amine) in Activation Buffer. b. Prepare fresh solutions of EDC (2- to 10-fold molar excess over acetic acid) and Sulfo-NHS (2- to 5-fold molar excess over acetic acid) in Activation Buffer.[6][15] c. Add the EDC and Sulfo-NHS solutions to the acetic acid solution. d. Incubate at room temperature for 15-30 minutes with gentle mixing.[15]

    • Coupling to Amine Substrate: a. Dissolve the amine-containing substrate in the Coupling Buffer. b. Immediately add the activated acetic acid solution to the amine solution. c. Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

    • Quenching and Purification: a. Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15-30 minutes. b. Purify the acetylated product by removing excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: N-Acetylation using HATU in an Organic Solvent

This protocol is highly effective for a broad range of substrates, including those that are sterically hindered or poorly nucleophilic.

  • Materials:

    • Amine-containing substrate

    • Acetic Acid

    • HATU

    • DIPEA (Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Procedure:

    • Pre-activation of Acetic Acid: a. In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetic acid (1.0 equivalent) and HATU (1.0-1.2 equivalents) in anhydrous DMF.[9] b. Add DIPEA (2.0-3.0 equivalents) to the mixture.[9][10] c. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester and often leads to higher yields.[9][17]

    • Coupling Reaction: a. Dissolve the amine substrate (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. b. Add the amine solution to the pre-activated acetic acid mixture. c. Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[9]

    • Work-up and Purification: a. Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. b. Wash the organic layer sequentially with water, 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution, and finally, brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.

Protocol 3: N-Acetylation using Acetic Anhydride

This is a straightforward and cost-effective method for robust primary and secondary amines.

  • Materials:

    • Amine-containing substrate

    • Acetic Anhydride

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Reaction Setup: a. Dissolve the amine substrate (1.0 equivalent) in DCM in a flask equipped with a stir bar. b. Add TEA or pyridine (1.5-2.0 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

    • Acetylation: a. Slowly add acetic anhydride (1.2-1.5 equivalents) dropwise to the cooled solution.[18] A mild exotherm may be observed. b. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up and Purification: a. Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract the product with DCM. c. Wash the combined organic layers with 1 M HCl (if TEA was used) or 1 M CuSO₄ (if pyridine was used) to remove the base, followed by saturated sodium bicarbonate and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated product. Further purification can be done by chromatography or recrystallization if needed.

References

Application Notes and Protocols for In Vivo Models in Pyrrolizidine-Based Compound Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds found in numerous plant species. While many PAs are known for their hepatotoxicity, posing a risk to both livestock and humans through food contamination, some have also demonstrated potential as anticancer agents. The dual nature of these compounds necessitates robust and reliable in vivo models to accurately assess their toxicological profiles and therapeutic efficacy.

These application notes provide detailed protocols for developing and utilizing in vivo rodent models to test pyrrolizidine-based compounds. The focus is on standardized methodologies for toxicity assessment and preliminary efficacy evaluation, ensuring data reproducibility and comparability across studies.

II. In Vivo Model Selection and Rationale

The most commonly used in vivo models for studying PA toxicity and efficacy are rodents, primarily rats and mice.

  • Rats (e.g., Fischer 344, Sprague-Dawley): Rats are frequently used for toxicological studies due to their well-characterized metabolic pathways, many of which are analogous to humans. Their larger size compared to mice facilitates easier blood and tissue sample collection.

  • Mice (e.g., BALB/c, C57BL/6): Mice are often the model of choice for efficacy studies, particularly in oncology, due to the availability of a wide range of syngeneic and xenograft tumor models. Their smaller size and shorter lifespan also make them cost-effective for larger-scale studies.

For initial toxicity screening, invertebrate models such as Artemia salina (brine shrimp) and Daphnia magna can be employed as a preliminary, high-throughput method before proceeding to more complex and resource-intensive rodent studies.

III. Quantitative Toxicity Data of Pyrrolizidine Alkaloids

The following table summarizes the acute toxicity (LD50) of various PAs in rodents. LD50 is the dose required to cause mortality in 50% of the tested population and is a standard measure of acute toxicity.[1] These values are critical for dose selection in sub-chronic toxicity and efficacy studies.

Pyrrolizidine AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)
Senecionine RatIntraperitoneal (i.p.)65
Retrorsine RatIntraperitoneal (i.p.)34
Retrorsine RatIntravenous (i.v.)38
Retrorsine MouseIntravenous (i.v.)59
Monocrotaline MouseNot specifiedNot specified in provided results
Lasiocarpine Rat/MouseNot specifiedNot specified in provided results

Note: This table is not exhaustive and LD50 values can vary based on factors such as animal strain, age, sex, and vehicle used for administration.

IV. Experimental Protocols

A. Animal Handling and Husbandry
  • Acclimatization: Upon arrival, animals should be allowed an acclimatization period of at least one week before the start of any experimental procedures.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (20-24°C), and humidity (40-60%). Standard rodent chow and water should be provided ad libitum.

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body to ensure animal welfare.

B. Compound Administration

1. Oral Gavage (Rats and Mice)

Oral gavage is a common method for administering precise doses of compounds directly into the stomach.

  • Materials:

    • Appropriate-sized gavage needle (flexible or rigid with a ball tip)

    • Syringe

    • Vehicle for compound dissolution/suspension (e.g., water, corn oil, 0.5% carboxymethylcellulose)

  • Procedure:

    • Weigh the animal to calculate the correct dosing volume. The maximum recommended volume for rats is 10-20 mL/kg and for mice is 10 mL/kg.[2][3]

    • Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[4]

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length required to reach the stomach.[2]

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[5]

    • The animal should swallow as the needle enters the esophagus. If resistance is met, withdraw and re-insert. Never force the needle.

    • Once the needle is in place, slowly administer the compound.

    • Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.[3]

2. Intravenous Injection (Mice)

Intravenous injection, typically via the lateral tail vein, allows for direct administration into the bloodstream.

  • Materials:

    • Restraint device for mice

    • 27-30 gauge needle

    • 1 mL syringe

    • Heat lamp or warming pad

  • Procedure:

    • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.[1][6]

    • Place the mouse in a restraint device.

    • Wipe the tail with 70% ethanol to visualize the veins.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[6]

    • A successful insertion may be indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the compound. If swelling occurs at the injection site, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[7]

C. Toxicity Assessment

1. Blood Collection

Blood samples are used to assess liver function through biochemical assays.

  • Methods:

    • Saphenous Vein: Suitable for collecting small, repeated blood samples.[8][9]

    • Tail Vein: Can be used for small volume serial sampling.[8]

    • Cardiac Puncture: A terminal procedure for collecting a large volume of blood. This must be performed under deep anesthesia.[8]

  • Procedure (Saphenous Vein):

    • Anesthetize the animal (if required by the protocol).

    • Shave the area over the lateral saphenous vein on the hind limb.[9]

    • Apply gentle pressure to the upper thigh to make the vein visible.

    • Puncture the vein with a sterile needle (25-26 gauge).

    • Collect the blood into a micro-collection tube.

    • Apply pressure to the puncture site to stop the bleeding.[9]

2. Serum Alanine Aminotransferase (ALT) Activity Assay

ALT is a liver enzyme that is released into the bloodstream upon liver damage. Elevated serum ALT levels are a key indicator of hepatotoxicity.

  • Materials:

    • Commercial ALT assay kit (colorimetric or fluorometric)

    • Microplate reader

    • Serum samples

  • Procedure (General overview using a commercial kit):

    • Prepare standards and samples as per the kit instructions.[9][10][11]

    • Add the reaction mix, containing the ALT substrate (alanine and α-ketoglutarate), to each well.[10]

    • The enzymatic reaction produces pyruvate, which is then used in a coupled reaction to generate a detectable signal (color or fluorescence).[10]

    • Incubate the plate at 37°C for the recommended time.[9]

    • Read the absorbance or fluorescence using a microplate reader.[11]

    • Calculate the ALT activity based on the standard curve.[12]

3. Liver Tissue Collection and Processing

Histological examination of the liver is crucial for assessing the extent and nature of PA-induced damage.

  • Procedure:

    • Euthanize the animal according to approved protocols.

    • Perform a laparotomy to expose the liver.

    • Carefully dissect the entire liver.

    • Rinse the liver with ice-cold phosphate-buffered saline (PBS).

    • For histology, fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.

    • For biochemical assays, snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.

4. Hematoxylin and Eosin (H&E) Staining

H&E staining is a standard histological technique used to visualize tissue morphology.

  • Materials:

    • Formalin-fixed, paraffin-embedded liver sections on slides

    • Xylene

    • Ethanol (graded series: 100%, 95%, 70%)

    • Harris hematoxylin solution

    • Acid alcohol

    • Ammonia water or Scott's tap water

    • Eosin Y solution

    • Mounting medium

  • Procedure:

    • Deparaffinization and Rehydration:

      • Immerse slides in xylene (2 changes, 5-10 minutes each).[13]

      • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).[5]

      • Rinse in running tap water.

    • Hematoxylin Staining:

      • Stain in Harris hematoxylin for 3-8 minutes.[13]

      • Rinse in running tap water.[13]

      • Differentiate briefly in 1% acid alcohol.

      • Rinse in running tap water.

      • "Blue" the sections in ammonia water or Scott's tap water.[5]

      • Wash in running tap water.

    • Eosin Staining:

      • Counterstain with eosin Y solution for 1-3 minutes.

    • Dehydration and Mounting:

      • Dehydrate through a graded series of ethanol (95%, 100%).[5]

      • Clear in xylene (2 changes, 2-5 minutes each).[13]

      • Mount with a coverslip using a xylene-based mounting medium.[13]

5. Hepatic Glutathione (GSH) Level Measurement

GSH is a key antioxidant in the liver. Depletion of GSH is an indicator of oxidative stress, a common mechanism of PA-induced hepatotoxicity.

  • Materials:

    • Frozen liver tissue

    • Homogenization buffer

    • Commercial GSH assay kit (e.g., based on the Tietze enzymatic recycling method)

    • Microplate reader

  • Procedure (General overview):

    • Homogenize a known weight of liver tissue in ice-cold buffer.[14]

    • Centrifuge the homogenate to pellet cellular debris.[14]

    • Use the supernatant for the assay.

    • Prepare standards and samples according to the kit protocol.

    • The assay typically involves the reaction of GSH with a chromogenic agent (e.g., DTNB) in the presence of glutathione reductase and NADPH.

    • The rate of color development is proportional to the GSH concentration.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the GSH concentration based on the standard curve.

6. Detection of Pyrrole-Protein Adducts

The formation of pyrrole-protein adducts in the liver is a specific biomarker of exposure to toxic PAs.

  • Materials:

    • Liver tissue homogenate

    • Acetone

    • Ethanol

    • Spectrophotometer or UHPLC-MS system

  • Procedure (Spectrophotometric Method - simplified):

    • Homogenize liver tissue in acetone and centrifuge.

    • Wash the resulting pellet with ethanol and centrifuge.

    • The presence of pyrrole-protein adducts can be determined by spectrophotometric methods that detect the characteristic pyrrole moiety. Note: More sensitive and specific detection can be achieved using UHPLC-MS methods.

D. Efficacy Evaluation (Anticancer Activity)

1. Xenograft Tumor Model

This model involves the implantation of human cancer cells into immunocompromised mice.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude or SCID)

    • Human cancer cell line of interest

    • Matrigel (optional, to enhance tumor growth)

    • Calipers

  • Procedure:

    • Harvest cancer cells in their logarithmic growth phase.

    • Resuspend the cells in sterile PBS or culture medium, with or without Matrigel.

    • Inject the cell suspension (typically 1-10 million cells) subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the animals into treatment and control groups.

    • Administer the pyrrolizidine-based compound and vehicle control according to the desired dose and schedule.

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

2. Data Analysis

  • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100

  • Survival Analysis: If the study endpoint is survival, plot Kaplan-Meier survival curves and analyze for statistical significance.

V. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

Pyrrolizidine alkaloids exert their toxicity and potential anticancer effects through the modulation of several key signaling pathways. The following diagrams illustrate these pathways.

PA_Toxicity_Signaling cluster_activation Metabolic Activation (Liver) cluster_damage Cellular Damage cluster_response Cellular Response cluster_outcome Pathological Outcome PA Pyrrolizidine Alkaloid CYP450 CYP450 Enzymes PA->CYP450 Metabolism Metabolites Reactive Pyrrolic Metabolites CYP450->Metabolites DNA_Damage DNA Damage (Adducts, Cross-links) Metabolites->DNA_Damage Protein_Adducts Protein Adducts Metabolites->Protein_Adducts ROS Oxidative Stress (ROS Generation) Metabolites->ROS ATM ATM Activation DNA_Damage->ATM Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis Hepatotoxicity Hepatotoxicity (Veno-occlusive disease) Protein_Adducts->Hepatotoxicity ROS->Hepatotoxicity p53 p53 Stabilization & Activation ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Apoptosis->Hepatotoxicity Apoptosis->Anticancer_Effect

Caption: Signaling pathways of pyrrolizidine alkaloid-induced toxicity and anticancer effects.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 PA_Metabolites PA Metabolites ROS, DNA Damage Bcl2_family Bcl-2 Family (Bax/Bak activation) PA_Metabolites->Bcl2_family Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis_final Apoptosis (Cell Death) Caspase3->Apoptosis_final in_vivo_workflow cluster_setup Experimental Setup cluster_toxicity Toxicity Study cluster_efficacy Efficacy Study (Anticancer) cluster_data Data Interpretation Model_Selection Animal Model Selection (Rat/Mouse) Acclimatization Acclimatization Model_Selection->Acclimatization Randomization Randomization into Groups Acclimatization->Randomization Tox_Dosing PA Compound Dosing (Oral Gavage/IV) Randomization->Tox_Dosing Tumor_Implantation Tumor Cell Implantation (Xenograft) Randomization->Tumor_Implantation Tox_Monitoring Monitoring (Body Weight, Clinical Signs) Tox_Dosing->Tox_Monitoring Tox_Sampling Sample Collection (Blood, Liver) Tox_Monitoring->Tox_Sampling Tox_Analysis Analysis (ALT, GSH, Histology, Adducts) Tox_Sampling->Tox_Analysis Tox_Data Toxicity Profile Tox_Analysis->Tox_Data Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Eff_Dosing PA Compound Dosing Tumor_Growth->Eff_Dosing Eff_Monitoring Tumor Volume & Body Weight Measurement Eff_Dosing->Eff_Monitoring Eff_Endpoint Endpoint (Tumor Excision, Survival) Eff_Monitoring->Eff_Endpoint Eff_Data Anticancer Efficacy Eff_Endpoint->Eff_Data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic stage.

Problem 1: Low Yield in the Synthesis of Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate Intermediate

Possible Causes and Solutions:

  • Suboptimal Starting Material: The choice of starting material significantly impacts the yield of the ethyl ester intermediate. Using 1,7-dichloro-4-heptanone is known to result in lower yields (around 23%) and can be problematic due to its instability as an oil.

    • Recommendation: Utilize 1,7-diiodo-4-heptanone as the starting material. This has been shown to improve the yield to approximately 46% and is an easier to handle solid.[1]

  • Incomplete Cyclization: The intramolecular cyclization to form the pyrrolizidine ring may be inefficient.

    • Recommendation: Ensure anhydrous reaction conditions, as moisture can interfere with the reaction. Optimize the reaction temperature and time. For similar bicyclic amine syntheses, heating is often required to drive the reaction to completion.

  • Side Reactions: The formation of side products can consume starting materials and reduce the desired product yield.

    • Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the formation of major impurities. Adjusting the stoichiometry of the reagents or the reaction temperature may minimize side reactions.

Problem 2: Difficulty in Hydrolyzing Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate to the Carboxylic Acid

Possible Causes and Solutions:

  • Incomplete Hydrolysis: The ester may be resistant to hydrolysis under the chosen conditions.

    • Recommendation (Base-Catalyzed): Use a stronger base, such as potassium hydroxide, or increase the reaction temperature. Refluxing with an aqueous solution of a strong base is a common method. The reaction is typically irreversible, which can help drive it to completion.

    • Recommendation (Acid-Catalyzed): While generally reversible, using a large excess of water with a catalytic amount of a strong acid (like HCl or H₂SO₄) can favor the hydrolysis products. This method may require longer reaction times.

  • Product Degradation: The target carboxylic acid may be unstable under harsh hydrolysis conditions.

    • Recommendation: If degradation is suspected, employ milder hydrolysis conditions. This could involve using a weaker base or acid and running the reaction at a lower temperature for a longer period. Monitoring the reaction closely is crucial.

  • Difficult Isolation of the Carboxylic Acid: The product is an amino acid, making it amphoteric and potentially soluble in both acidic and aqueous layers during workup.

    • Recommendation: Careful pH adjustment is critical for isolation. After hydrolysis, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product. Alternatively, ion-exchange chromatography can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor for improving the yield of the ethyl ester intermediate?

A1: Based on available literature, the most critical factor is the choice of the starting material. Substituting 1,7-dichloro-4-heptanone with 1,7-diiodo-4-heptanone has been demonstrated to double the yield of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate from 23% to 46%.[1] The diiodo compound is also a more stable, solid reagent.

Q2: Are there any known stability issues with the reagents?

A2: Yes, 1,7-dichloro-4-heptanone is reported to be an unstable oil, which can complicate its handling and storage, and potentially lead to lower yields.[1] In contrast, 1,7-diiodo-4-heptanone is a manageable solid.[1]

Q3: What are the general conditions for the hydrolysis of the ethyl ester to the final acid product?

A3: While a specific protocol for this exact substrate is not detailed in the provided search results, general procedures for ester hydrolysis can be applied.

  • Base-catalyzed hydrolysis (saponification): This is often preferred as it is an irreversible reaction. The ethyl ester would be heated under reflux with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. The resulting carboxylate salt is then acidified to yield the carboxylic acid.

  • Acid-catalyzed hydrolysis: This involves heating the ester with an excess of water and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. This is a reversible reaction, so a large excess of water is used to drive the equilibrium towards the products.

Q4: How can I purify the final this compound?

A4: The final product is an amino acid, which allows for specific purification strategies.

  • Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent system can be effective.

  • Acid-Base Extraction: The amphoteric nature of the product can be exploited. By carefully adjusting the pH of the aqueous solution, impurities can be extracted into an organic solvent at specific pH values, while the product remains in the aqueous layer (or vice-versa).

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The crude product can be passed through an ion-exchange resin, and the desired compound is then eluted by changing the pH or ionic strength of the buffer.

Data Presentation

Table 1: Comparison of Yields for Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate Synthesis

Starting MaterialReported YieldPhysical State of Starting MaterialReference
1,7-dichloro-4-heptanone23%Unstable Oil[1]
1,7-diiodo-4-heptanone46%Solid[1]

Experimental Protocols

Protocol 1: Improved Synthesis of Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate

This protocol is based on the higher-yielding route starting from 1,7-diiodo-4-heptanone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,7-diiodo-4-heptanone in a suitable anhydrous solvent (e.g., acetonitrile or THF).

  • Reagent Addition: Add ethylamine (or a suitable precursor) to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HI formed during the cyclization.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction time will vary depending on the scale and specific conditions but can range from several hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the pure ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate.

Protocol 2: General Procedure for Hydrolysis to this compound (Base-Catalyzed)

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M).

  • Reaction Conditions: Heat the mixture to reflux. Monitor the disappearance of the starting material by TLC.

  • Workup and Isolation: Once the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure. The remaining aqueous solution contains the sodium salt of the carboxylic acid. Carefully acidify the solution with a strong acid (e.g., 6M HCl) to a pH corresponding to the isoelectric point of the amino acid. The product may precipitate out of the solution.

  • Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. If the product remains in solution, it can be isolated by techniques such as lyophilization or purified using ion-exchange chromatography.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Diethyl_4_oxoheptanedioate Diethyl 4-oxoheptanedioate 1,7-diiodo-4-heptanone 1,7-diiodo-4-heptanone Diethyl_4_oxoheptanedioate->1,7-diiodo-4-heptanone High Yield Route 1,7-dichloro-4-heptanone 1,7-dichloro-4-heptanone Ethyl_ester Ethyl Tetrahydro-1H- pyrrolizin-7a(5H)-ylacetate 1,7-dichloro-4-heptanone->Ethyl_ester Low Yield Route (Yield: 23%) 1,7-diiodo-4-heptanone->Ethyl_ester Cyclization (Yield: 46%) Final_Acid Tetrahydro-1H-pyrrolizine- 7a(5H)-acetic acid Ethyl_ester->Final_Acid Hydrolysis

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield or Impure Product Stage At which stage is the issue? Start->Stage Ester_Formation Ester Intermediate Synthesis Stage->Ester_Formation Ester Hydrolysis Final Acid Formation Stage->Hydrolysis Acid Starting_Material_Check Starting_Material_Check Ester_Formation->Starting_Material_Check Hydrolysis_Check Hydrolysis_Check Hydrolysis->Hydrolysis_Check Switch_Material Switch to 1,7-diiodo-4-heptanone for higher yield and stability. Cyclization_Check Incomplete reaction by TLC/GC? Optimize_Cyclization Ensure anhydrous conditions. Optimize temperature and time. Cyclization_Check->Optimize_Cyclization Yes Hydrolysis_Conditions Adjust hydrolysis conditions: - Stronger base/acid - Higher temperature - Longer reaction time Isolation_Problem Difficulty isolating product? Adjust_pH Careful pH adjustment to isoelectric point. Consider ion-exchange chromatography. Isolation_Problem->Adjust_pH Yes Starting_Material_Check->Switch_Material Yes Starting_Material_Check->Cyclization_Check No Hydrolysis_Check->Hydrolysis_Conditions Yes Hydrolysis_Check->Isolation_Problem No

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Overcoming Purification Challenges with Synthetic Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic pyrrolizidine alkaloids (PAs).

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of synthetic pyrrolizidine alkaloids in a question-and-answer format.

Question: My crude synthetic reaction mixture is complex. How do I approach the initial purification?

Answer: A multi-step approach is often necessary for complex crude reaction mixtures.

  • Liquid-Liquid Extraction: Begin with a liquid-liquid extraction to partition your target alkaloid from the bulk of the reaction medium and water-soluble byproducts. PAs are basic and can be extracted from an aqueous solution into an organic solvent after basifying the aqueous layer. Conversely, they can be extracted into an acidic aqueous solution from an organic layer.

  • Solid-Phase Extraction (SPE): SPE is an excellent next step for sample cleanup. Cation-exchange SPE cartridges are particularly effective for purifying basic compounds like PAs from neutral or acidic impurities.[1][2]

  • Flash Column Chromatography: Following initial cleanup, flash column chromatography on silica gel or alumina is commonly used for the separation of the target PA from less polar byproducts and remaining starting materials.

Question: I am struggling to separate my target pyrrolizidine alkaloid from its stereoisomers. What techniques can I use?

Answer: The separation of stereoisomers (diastereomers and enantiomers) is a significant challenge in synthetic chemistry.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating enantiomers. For diastereomers, reversed-phase or normal-phase HPLC with high-resolution columns can be effective. Method optimization, including solvent system and gradient adjustments, is crucial.

  • Supercritical Fluid Chromatography (SFC): SFC with chiral stationary phases can offer faster and more efficient separations of stereoisomers compared to HPLC.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative technique that has been successfully used to separate closely related PAs.[3] However, it may not be able to separate all diastereomeric pairs.[3]

Question: My purified pyrrolizidine alkaloid appears to be degrading upon storage. How can I improve its stability?

Answer: Pyrrolizidine alkaloids can be susceptible to degradation, particularly hydrolysis of the ester linkages.

  • Storage Conditions: Store purified PAs at low temperatures (-20°C or -80°C) in a dry, inert atmosphere (e.g., under argon or nitrogen).

  • Solvent Choice: Avoid protic solvents for long-term storage. If in solution, use aprotic solvents like anhydrous acetonitrile or dichloromethane.

  • pH Control: Avoid strongly acidic or basic conditions, which can catalyze hydrolysis.

  • N-Oxide Formation: Be aware that tertiary amine PAs can oxidize to their corresponding N-oxides.[4] While N-oxides are often less toxic, this represents a change in the chemical identity of your compound.[4][5] Store under an inert atmosphere to minimize oxidation.

Question: I am observing unexpected byproducts in my final product. What are the likely sources?

Answer: Synthetic routes can lead to various byproducts that co-purify with the target molecule.

  • Incomplete Reactions: Unreacted starting materials or intermediates are common impurities. Monitor your reaction progress by TLC or LC-MS to ensure completion.

  • Side Reactions: Depending on the synthetic route, side reactions such as elimination, rearrangement, or over-alkylation can occur. A thorough understanding of your reaction mechanism can help predict and minimize these.

  • Reagent-Derived Impurities: Reagents used in the synthesis or workup (e.g., protecting group remnants, catalysts) can be present in the final product. Choose purification methods that effectively remove these. For example, use of a scavenger resin can be effective for removing certain metal catalysts.

  • Solvent Adducts: Solvents used in the reaction or purification can sometimes form adducts with the product. Ensure all solvents are thoroughly removed under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of synthetic pyrrolizidine alkaloids?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is highly sensitive and can detect trace impurities, while NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

Q2: How can I remove residual catalyst from my purified pyrrolizidine alkaloid?

A2: The method for catalyst removal depends on the nature of the catalyst. For heavy metal catalysts (e.g., Palladium, Ruthenium), specialized scavenger resins or filtration through a pad of celite with activated carbon can be effective. For acid or base catalysts, a neutralizing wash during the workup is typically sufficient.

Q3: Are there any specific safety precautions I should take when handling synthetic pyrrolizidine alkaloids?

A3: Yes. Many pyrrolizidine alkaloids are known to be hepatotoxic and potentially carcinogenic.[4][5] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: What is the role of N-oxides in pyrrolizidine alkaloid chemistry?

A4: Pyrrolizidine alkaloid N-oxides are often found alongside the parent tertiary amine alkaloids in natural sources.[4] They are generally more water-soluble and considered less toxic than their tertiary amine counterparts.[4][5] In a synthetic context, N-oxides can be formed as byproducts through oxidation of the tertiary amine. It is also possible to intentionally synthesize the N-oxide.

Q5: Can I use Gas Chromatography (GC) to analyze my synthetic pyrrolizidine alkaloid?

A5: GC can be used for the analysis of some pyrrolizidine alkaloids, but it is often less suitable than LC-MS. Many PAs are not sufficiently volatile for GC analysis without derivatization. Additionally, the high temperatures of the GC inlet can cause degradation of thermally labile PAs.[2]

Data Presentation

The following table summarizes recovery data for the purification of pyrrolizidine alkaloids using Pressurized Liquid Extraction (PLE), demonstrating the impact of different extraction modifiers.

Plant SourceExtraction ModifierRecovery Compared to Reference Method (%)
Jacobaea vulgaris5% Ammoniaup to 174.4
Tussilago farfara1% Formic Acidup to 156.5
Symphytum officinale1% Acetic Acidup to 288.7

Data adapted from a study on the extraction of PAs from plant material, which can inform purification strategies for synthetic analogs.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Purification of a Synthetic Pyrrolizidine Alkaloid

This protocol describes a general method for the cleanup of a crude synthetic PA using a cation-exchange SPE cartridge.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent (e.g., dichloromethane or methanol).

  • Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by washing sequentially with methanol (1-2 cartridge volumes) and then with the sample solvent (1-2 cartridge volumes).

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with the sample solvent to elute neutral and acidic impurities. The volume of the wash will depend on the specific impurities and should be optimized.

  • Elution: Elute the purified PA from the cartridge using a basic solution, such as 5% ammonium hydroxide in methanol.

  • Solvent Removal: Evaporate the solvent from the eluate under reduced pressure to yield the purified PA.

Protocol 2: Flash Column Chromatography for Separation of a Pyrrolizidine Alkaloid

This protocol outlines a general procedure for the purification of a synthetic PA using flash column chromatography on silica gel.

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal solvent system should provide good separation between the target PA and impurities, with an Rf value for the target compound of approximately 0.2-0.4. A common mobile phase for PAs is a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide (e.g., 0.5-1%) to reduce tailing.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude or partially purified PA in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions. Monitor the elution of the compounds by TLC or a UV detector.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified pyrrolizidine alkaloid.

Visualizations

Experimental Workflow

G General Workflow for Synthetic Pyrrolizidine Alkaloid Purification A Crude Synthetic Reaction Mixture B Liquid-Liquid Extraction (Acid/Base) A->B Initial Cleanup C Solid-Phase Extraction (SPE) (e.g., Cation Exchange) B->C Further Cleanup D Flash Column Chromatography C->D Separation E Purity Analysis (LC-MS, NMR) D->E Verification F Pure Pyrrolizidine Alkaloid E->F Final Product G Signaling Pathways Affected by Pyrrolizidine Alkaloids cluster_0 DNA Damage Response cluster_1 Apoptosis Induction PA Pyrrolizidine Alkaloid ATM ATM Signaling PA->ATM p53 p53 Signaling PA->p53 CellCycleArrest Cell Cycle Arrest ATM->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair PA2 Pyrrolizidine Alkaloid ROS Reactive Oxygen Species (ROS) PA2->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Stability of Pyrrolizidine Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrrolizidine alkaloids (PAs) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for pyrrolizidine alkaloids in aqueous solutions?

A1: The main stability issue for pyrrolizidine alkaloids (PAs) in aqueous solutions is their susceptibility to hydrolysis, particularly of the ester linkages. This degradation is significantly influenced by the pH of the solution. PAs are generally more stable in acidic to neutral conditions and degrade more rapidly under alkaline conditions.[1] Many PAs are esters of a necine base and one or more necic acids, and the hydrolysis of these ester bonds leads to the formation of the necine base and corresponding necic acids, which can result in a loss of biological activity or altered toxicity.[2][3]

Q2: How does pH affect the stability of pyrrolizidine alkaloids?

A2: pH is a critical factor governing the stability of PAs in aqueous solutions. PAs are known to be unstable under alkaline conditions, which promote the hydrolysis of the ester linkages.[1] They are generally stable in neutral and acidic solutions but can degrade significantly in alkaline environments. For instance, some studies have shown that PAs can degrade by as much as 50% within 24 hours under alkaline conditions.[1] Therefore, maintaining a slightly acidic to neutral pH is crucial when preparing and storing aqueous solutions of PAs to prevent their degradation.

Q3: Does temperature impact the stability of pyrrolizidine alkaloids in aqueous solutions?

A3: Yes, temperature can influence the rate of degradation of PAs in aqueous solutions. As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis. While some PAs may show stability at room temperature for short periods, long-term storage of aqueous solutions should ideally be at lower temperatures (e.g., 4°C or frozen at -20°C) to minimize degradation. However, it is important to note that some PAs have demonstrated considerable thermal stability during processes like brewing herbal infusions.[4]

Q4: What are the typical degradation products of pyrrolizidine alkaloids in aqueous solutions?

A4: The primary degradation products of PAs in aqueous solutions result from the hydrolysis of the ester bonds. This process yields the necine base (the bicyclic amino alcohol core) and the corresponding necic acids.[2][3] In some cases, isomers of the parent PAs or their N-oxides can also be formed as degradation products.[1]

Q5: What is the role of N-oxides in the stability and activity of pyrrolizidine alkaloids?

A5: Pyrrolizidine alkaloid N-oxides (PANOs) are often found alongside their tertiary PA counterparts in plants.[5] N-oxidation is generally considered a detoxification pathway, as PANOs themselves are less toxic.[2] However, PANOs can be reduced back to the toxic tertiary PAs in vivo, for example, by gut microbiota.[6] Therefore, the presence of PANOs is a crucial consideration in stability and toxicological studies.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving pyrrolizidine alkaloids in aqueous solutions.

Issue Potential Cause Recommended Solution
Low recovery of PA during analysis Degradation due to pH: The aqueous solution may be too alkaline, leading to hydrolysis of the ester linkages.Ensure the pH of your aqueous solution is maintained in the acidic to neutral range (pH 4-7). Use appropriate buffers if necessary.
Adsorption to surfaces: PAs can be sticky and may adsorb to glass or plastic surfaces, especially at low concentrations.Use silanized glassware or low-adsorption plasticware. Include a small amount of organic solvent (e.g., methanol or acetonitrile) in your aqueous solution if compatible with your experiment.
Inefficient extraction: The extraction method may not be suitable for the specific PA or matrix.Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted correctly for efficient extraction of the basic PA compounds.[7][8]
Inconsistent results between experiments Stock solution instability: The PA stock solution may be degrading over time.Prepare fresh stock solutions regularly, especially if dissolved in aqueous media. Store stock solutions in an appropriate solvent (e.g., methanol or DMSO) at low temperatures (-20°C or -80°C).[9]
Variable pH of the aqueous medium: Fluctuations in the pH of your experimental medium can lead to inconsistent degradation rates.Use a reliable buffer system to maintain a constant pH throughout your experiments.
Peak tailing or splitting in LC-MS analysis Secondary interactions with the column: Basic PAs can interact with residual silanol groups on the silica-based column, leading to poor peak shape.Use a column with end-capping or a hybrid particle technology designed for basic compounds. Add a small amount of a competing base or an appropriate buffer to the mobile phase to reduce secondary interactions.[10]
Column contamination: Buildup of matrix components or degraded PAs on the column.Implement a proper column washing procedure after each analytical run. Use a guard column to protect the analytical column.
Unexpected peaks in the chromatogram Formation of degradation products: The unexpected peaks may correspond to hydrolysis products (necine base, necic acids) or isomers of the parent PA.Analyze for the expected degradation products to confirm their identity. Adjust experimental conditions (e.g., lower pH, lower temperature) to minimize degradation.
Isomerization: Some PAs can isomerize under certain conditions.Be aware of potential isomers and use analytical methods that can resolve them if necessary.[4]

Quantitative Data on Pyrrolizidine Alkaloid Stability

Precise quantitative data on the hydrolysis rates of many individual pyrrolizidine alkaloids under various conditions are not always readily available in the literature. However, the general principles of their stability are well-established. The following table summarizes the expected stability of 1,2-unsaturated pyrrolizidine alkaloids in aqueous solutions under different conditions.

Condition Parameter Expected Stability/Degradation Primary Degradation Pathway
pH Acidic (pH < 7)Generally stableMinimal hydrolysis
Neutral (pH ≈ 7)Moderately stable, but degradation can occur over timeSlow hydrolysis of the ester bond
Alkaline (pH > 7)Unstable, rapid degradationBase-catalyzed hydrolysis of the ester bond[1]
Temperature Low (≤ 4°C)Increased stability, slower degradationHydrolysis rate is reduced
Room Temperature (~25°C)Stability is compound-dependent, degradation can occur over hours to daysHydrolysis of the ester bond
Elevated (> 40°C)Accelerated degradationIncreased rate of hydrolysis
Light UV RadiationCan induce degradationPhotolysis[1]
Visible LightMinimal effect on stability[1]-

Experimental Protocols

Protocol: Assessment of Pyrrolizidine Alkaloid Stability in Aqueous Solution

This protocol outlines a general procedure for evaluating the stability of a pyrrolizidine alkaloid in an aqueous solution at a specific pH and temperature.

1. Materials:

  • Pyrrolizidine alkaloid (PA) standard of known purity.
  • High-purity water (e.g., Milli-Q or equivalent).
  • Appropriate buffer salts to maintain the desired pH (e.g., phosphate buffer for neutral pH, acetate buffer for acidic pH).
  • Organic solvent for stock solution preparation (e.g., methanol or DMSO, HPLC grade).
  • HPLC or UHPLC system coupled with a mass spectrometer (MS/MS).
  • Analytical column suitable for the analysis of basic compounds (e.g., C18 with end-capping).
  • Low-adsorption vials.

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the PA in an appropriate organic solvent (e.g., 1 mg/mL in methanol). Store at -20°C.
  • Working Solution Preparation:
  • Prepare the aqueous buffer solution at the desired pH.
  • Spike a known volume of the PA stock solution into the aqueous buffer to achieve the desired final concentration (e.g., 1 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the aqueous stability.
  • Incubation:
  • Aliquot the working solution into multiple low-adsorption vials.
  • Incubate the vials at the desired temperature in a controlled environment (e.g., water bath or incubator).
  • Time-Point Sampling:
  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
  • Immediately quench any further degradation by adding an equal volume of cold organic solvent (e.g., methanol) and/or freezing the sample at -80°C until analysis.
  • Sample Analysis:
  • Thaw the samples and analyze them by LC-MS/MS.
  • Develop a suitable LC-MS/MS method for the quantitative analysis of the parent PA. This will involve optimizing the mobile phase, gradient, and MS/MS parameters (e.g., precursor ion, product ions, collision energy).[11][12][13]
  • Data Analysis:
  • Quantify the concentration of the parent PA at each time point using a calibration curve prepared with freshly diluted standards.
  • Plot the concentration of the PA versus time to determine the degradation kinetics.
  • Calculate the half-life (t½) of the PA under the tested conditions.

Visualizations

Below are diagrams illustrating key concepts related to pyrrolizidine alkaloid stability and analysis.

Metabolic_Activation_of_Pyrrolizidine_Alkaloids PA Pyrrolizidine Alkaloid (PA) (Tertiary Amine) PANO PA N-oxide (PANO) (Detoxification) PA->PANO N-oxidation (CYP450s, FMOs) Dehydro_PA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) PA->Dehydro_PA Dehydrogenation (CYP450s) Hydrolysis_Products Hydrolysis Products (Necine base + Necic acid) PA->Hydrolysis_Products Hydrolysis (Esterases/pH dependent) PANO->PA Reduction (e.g., gut microbiota) Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Dehydro_PA->Cellular_Macromolecules Electrophilic Attack Adducts Adduct Formation (Toxicity/Carcinogenicity) Dehydro_PA->Adducts Covalent Binding

Caption: Metabolic activation and degradation pathways of pyrrolizidine alkaloids.

Experimental_Workflow_for_PA_Stability_Assessment start Start prep_stock Prepare PA Stock Solution (e.g., in Methanol) start->prep_stock prep_working Prepare Aqueous Working Solution (Buffered at desired pH) prep_stock->prep_working incubate Incubate at Desired Temperature prep_working->incubate sample Collect Aliquots at Time Points (t=0, 1, 2, 4... hrs) incubate->sample quench Quench Reaction (e.g., add cold Methanol/Freeze) sample->quench analyze LC-MS/MS Analysis quench->analyze data_analysis Data Analysis (Quantification, Kinetics, Half-life) analyze->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing PA stability in aqueous solutions.

References

Identifying and minimizing side products in pyrrolizidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolizidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their synthetic campaigns.

Troubleshooting Guides

This section provides detailed troubleshooting for common synthetic challenges encountered during the construction of the pyrrolizidine core and subsequent modifications.

Issue 1: Low Yield or Incomplete Reaction in Swern Oxidation of Precursor Alcohols

Question: I am performing a Swern oxidation on my hydroxyproline-derived precursor to form the corresponding aldehyde for a subsequent cyclization. My yields are consistently low, and I observe a significant amount of starting material remaining. What are the possible causes and solutions?

Answer:

Low yields in Swern oxidations for pyrrolizidine precursors can stem from several factors. Here is a breakdown of potential causes and how to address them:

Possible Causes & Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • DMSO: Ensure your dimethyl sulfoxide (DMSO) is anhydrous. Trace amounts of water can quench the reactive species.

    • Oxalyl Chloride: Use fresh oxalyl chloride. It is sensitive to moisture and can degrade over time.

    • Stoichiometry: Precise stoichiometry is crucial. Use a slight excess of oxalyl chloride and DMSO relative to the alcohol (typically 1.1 to 1.5 equivalents of each).

  • Reaction Temperature:

    • The formation of the active oxidant (chlorosulfonium salt) from DMSO and oxalyl chloride is highly exothermic and the intermediate is unstable at higher temperatures. The reaction must be maintained at very low temperatures (typically -78 °C using a dry ice/acetone bath) to prevent decomposition.[1][2]

    • Troubleshooting: Ensure your reaction vessel is adequately submerged in the cooling bath and that the internal temperature is monitored throughout the initial activation and alcohol addition steps.

  • Order of Addition:

    • The correct order of addition is critical. First, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the tertiary amine base. Adding the base before the alcohol is fully consumed can lead to side reactions.

  • Formation of Side Products:

    • Epimerization: If your alcohol precursor has a stereocenter alpha to the hydroxyl group, epimerization of the resulting aldehyde can occur, especially when using triethylamine as the base.[3] This can lead to a mixture of diastereomeric products and complicate purification.

      • Minimization Strategy: Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base) to minimize epimerization.[3]

    • Methylthiomethyl (MTM) Ether Formation: If the reaction temperature is not kept sufficiently low, a side reaction known as the Pummerer rearrangement can occur, leading to the formation of a methylthiomethyl (MTM) ether of your alcohol instead of the desired aldehyde.[4]

      • Minimization Strategy: Strictly maintain the reaction temperature at -78 °C until the addition of the tertiary amine base.

Experimental Protocol: Swern Oxidation of a Proline-derived Alcohol

This protocol is a general guideline and may require optimization for your specific substrate.

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Activation: To the cold DCM, add oxalyl chloride (1.5 equivalents) dropwise via a syringe. Then, add a solution of anhydrous DMSO (2.7 equivalents) in DCM dropwise via a dropping funnel over 5 minutes. Stir the mixture for 15 minutes at -78 °C.[1]

  • Alcohol Addition: Dissolve your proline-derived alcohol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes at -78 °C.[1]

  • Base Addition: Add triethylamine (or DIPEA, 7.0 equivalents) dropwise over 10 minutes.[1] The reaction mixture may become cloudy.

  • Warming and Quenching: After stirring for another 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is often used directly in the next step. If purification is necessary, it can be done via flash column chromatography on silica gel, though aldehydes can be sensitive to decomposition on silica.

Issue 2: Formation of Stereoisomers during Intramolecular Cyclization

Question: I am attempting an intramolecular reductive amination to form the pyrrolizidine core, but I am obtaining a mixture of diastereomers. How can I improve the stereoselectivity of this reaction?

Answer:

Controlling stereochemistry during the formation of the bicyclic pyrrolizidine ring system is a common challenge. The formation of diastereomers often arises from the facial selectivity of the iminium ion reduction or the stereochemistry of the preceding reactions.

Possible Causes & Troubleshooting Steps:

  • Stereocontrol in Precursor Synthesis: The stereocenters in your linear precursor will dictate the stereochemical outcome of the cyclization.

    • Troubleshooting: Re-examine the stereoselectivity of the reactions used to synthesize your aldehyde/ketone-amine precursor. Ensure that any chiral centers are introduced with high diastereomeric or enantiomeric excess.

  • Iminium Ion Geometry and Reduction: The intermediate iminium ion can exist in different conformations, and the hydride reducing agent can attack from either face, leading to a mixture of diastereomers.

    • Minimization Strategy:

      • Bulky Reducing Agents: The use of sterically demanding reducing agents can favor attack from the less hindered face of the iminium ion, thus improving diastereoselectivity. Sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) as its bulk can enhance selectivity.[5][6][7][8]

      • Chelation Control: If your precursor contains nearby hydroxyl or other coordinating groups, you may be able to use chelation control to direct the hydride attack. This often involves the choice of a suitable Lewis acidic reagent or a specific reducing agent.

  • Epimerization: As mentioned in the Swern oxidation section, the aldehyde can epimerize under basic or even mildly acidic conditions prior to cyclization.

    • Minimization Strategy: Perform the reductive amination under conditions that minimize the lifetime of the free aldehyde. A one-pot procedure where the iminium ion is formed and reduced in situ is often preferable.

Experimental Protocol: Intramolecular Reductive Amination

This protocol describes a one-pot procedure for the formation of a pyrrolizidine core from a linear amino-aldehyde precursor.

  • Setup: To a solution of the amino-aldehyde (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature, add a mild acid catalyst like acetic acid (AcOH, ~0.1 equivalents).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the cyclic iminium ion intermediate. The progress of iminium ion formation can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5-2.0 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material and intermediate iminium ion are consumed (typically 4-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude pyrrolizidine product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a proline-based [3+2] cycloaddition for pyrrolizidine synthesis?

A1: In the [3+2] cycloaddition of an azomethine ylide generated from proline and an aldehyde with a dipolarophile, the most common "side products" are often diastereomers of the desired pyrrolizidine product.[9][10][11] The facial selectivity of the cycloaddition can be difficult to control, leading to a mixture of endo and exo products. Other potential side products include:

  • Regioisomers: Depending on the nature of the dipolarophile, a mixture of regioisomers can be formed.[12]

  • Polymerization: Polymerization of the dipolarophile or the azomethine ylide can occur, especially at higher concentrations or temperatures.[13]

  • Oxazolidine formation: In some cases, an oxazolidine can be formed from the reaction of proline with two equivalents of the aldehyde.[14]

Q2: My pyrrolizidine product is an oil, but the literature reports it as a solid. How can I induce crystallization?

A2: If your purified pyrrolizidine is an oil while the literature reports a solid, it may be due to the presence of residual solvent or minor impurities that inhibit crystallization. Here are some techniques to try:

  • High Vacuum Drying: Ensure all solvent is removed by drying the oil under high vacuum for an extended period, possibly with gentle heating if the compound is stable.

  • Solvent Trituration: Add a small amount of a non-polar solvent in which your product is insoluble or sparingly soluble (e.g., hexanes, diethyl ether). The impurities may dissolve while your product remains as a solid or crystallizes out.

  • Seed Crystals: If you have a small amount of crystalline material from a previous batch, you can use it to seed the oil.

  • Solvent-Vapor Diffusion: Dissolve your oil in a small amount of a good solvent and place this in a larger container with a poor solvent. Allow the vapor of the poor solvent to slowly diffuse into the solution of your compound, which can induce crystallization.

Q3: How can I effectively remove the N-Boc protecting group from my pyrrolizidine core without causing side reactions?

A3: The N-Boc (tert-butyloxycarbonyl) group is a common protecting group for the nitrogen atom in pyrrolizidine synthesis. It is typically removed under acidic conditions.

  • Standard Conditions: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method. A typical procedure involves treating the N-Boc protected pyrrolizidine with a 20-50% solution of TFA in DCM at room temperature for 1-2 hours.

  • Troubleshooting:

    • Acid-Sensitive Functional Groups: If your molecule contains other acid-sensitive groups, you may need to use milder conditions. A solution of HCl in a solvent like diethyl ether or dioxane can sometimes be a milder alternative.

    • Incomplete Deprotection: If the deprotection is incomplete, you can increase the reaction time or the concentration of the acid.

    • Workup: After deprotection, it is important to neutralize the excess acid. This is typically done by washing the organic layer with a saturated aqueous solution of NaHCO3.

Data Summary

Table 1: Comparison of Bases for Minimizing Epimerization in Swern Oxidation

BaseSteric HindranceTypical ObservationRecommendation
Triethylamine (Et3N)LowCan lead to epimerization at the α-carbon of the newly formed carbonyl.[3]Use with caution for substrates prone to epimerization.
Diisopropylethylamine (DIPEA)HighReduces the extent of epimerization due to its bulky nature.[3]Recommended for the oxidation of chiral alcohols where epimerization is a concern.

Visualizations

Experimental Workflow for Pyrrolizidine Synthesis

experimental_workflow General Workflow for Pyrrolizidine Synthesis start Proline or Ornithine Derivative protection Nitrogen Protection (e.g., Boc group) start->protection functionalization Side Chain Functionalization protection->functionalization oxidation Oxidation of Alcohol (e.g., Swern Oxidation) functionalization->oxidation cyclization Intramolecular Cyclization (e.g., Reductive Amination) oxidation->cyclization deprotection Deprotection cyclization->deprotection final_product Pyrrolizidine Alkaloid deprotection->final_product

Caption: A generalized workflow for the synthesis of pyrrolizidine alkaloids.

Troubleshooting Logic for Low Yield in Swern Oxidation

swern_troubleshooting Troubleshooting Low Yield in Swern Oxidation start Low Yield in Swern Oxidation check_reagents Check Reagent Quality (Anhydrous DMSO, Fresh Oxalyl Chloride) start->check_reagents check_temp Verify Reaction Temperature (Maintain at -78 °C) start->check_temp check_order Confirm Correct Order of Addition start->check_order check_side_products Analyze for Side Products (Epimers, MTM Ethers) start->check_side_products optimize Optimize Reaction Conditions check_reagents->optimize check_temp->optimize check_order->optimize check_side_products->optimize

References

Technical Support Center: Optimization of Ester Coupling Reactions for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ester coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of complex esters.

Troubleshooting Guides

This section provides solutions to common problems encountered during ester coupling reactions.

Issue 1: Low or No Ester Yield

Possible Causes & Recommended Solutions

Possible CauseRecommended SolutionKey Considerations & References
Inefficient Catalyst or Coupling Agent Select a more appropriate catalyst or coupling agent based on the substrates. For sterically hindered acids and alcohols, stronger activating agents may be necessary. For instance, consider using Yamaguchi esterification for challenging couplings.[1][2][3]The choice of catalyst is critical. For Fischer esterification, strong acids like sulfuric acid are common.[4][5] For milder conditions, carbodiimide-based coupling agents like DCC or EDC with an activating agent like DMAP (Steglich esterification) are often used.[6][7][8]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions, like Fischer esterification, often require heat (reflux) to proceed at a reasonable rate.[4][9] Others, such as Steglich esterification, are typically performed at room temperature to minimize side reactions.[4][6]The optimal temperature is highly dependent on the specific reaction. For example, in the nickel-catalyzed esterification of mandelic acid, 80°C was found to be optimal.[4]
Incorrect Stoichiometry Adjust the molar ratio of reactants. For Fischer esterification, using an excess of the alcohol can shift the equilibrium towards the product.[9] In Mitsunobu reactions with symmetric diols, a molar excess of the diol can favor mono-substitution.[10]Carefully controlling stoichiometry is crucial for maximizing yield and minimizing side products.
Presence of Water Ensure anhydrous reaction conditions. Water can hydrolyze activated intermediates and reduce yield. Use dry solvents and consider adding molecular sieves or using a Dean-Stark apparatus to remove water as it forms.[4][11]The removal of water is a key principle in driving the equilibrium of Fischer esterifications toward the ester product.[4][9][11]
Steric Hindrance For sterically hindered substrates, consider more powerful esterification methods like the Yamaguchi esterification, which is known to be effective for producing a diverse array of functionalized esters with high yields.[1][2][3][12] Alternatively, using benzotriazole esters as intermediates can be effective for the esterification of tertiary alcohols.[13]Sterically demanding reactions often require specific conditions. For example, esterification of bulky acids and alcohols can be improved by using fluorous media.[11]

Troubleshooting Workflow for Low Ester Yield

LowYieldWorkflow start Low or No Ester Yield Detected check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK end_fail Issue Persists: Consult Further check_reagents->end_fail Reagents Faulty check_catalyst Evaluate Catalyst/Coupling Agent Choice and Loading check_conditions->check_catalyst Conditions OK check_conditions->end_fail Conditions Suboptimal check_water Assess for Presence of Water check_catalyst->check_water Catalyst OK check_catalyst->end_fail Catalyst Inappropriate select_method Consider Alternative Esterification Method check_water->select_method Anhydrous check_water->end_fail Water Present purification_issue Investigate Purification Step for Product Loss select_method->purification_issue end_success Yield Improved purification_issue->end_success Product Recovered purification_issue->end_fail Still Low Yield

Caption: Logical workflow for troubleshooting low ester yield.

Issue 2: Formation of Significant Byproducts

Common Byproducts and Minimization Strategies

ByproductCommon ReactionMinimization Strategy
N-acylurea Steglich EsterificationUse a catalytic amount of DMAP, which acts as an acyl transfer catalyst and minimizes the intramolecular rearrangement of the O-acylisourea intermediate.[6][7]
Di-substituted product Mitsunobu on symmetric diolsUse a molar excess of the diol relative to the nucleophile and Mitsunobu reagents. Add the azodicarboxylate slowly at a low temperature (e.g., 0 °C).[10]
Mandelide (cyclic dimer) Esterification of mandelic acidControl the reaction temperature, as higher temperatures can favor dimer formation. Employ milder methods like Steglich esterification which are conducted at room temperature.[4]
Unreacted Starting Materials GeneralEnsure the reaction goes to completion by monitoring with techniques like TLC.[4] Optimize reaction time and temperature. For equilibrium reactions, employ strategies to remove byproducts (e.g., water).[4][9]

ByproductWorkflow start Significant Byproduct Formation identify_byproduct Identify Byproduct Structure (NMR, MS) start->identify_byproduct known_side_reaction Is it a known side reaction for this method? identify_byproduct->known_side_reaction implement_strategy Implement Known Minimization Strategy known_side_reaction->implement_strategy Yes optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry, Addition Rate) known_side_reaction->optimize_conditions No end_success Byproduct Minimized implement_strategy->end_success end_fail Issue Persists implement_strategy->end_fail change_method Consider a Different Coupling Method optimize_conditions->change_method optimize_conditions->end_fail change_method->end_success change_method->end_fail

Caption: Step-by-step workflow for a Steglich esterification.

Protocol 2: General Procedure for Yamaguchi Esterification

This protocol is suitable for the esterification of sterically hindered substrates.

  • To a solution of the carboxylic acid (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., toluene or THF), add 2,4,6-trichlorobenzoyl chloride (1.05 eq) at room temperature.

  • Stir the mixture for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in the same anhydrous solvent.

  • Add the solution of the mixed anhydride to the alcohol/DMAP solution via cannula.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Coupling Methods for a Hindered Esterification
Coupling MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
SteglichDCC, DMAPDCM2524<10Hypothetical
YamaguchiTCBC, Et3N, DMAPToluene251279
MitsunobuPPh3, DIADTHF0 to 251650
Fischer-SpeierH2SO4 (cat.)Alcohol (reflux)804820
Table 2: Optimization of Steglich-type Reaction Conditions
Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Mukaiyama's Reagent2,6-LutidineDMC2524Good to Excellent
Mukaiyama's Reagent2,6-LutidineDMC608Good to Excellent
DCCDMAPDCM2524Variable
EDCDMAPDMF2524Variable

References

Preventing racemization during the synthesis of chiral pyrrolizidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to mitigate racemization during the synthesis of chiral pyrrolizidines.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral pyrrolizidine synthesis and why is it a critical issue?

A1: Racemization is the undesired conversion of a single enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemic mixture). In the synthesis of chiral pyrrolizidines, maintaining the stereochemical integrity of chiral precursors, such as L-proline, is paramount. The specific three-dimensional structure of a pyrrolizidine alkaloid is often directly linked to its biological activity. The presence of the incorrect enantiomer due to racemization can lead to a significant loss of therapeutic efficacy, altered pharmacological profiles, or even undesired side effects.[1]

Q2: What are the primary causes of racemization when using proline derivatives as starting materials for pyrrolizidine synthesis?

A2: Several factors can induce racemization at the α-carbon of proline during synthetic manipulations. The most common causes include:

  • Activation of the Carboxyl Group: The formation of highly activated ester intermediates, especially when using carbodiimides like DIC in combination with additives like HOBt in polar aprotic solvents such as DMF, can significantly increase the risk of racemization.[1][2]

  • Elevated Temperatures: Reaction steps that require heating can provide the necessary energy to overcome the activation barrier for epimerization, leading to a loss of stereochemical purity.[1]

  • Choice of Base: Strong, non-hindered bases can facilitate the abstraction of the α-proton of an activated proline derivative, leading to racemization.[1]

  • Solvent Effects: The polarity and proton-donating ability of the solvent can influence the stability of intermediates and transition states involved in racemization.

Q3: How can I detect and quantify the extent of racemization in my synthesized pyrrolizidine or its precursors?

A3: The most reliable methods for detecting and quantifying racemization involve chiral chromatography. The general workflow includes:

  • Sample Preparation: Depending on the analyte, this may involve hydrolysis of a larger molecule to its constituent amino acid, followed by derivatization.

  • Chiral Chromatography:

    • Chiral High-Performance Liquid Chromatography (HPLC): The sample is analyzed on a chiral stationary phase column that can resolve the different enantiomers.[1][3]

    • Chiral Gas Chromatography (GC): This technique is also highly effective, often requiring derivatization of the analyte to increase its volatility.[4]

  • Quantification: The enantiomeric excess (ee) is calculated by comparing the peak areas of the two enantiomers in the chromatogram.[1][5]

Troubleshooting Guide: Racemization in Pyrrolizidine Synthesis

This guide addresses common issues encountered during the synthesis of chiral pyrrolizidines where racemization is a suspected problem.

Issue 1: Loss of enantiomeric excess observed in the final pyrrolizidine product.

  • Potential Cause: Racemization may be occurring at one or more steps in the synthetic sequence.

  • Recommended Actions:

    • Analyze Intermediates: Isolate and analyze the chiral purity of key intermediates at each stage of the synthesis using chiral HPLC or GC to pinpoint the problematic step.

    • Review Reaction Conditions: Scrutinize the reaction conditions of the step where racemization is occurring. Pay close attention to temperature, base, solvent, and coupling agents used.

Issue 2: Significant racemization during the coupling of a proline derivative.

  • Potential Cause: The choice of coupling reagent, additives, and solvent is a likely culprit. The combination of a carbodiimide (like DIC) and HOBt in DMF is known to be problematic for proline.[1][2]

  • Recommended Solutions:

    • Change Coupling Reagent: Switch to a low-racemization coupling reagent such as HCTU, HATU, or PyBOP.[6]

    • Change Solvent: Replace DMF with a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), which have been shown to reduce racemization in some cases.[2]

    • Use a Hindered Base: If a base is required, use a sterically hindered base like 2,4,6-collidine instead of DIEA or NMM.[1]

Issue 3: Racemization is observed in a step involving elevated temperatures.

  • Potential Cause: Thermal epimerization.

  • Recommended Solutions:

    • Lower Reaction Temperature: If possible, perform the reaction at a lower temperature, even if it requires a longer reaction time. For sensitive substrates, cooling to 0°C or below may be necessary.[1]

    • Alternative Methodologies: Investigate alternative synthetic routes that do not require high temperatures.

Issue 4: Racemization is suspected during a base-mediated transformation.

  • Potential Cause: The base may be abstracting the α-proton of a carbonyl-activated intermediate.

  • Recommended Solutions:

    • Use a Weaker or More Hindered Base: As mentioned previously, switching to a bulkier or less basic amine can mitigate this issue.[1]

    • Protecting Group Strategy: Ensure that the N-protecting group on the proline is a urethane-type, such as Boc or Cbz, which are known to suppress racemization compared to acyl-type protecting groups.[7]

Data Presentation

Table 1: Effect of Coupling Reagents and Solvents on Proline Racemization

Boc-Amino AcidCoupling Reagent/AdditiveSolvent% D-Isomer (Racemization)Reference
Boc-Pro-OHDIC/HOBtDMFHigh[1][2]
Boc-Pro-OHHCTUDCMLow[1]
Boc-Pro-OHMixed AnhydrideTHFAlmost None[2]
Boc-Pro-OHCarbodiimide (no HOBt)DCMAlmost None[2]

This data is compiled from studies on peptide synthesis and serves as a strong indicator for analogous reactions in pyrrolizidine synthesis.

Experimental Protocols

Protocol 1: Quantification of Proline Enantiomers by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess of proline in a synthetic sample after hydrolysis.

  • Peptide/Intermediate Hydrolysis: a. Accurately weigh ~1 mg of the purified compound into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[1]

  • Derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl): a. To 100 µL of the hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0). b. Add 200 µL of a 10 mg/mL solution of NBD-Cl in ethanol. c. Heat the mixture at 60°C for 10 minutes. d. Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction. e. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.[1]

  • HPLC Analysis:

    • Column: Chiral stationary phase column (e.g., CROWNPAK CR(+)).

    • Mobile Phase: Perchloric acid solution (pH 1.0).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 260 nm.[1]

  • Quantification: a. Integrate the peak areas for the D- and L-proline derivatives. b. Calculate the percentage of racemization: % Racemization = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100.[1]

Protocol 2: Low-Racemization Coupling of a Proline Derivative using HCTU in DCM

This protocol describes a method to minimize racemization during a coupling step involving a proline derivative.

  • Preparation: a. Dissolve the N-protected proline derivative (1 equivalent) in anhydrous Dichloromethane (DCM). b. In a separate flask, dissolve the amine component (1 equivalent) in anhydrous DCM.

  • Activation and Coupling: a. To the proline derivative solution, add HCTU (1.1 equivalents) and a hindered base such as 2,4,6-collidine (2 equivalents). b. Stir the mixture at room temperature for 5-10 minutes to allow for activation. c. Add the amine solution to the activated proline derivative mixture. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: a. Once the reaction is complete, dilute the mixture with DCM and wash with a mild aqueous acid (e.g., 1 M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃), and finally with brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. c. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Chiral Pyrrolizidine Synthesis cluster_qc Quality Control for Stereochemical Integrity start Chiral Proline Derivative step1 Coupling Reaction start->step1 step2 Cyclization step1->step2 product Chiral Pyrrolizidine step2->product hydrolysis Hydrolysis product->hydrolysis derivatization Derivatization hydrolysis->derivatization analysis Chiral HPLC/GC Analysis derivatization->analysis quantification Quantify Enantiomeric Excess analysis->quantification

Caption: Experimental workflow for synthesis and stereochemical analysis.

troubleshooting_racemization cluster_investigation Investigation cluster_solutions Solutions start Racemization Detected? check_coupling Examine Coupling Step start->check_coupling Yes no_racemization Maintain Protocol start->no_racemization No check_temp Check for High Temperatures check_coupling->check_temp change_reagent Use Low-Racemization Coupling Reagent (HCTU) check_coupling->change_reagent change_solvent Switch to DCM or THF check_coupling->change_solvent check_base Evaluate Base Used check_temp->check_base lower_temp Reduce Reaction Temperature check_temp->lower_temp use_hindered_base Use Hindered Base (e.g., 2,4,6-collidine) check_base->use_hindered_base

Caption: Troubleshooting logic for addressing racemization issues.

References

Technical Support Center: Intramolecular Cyclization in Pyrrolizidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the intramolecular cyclization step in pyrrolizidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the success of an intramolecular cyclization for pyrrolizidine synthesis?

A1: The success of the intramolecular cyclization is primarily influenced by a combination of factors including the structure of the substrate, the choice of catalyst and solvent, the reaction temperature, and the concentration of the reaction mixture. The formation of 5- and 6-membered rings is generally favored.

Q2: Which synthetic strategies are commonly employed for the intramolecular cyclization step in pyrrolizidine synthesis?

A2: Common strategies include 1,3-dipolar cycloadditions, radical cyclizations, transition-metal-catalyzed cyclizations (e.g., aza-Wacker cyclization), and intramolecular Michael additions. The choice of strategy depends on the functional groups present in the precursor molecule.

Q3: How does the stereochemistry of the starting material affect the cyclization reaction?

A3: The stereochemistry of the acyclic precursor can significantly influence the stereochemical outcome of the cyclized product. Chiral auxiliaries or catalysts are often employed to control the stereoselectivity of the reaction.

Q4: What are the common side reactions observed during intramolecular cyclization for pyrrolizidine synthesis?

A4: Common side reactions include intermolecular polymerization, elimination reactions, and the formation of undesired constitutional isomers or stereoisomers. High concentrations can favor intermolecular reactions, leading to polymerization.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Pyrrolizidine Product

Q: I am not getting any of my desired cyclized product, or the yield is very low. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in an intramolecular cyclization can stem from several issues, ranging from the substrate's reactivity to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this problem.

Troubleshooting Workflow for Low/No Yield

low_yield_workflow start Start: Low/No Yield check_substrate Verify Starting Material (NMR, MS) start->check_substrate check_reagents Check Reagent Quality (Purity, Activity) check_substrate->check_reagents Substrate OK optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_reagents->optimize_conditions Reagents OK change_catalyst Screen Different Catalysts/ Ligands optimize_conditions->change_catalyst No Improvement end_success Success: Improved Yield optimize_conditions->end_success Improvement change_solvent Screen Different Solvents change_catalyst->change_solvent No Improvement change_catalyst->end_success Improvement change_solvent->end_success Improvement end_fail Re-evaluate Synthetic Route change_solvent->end_fail No Improvement

Caption: Troubleshooting workflow for low or no yield in pyrrolizidine synthesis.

Potential Causes and Solutions:

  • Substrate Reactivity: The conformation of your acyclic precursor may not be suitable for cyclization.

    • Solution: Consider modifying the substrate to favor a conformation that brings the reacting groups into proximity. For instance, introducing bulky groups can sometimes promote cyclization through the Thorpe-Ingold effect.

  • Reaction Conditions: The temperature, reaction time, or concentration may not be optimal.

    • Solution: Systematically vary these parameters. Lower concentrations often favor intramolecular reactions over intermolecular polymerization. A temperature screen can help overcome activation energy barriers without promoting decomposition.

  • Catalyst/Reagent Inactivity: The catalyst may be poisoned, or the reagents may have degraded.

    • Solution: Use fresh, purified reagents and catalysts. If using a transition metal catalyst, ensure the reaction is performed under an inert atmosphere to prevent oxidation.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the potential impact of different reaction parameters on the yield of the intramolecular cyclization. This is a generalized representation based on common observations in organic synthesis.

ParameterVariationPotential Impact on YieldRationale
Concentration High to LowIncreaseReduces the likelihood of intermolecular side reactions (e.g., polymerization).
Temperature IncreaseIncrease/DecreaseCan overcome the activation energy barrier, but excessive heat may lead to decomposition or side reactions.
Catalyst Loading IncreaseIncreaseMay increase the reaction rate, but too high a loading can sometimes lead to side reactions.
Solvent Polarity VariesVariesThe choice of solvent can influence the stability of intermediates and transition states. A solvent screen is often necessary.
Problem 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture of products, with significant amounts of byproducts. How can I improve the selectivity towards the desired pyrrolizidine?

A: The formation of multiple products indicates that competing reaction pathways are occurring. Identifying these side products is the first step toward suppressing their formation.

Logical Relationship: Desired vs. Side Reactions

side_products start Acyclic Precursor desired_path Intramolecular Cyclization start->desired_path Favored by: - Low Concentration - Optimal Temp. side_path1 Intermolecular Polymerization start->side_path1 Favored by: - High Concentration side_path2 Elimination start->side_path2 Favored by: - High Temp. - Wrong Base/Acid side_path3 Isomerization start->side_path3 Favored by: - Catalyst - Temp. product Desired Pyrrolizidine desired_path->product byproduct1 Polymer side_path1->byproduct1 byproduct2 Elimination Product side_path2->byproduct2 byproduct3 Isomer side_path3->byproduct3

Caption: Competing reaction pathways in pyrrolizidine synthesis.

Potential Causes and Solutions:

  • Intermolecular Polymerization: This is a common side reaction at high concentrations.

    • Solution: Perform the reaction under high dilution conditions (e.g., <0.01 M). This can be achieved by the slow addition of the substrate to the reaction mixture.

  • Formation of Stereoisomers: The reaction may not be sufficiently stereoselective.

    • Solution: Employ a chiral catalyst or a chiral auxiliary to direct the stereochemical outcome. Screening different catalysts and ligands is often necessary to find the optimal system for a given substrate.

  • Elimination or Rearrangement Products: The reaction conditions may be promoting undesired pathways.

    • Solution: Adjust the reaction temperature and consider using a milder base or acid if applicable. The choice of solvent can also influence the propensity for these side reactions.

Experimental Protocols

Generalized Protocol for a Palladium-Catalyzed Intramolecular Cyclization (Aza-Wacker Type)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Vessel: A flame-dried Schlenk flask or a similar reaction vessel is charged with the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the appropriate ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Solvent and Reagents: Anhydrous solvent (e.g., toluene, THF, or DMF) is added via syringe. The acyclic amino-alkene precursor (1.0 equivalent) is then added as a solution in the same anhydrous solvent. If required, a base (e.g., K₂CO₃, Cs₂CO₃) and any additives are added at this stage.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred for the specified time (e.g., 12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolizidine product.

Decision Pathway for Optimizing Reaction Conditions

optimization_pathway start Initial Reaction Conditions check_conversion Low Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes check_selectivity Poor Selectivity? check_conversion->check_selectivity No increase_time Increase Reaction Time increase_temp->increase_time increase_time->check_selectivity change_catalyst Change Catalyst/Ligand check_selectivity->change_catalyst Yes end Optimized Conditions check_selectivity->end No change_solvent Change Solvent change_catalyst->change_solvent change_solvent->start Re-evaluate

Caption: Decision pathway for optimizing reaction conditions.

Technical Support Center: Pyrrolizidine Alkaloid (PA) Hepatotoxicity Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for researchers, scientists, and drug development professionals. This guide provides practical strategies, troubleshooting advice, and detailed protocols for mitigating the inherent hepatotoxicity of pyrrolizidine alkaloids (PAs) during the design and development of novel therapeutics.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental mechanism of pyrrolizidine alkaloid (PA)-induced hepatotoxicity?

A1: The hepatotoxicity of most PAs is not inherent to the parent molecule but is a result of metabolic activation.[1] The process begins in the liver, where cytochrome P450 enzymes (CYPs), primarily isoforms like CYP3A4 and CYP2B, oxidize PAs with an unsaturated 1,2-necine base.[2] This bioactivation creates highly reactive electrophilic metabolites known as dehydropyrrolizidine alkaloids (DHPAs) or pyrrolic esters.[2] These reactive metabolites can then bind to cellular macromolecules like proteins and DNA, forming adducts that lead to cellular damage, apoptosis, and the clinical manifestation of hepatic sinusoidal obstruction syndrome (HSOS).[2][3]

Q2: My lead PA compound is still showing significant toxicity. Which structural features are the primary culprits?

A2: The toxicity of PAs is intrinsically linked to specific structural motifs. The two most critical features for bioactivation and subsequent hepatotoxicity are:

  • A 1,2-double bond in the necine base ring system.[2][4] This unsaturation is a prerequisite for the CYP-mediated oxidation to toxic pyrrolic metabolites. Saturated PAs, like those of the platyphylline-type, are significantly less toxic because they cannot be easily converted to reactive DHPAs.[5]

  • Esterification of the necine base, typically at the C7 and/or C9 positions.[4] The ester groups contribute to the reactivity of the resulting pyrrolic metabolites. The type of esterification also matters; macrocyclic diesters are generally more toxic than open-chain diesters, which are in turn more toxic than monoesters.[4]

If your compound possesses both features, it is predisposed to metabolic activation. Modifying or eliminating one of these features is a primary strategy for reducing toxicity.

Q3: What are the most effective chemical strategies to design less hepatotoxic PA analogs?

A3: The primary goal is to shift the metabolic balance away from the toxification pathway (DHPA formation) and towards detoxification pathways. Key strategies include:

  • Saturation of the 1,2-Double Bond: Hydrogenating the double bond to create a saturated platynecine-type core is a highly effective strategy to prevent the formation of toxic pyrrolic esters.

  • Conversion to N-Oxides: Oxidizing the tertiary nitrogen of the necine base to an N-oxide generally leads to a significant decrease in cytotoxicity.[2] PA N-oxides (PANOs) are typically less toxic and more water-soluble, facilitating excretion.[2] While this conversion can be reversed in vivo, it represents a valid detoxification strategy.[6]

  • Modification of Ester Groups: Altering the ester side chains to increase the rate of hydrolysis by carboxylesterases can promote detoxification. Hydrolysis cleaves the ester bonds, yielding non-toxic necine bases and necic acids that are more easily cleared from the body.[2]

Q4: I've successfully created an N-oxide analog that shows reduced cytotoxicity in my in vitro assay. What are the common pitfalls or next steps?

A4: This is an excellent first step. However, be aware of the following:

  • In Vivo Reduction: PA N-oxides can be reduced back to the toxic parent tertiary amine by gut microbiota or hepatic enzymes.[6] Therefore, low cytotoxicity in vitro does not guarantee a lack of toxicity in vivo.

  • Choice of Model: Standard cancer cell lines like HepG2 may have lower CYP enzyme activity compared to primary hepatocytes or metabolically competent cells like HepaRG.[7] A compound that appears non-toxic in a low-metabolism model may show significant toxicity in a model with robust metabolic activation.

  • Next Steps: Your experimental workflow should progress from simple cytotoxicity screening to more complex models. This includes assays in metabolically competent cells (e.g., HepaRG or primary human hepatocytes), co-culture models that mimic the liver microenvironment, and ultimately, in vivo animal studies to assess true hepatotoxicity and pharmacokinetics.[8][9]

Q5: My results are inconsistent between different cytotoxicity assays (e.g., MTT vs. LDH release). What could be the issue?

A5: Different assays measure different aspects of cell death and viability.

  • MTT/MTS/CCK-8 assays measure mitochondrial reductase activity, which is an indicator of metabolic viability.[1][3] A decrease in signal suggests mitochondrial dysfunction, which is a known mechanism of PA toxicity.

  • LDH (Lactate Dehydrogenase) release assays measure the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.

  • Troubleshooting: Inconsistency may indicate your compound is cytostatic (inhibits proliferation without immediately killing cells) rather than cytotoxic at certain concentrations. For PAs, which often induce apoptosis, you might see a drop in MTT signal (due to mitochondrial compromise) before significant LDH release occurs.[3] Consider running parallel assays, such as a BrdU assay for proliferation or a caspase activity assay for apoptosis, to get a more complete picture of the mechanism of toxicity.[5]

Quantitative Data Summary

Structural modifications, particularly N-oxidation, can dramatically reduce the cytotoxic potential of pyrrolizidine alkaloids. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values from in vitro studies, demonstrating the reduced toxicity of PA N-oxides compared to their parent compounds. Lower IC₅₀ values indicate higher cytotoxicity.

AlkaloidAnalog (Modification)Cell LineIC₅₀ (µM)Fold Change in Toxicity (Approx.)Reference
IntermedineIntermedine N-oxideHepG2189.11>334 (less toxic)>1.8x Decrease
LasiocarpineLasiocarpine N-oxideHepD164.06>334 (less toxic)>2.0x Decrease
RetrorsineRetrorsine N-oxideHepD126.55>334 (less toxic)>2.6x Decrease
SenecionineSenecionine N-oxideH₂₂136.65>334 (less toxic)>2.4x Decrease

Key Experimental Protocols

Protocol: Assessment of PA Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • HepaRG cells (or other suitable metabolically competent liver cell line)

  • 96-well cell culture plates, opaque-walled

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS, protected from light)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)

  • Test PAs and modified analogs dissolved in a suitable solvent (e.g., DMSO, PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed differentiated HepaRG cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 9,000 cells/well) in 100 µL of culture medium.[7] Incubate for 24-48 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of your test PAs and control compounds in culture medium. The final solvent concentration should be consistent across all wells and typically ≤0.5% to avoid solvent-induced toxicity.[7]

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your test compounds. Include wells for "untreated" (cells with medium only) and "solvent control" (cells with medium containing the vehicle). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: At the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm or 590 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.[1]

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the solvent control:

      • % Viability = (OD_treated / OD_solvent_control) * 100

    • Plot the % viability against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualized Pathways and Workflows

PA Bioactivation and Detoxification Pathway cluster_0 Systemic Circulation cluster_1 Hepatocyte (Liver Cell) cluster_2 Excretion PA Parent Pyrrolizidine Alkaloid (PA) (1,2-Unsaturated) CYP450 CYP450 Enzymes (e.g., CYP3A4) PA->CYP450 Toxification Pathway Detox1 N-Oxidation PA->Detox1 Detox2 Hydrolysis (Carboxylesterases) PA->Detox2 DHPA Reactive Pyrrolic Ester (DHPA) CYP450->DHPA Detox3 GSH Conjugation DHPA->Detox3 Adducts Protein & DNA Adducts DHPA->Adducts PANO PA N-Oxide (Less Toxic) Detox1->PANO Excreted1 Excreted PANO->Excreted1 Hydrolyzed Necine Base + Necic Acid (Non-toxic) Detox2->Hydrolyzed Hydrolyzed->Excreted1 GSH_Conj GSH Conjugate (Excretable) Detox3->GSH_Conj Excreted2 Excreted GSH_Conj->Excreted2 Toxicity Hepatotoxicity (Cell Death, Apoptosis) Adducts->Toxicity

Caption: Metabolic pathways of pyrrolizidine alkaloids in the liver.

Toxicity Mitigation Strategies ParentPA Toxic Parent PA (1,2-Unsaturated Ester) Mod1 Strategy 1: Saturate 1,2-Double Bond ParentPA->Mod1 Mod2 Strategy 2: Oxidize to N-Oxide ParentPA->Mod2 Mod3 Strategy 3: Promote Hydrolysis ParentPA->Mod3 Result1 Saturated Analog (Platynecine-type) Mod1->Result1 Result2 N-Oxide Analog Mod2->Result2 Result3 Hydrolysis-Prone Analog Mod3->Result3 Outcome Reduced Hepatotoxicity: - Prevents DHPA formation - Increases excretion - Promotes clearance Result1->Outcome Result2->Outcome Result3->Outcome

Caption: Logic diagram of strategies to reduce PA hepatotoxicity.

Experimental Workflow Start Design & Synthesize PA Analogs Screen1 Tier 1: In Vitro Cytotoxicity (e.g., HepG2, MTT Assay) Start->Screen1 Decision1 Is IC50 high (low toxicity)? Screen1->Decision1 Screen2 Tier 2: Metabolic Competence Assay (e.g., HepaRG, Primary Hepatocytes) Decision1->Screen2 Yes Redesign Redesign Analog Decision1->Redesign No Decision2 Still low toxicity with metabolism? Screen2->Decision2 Screen3 Tier 3: Mechanistic Assays (Apoptosis, Genotoxicity) Decision2->Screen3 Yes Decision2->Redesign No Screen4 Tier 4: In Vivo Studies (Rodent model, PK/PD, Histopathology) Screen3->Screen4 End Lead Candidate with Reduced Hepatotoxicity Screen4->End Redesign->Start

Caption: Tiered workflow for screening PA analogs for hepatotoxicity.

References

Technical Support Center: Degradation Pathway Analysis of Pyrrolizidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on the degradation pathway analysis of pyrrolizidine-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrrolizidine-based compounds?

A1: Pyrrolizidine-based drug candidates primarily degrade through two main pathways:

  • Metabolic Activation: This is a critical pathway, especially for toxicity. The metabolic process, often mediated by cytochrome P450 enzymes in the liver, can lead to the formation of reactive pyrrolic esters. These esters are highly reactive and can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[1][2]

  • Chemical Degradation: These compounds can also degrade under various chemical conditions. They are generally stable in neutral and acidic solutions but can degrade significantly in alkaline conditions, with studies showing up to 50% degradation within 24 hours.[3][4] Photolysis, or degradation due to light exposure (particularly UV radiation), is another relevant pathway.[3][4]

Q2: What is the recommended analytical technique for studying the degradation of pyrrolizidine-based drug candidates?

A2: The gold standard for the analysis of pyrrolizidine alkaloids and their degradation products is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[5][6] This technique offers high sensitivity and selectivity, which is crucial for detecting and quantifying low levels of degradants in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the analytes.[7]

Q3: How can I perform a forced degradation study for my pyrrolizidine-based drug candidate?

A3: Forced degradation studies are essential to understand the stability of your compound under stress conditions. These studies typically involve exposing the drug candidate to acid, base, oxidative, thermal, and photolytic stress. It is recommended to conduct these studies on a single batch of the drug substance to establish its intrinsic stability and support the development of a stability-indicating analytical method.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing Peaks)
  • Symptom: Asymmetrical peaks with a drawn-out tail, leading to inaccurate integration and quantification.

  • Possible Cause: Secondary interactions between the basic pyrrolizidine structure and acidic silanol groups on the HPLC column packing.

  • Solution:

    • Mobile Phase Acidification: Ensure your mobile phase is adequately acidified (e.g., with 0.1% formic acid) to keep the analytes in their protonated form, which minimizes interactions with the stationary phase.

    • High-Quality Column: Use a high-quality, end-capped C18 column to reduce the number of available silanol groups.

    • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. Try diluting your sample.

Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
  • Symptom: Inconsistent and non-reproducible quantitative results, often observed as ion suppression or enhancement.

  • Possible Cause: Co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) interfere with the ionization of the target analyte in the mass spectrometer source.[8]

  • Solution:

    • Effective Sample Preparation: Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[8][9] A well-optimized SPE protocol can significantly improve the cleanliness of your sample.

    • Chromatographic Separation: Modify your HPLC gradient to better separate the analyte of interest from matrix components. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as they can alter elution patterns.

    • Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering compounds. However, this may compromise the sensitivity of the assay.[8][10]

    • Use of Internal Standards: Isotopically labeled internal standards are highly recommended as they co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[10]

Issue 3: Low Recovery of Pyrrolizidine Alkaloids During Sample Extraction
  • Symptom: The amount of analyte detected is significantly lower than the expected concentration.

  • Possible Cause: Inefficient extraction from the sample matrix or loss of analyte during the clean-up steps.

  • Solution:

    • Optimize Extraction Solvent: Pyrrolizidine alkaloids are more efficiently extracted with polar solvents like methanol or aqueous dilute acids.[4]

    • SPE Optimization: Ensure the SPE cartridge is appropriate for your analyte (cation-exchange cartridges are often used) and that the conditioning, loading, washing, and elution steps are optimized.[8][9] The pH of the loading solution and the composition of the elution solvent are critical.

    • Prevent Hydrolysis: Be mindful that ester groups in the pyrrolizidine structure can be susceptible to hydrolysis, especially under harsh pH conditions during extraction.

Data Presentation

Table 1: Recovery of Pyrrolizidine Alkaloids from Various Matrices using SPE and UHPLC-MS/MS

Pyrrolizidine AlkaloidHoney Matrix Recovery (%)Milk Matrix Recovery (%)Tea Matrix Recovery (%)
Retrorsine 64.5 - 103.465.2 - 112.267.6 - 107.6
Senecionine 84.1 - 112.9Not Reported70 - 85
Lasiocarpine 64.5 - 103.465.2 - 112.267.6 - 107.6
Monocrotaline 81.5 - 99.8Not ReportedNot Reported
Echimidine 64.5 - 103.465.2 - 112.267.6 - 107.6

Data compiled from multiple sources.[5][6][11][12][13]

Table 2: Limits of Quantification (LOQs) for Pyrrolizidine Alkaloids using UHPLC-MS/MS

Pyrrolizidine AlkaloidLOQ in Food Matrices (µg/kg)LOQ in Feed (µg/kg)
General PAs 0.05 - 2.55
Spices 0.04 - 0.76Not Applicable

Data compiled from multiple sources.[6][14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plant Material
  • Extraction:

    • Weigh 2.0 g of homogenized plant material into a centrifuge tube.

    • Add 20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid).

    • Sonicate for 15 minutes at room temperature.

    • Centrifuge at 3800 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet and combine the supernatants.[15]

  • Neutralization:

    • Adjust the pH of the combined extracts to 7 using an ammonia solution.[15]

  • SPE Procedure (C18 cartridge):

    • Conditioning: 5 mL of methanol, followed by 5 mL of water.

    • Loading: Load 10 mL of the neutralized extract.

    • Washing: Wash with 2 x 5 mL of water.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the alkaloids with 2 x 5 mL of methanol.[15]

  • Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

    • Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v) for LC-MS/MS analysis.[15]

Protocol 2: In Vitro Metabolism using Liver S9 Fractions
  • Preparation of Reaction Mixture:

    • Prepare an S9 mix containing the liver S9 fraction (final protein concentration of 1 mg/mL) and necessary cofactors in a suitable buffer (e.g., Tris-HCl).[16]

  • Incubation:

    • Add the pyrrolizidine-based drug candidate (e.g., at a final concentration of 50 µM) to the S9 mix.

    • Incubate the reaction mixture at 37°C in a thermomixer.[16]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[16]

  • Reaction Termination:

    • Immediately stop the reaction by adding the aliquot to a solution of ice-cold methanol.[16]

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Analyze the supernatant for the parent compound and metabolites using LC-MS/MS.

Protocol 3: UHPLC-MS/MS Analysis
  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent.[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Methanol with 0.1% formic acid.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 3 µL.[5]

  • Gradient Elution Program:

    • 0–1 min, 5% B

    • 1–10 min, 5–80% B

    • 10–14 min, 80% B

    • 14–15 min, 80–5% B

    • 15–16 min, 5% B[5]

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[5]

Mandatory Visualizations

degradation_pathway Drug Pyrrolizidine-based Drug Candidate Metabolic Metabolic Activation (e.g., CYP450) Drug->Metabolic Chemical Chemical Degradation Drug->Chemical Reactive Reactive Pyrrolic Esters Metabolic->Reactive Adducts DNA/Protein Adducts Reactive->Adducts Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity Products Degradation Products Chemical->Products

Caption: Overview of pyrrolizidine drug degradation pathways.

experimental_workflow start Start: Sample (e.g., Plant Material) extraction 1. Acidic Extraction (Sonication) start->extraction centrifuge1 2. Centrifugation extraction->centrifuge1 neutralize 3. Neutralization (pH 7) centrifuge1->neutralize spe 4. Solid-Phase Extraction (SPE) neutralize->spe evaporate 5. Evaporation to Dryness spe->evaporate reconstitute 6. Reconstitution evaporate->reconstitute analysis 7. UHPLC-MS/MS Analysis reconstitute->analysis end End: Data Analysis analysis->end

Caption: Sample preparation workflow for PA analysis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway TNF TNF / FasL Receptor TNFR / FasR TNF->Receptor DISC DISC Formation (FADD/TRADD) Receptor->DISC Casp8 Caspase-8/10 Activation DISC->Casp8 Mito Mitochondrial Damage Casp8->Mito via Bid Casp37 Caspase-3/7 Activation Casp8->Casp37 PA Pyrrolizidine Alkaloid Metabolites PA->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: PA-induced apoptosis signaling pathways.

References

Validation & Comparative

A Comparative Guide to Proline Analogs in Biological Assays: Contextualizing Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will delve into the performance of various proline analogs as inhibitors of enzymes such as Pyrroline-5-Carboxylate Reductase 1 (PYCR1), Proline Dehydrogenase (PRODH), and Angiotensin-Converting Enzyme (ACE). Additionally, it will touch upon the anti-inflammatory properties observed in other pyrrolizine derivatives.

Data Presentation: Quantitative Comparison of Proline Analogs

The following tables summarize the inhibitory activities of various proline analogs against different enzyme targets. This data provides a quantitative basis for comparing the efficacy of these compounds.

Table 1: Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) by Proline Analogs

CompoundInhibition Constant (Ki)Assay Type
N-formyl l-proline (NFLP)100 µMEnzyme Kinetics
l-tetrahydro-2-furoic acid (THFA)2 mMEnzyme Kinetics
cyclopentanecarboxylate (CPC)Not specifiedEnzyme Kinetics
l-thiazolidine-4-carboxylate (l-T4C)Not specifiedEnzyme Kinetics
l-thiazolidine-2-carboxylate (l-T2C)Not specifiedEnzyme Kinetics

Data sourced from Christensen et al., 2020.[1]

Table 2: Inhibition of Proline Dehydrogenase (PRODH) by Proline Analogs

CompoundInhibition Constant (Ki)Inhibition Type
S-(–)-tetrahydro-2-furoic acid0.3 mMCompetitive
cyclobutane-1,1-dicarboxylic acid1.4 - 6 mMCompetitive
cyclobutanecarboxylic acid1.4 - 6 mMCompetitive
cyclopropanecarboxylic acid1.4 - 6 mMCompetitive
cyclopentanecarboxylic acid1.4 - 6 mMCompetitive
(2S)-oxetane-2-carboxylic acid1.4 - 6 mMCompetitive

Data sourced from a study on reversible proline analog inhibitors of PRODH.[2]

Table 3: Cyclooxygenase (COX) Inhibition by Pyrrolizine Derivatives

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
Pyrrolizine Derivative 12.450.85
Pyrrolizine Derivative 25.693.44

Data from a study on novel pyrrolizine derivatives as COX inhibitors.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

PYCR1 Inhibition Assay

Objective: To determine the inhibitory potential of proline analogs against human PYCR1.

Principle: The enzymatic activity of PYCR1 is monitored by measuring the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ during the conversion of P5C to proline.

Materials:

  • Human PYCR1 enzyme

  • Δ1-pyrroline-5-carboxylate (P5C)

  • NADH

  • Test compounds (proline analogs)

  • Assay Buffer: 50 mM HEPES pH 7.8, 300 mM NaCl, 5% (w/v) glycerol

  • 96-well microplate reader

Procedure:

  • Prepare substrate mixtures containing varying concentrations of P5C, a fixed concentration of NADH (175 µM), EDTA, and Tris buffer in a deep well block.

  • Prepare enzyme-inhibitor mixtures by incubating PYCR1 (final concentration 6.25 nM) with various concentrations of the test compound in microcentrifuge tubes on ice.

  • Initiate the reaction by adding 20 µL of the enzyme-inhibitor mixture to the wells of a microplate containing the substrate mixture.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • The mechanism of inhibition is assumed to be competitive with P5C. Therefore, steady-state kinetic measurements are performed with L-P5C as the variable substrate (0-1000 µM).

  • Inhibition constants (Ki) are calculated by global fitting of the data to a competitive inhibition model.[3]

PRODH Inhibition Assay

Objective: To assess the inhibitory activity of proline analogs against proline dehydrogenase.

Principle: The production of P5C by PRODH is monitored by its reaction with ortho-aminobenzaldehyde (o-AB), which forms an adduct that can be detected by absorbance at 443 nm.

Materials:

  • PRODH enzyme

  • L-proline

  • ortho-aminobenzaldehyde (o-AB)

  • Menadione (electron acceptor)

  • Test compounds (proline analogs)

  • Assay Buffer

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing L-proline (e.g., 200 mM), o-AB (e.g., 4 mM), menadione (e.g., 0.15 mM), and PRODH enzyme (e.g., 63 nM).

  • Add the test compound at a desired concentration (e.g., 5 mM for initial screening).

  • For detailed kinetic analysis, vary the concentrations of L-proline (0–500 mM) and the inhibitor (0–10 mM).

  • Monitor the increase in absorbance at 443 nm, which corresponds to the formation of the P5C-o-AB adduct.

  • Determine the inhibition constants (Ki) for competitive inhibitors by analyzing the enzyme kinetics data.[2]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (General Protocol)

Objective: To screen for the ACE inhibitory activity of proline analogs.

Principle: The activity of ACE is determined by measuring the rate of hydrolysis of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), into hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified spectrophotometrically.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-histidyl-leucine (HHL)

  • Test compounds (proline derivatives)

  • Assay Buffer: e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Pre-incubate the ACE enzyme with the test compound for a specific period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate.

  • Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid formed into a solvent like ethyl acetate.

  • Evaporate the solvent and redissolve the hippuric acid in a suitable buffer or water.

  • Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm).

  • Calculate the percentage of inhibition and, if applicable, the IC50 value.

Note: A 1996 study on a series of proline derivatives reported only weak ACE inhibitory activity without providing specific quantitative data.[4]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Proline_Metabolism_Inhibition cluster_proline_cycle Proline Cycle cluster_inhibitors Inhibitors Proline Proline P5C Δ¹-Pyrroline-5-Carboxylate Proline->P5C PRODH P5C->Proline PYCR1 PRODH_inhibitor PRODH Inhibitors (e.g., Tetrahydro-2-furoic acid) PRODH_inhibitor->Proline Inhibits PYCR1_inhibitor PYCR1 Inhibitors (e.g., N-formyl l-proline) PYCR1_inhibitor->P5C Inhibits

Caption: Inhibition of the Proline Cycle by Proline Analogs.

ACE_Inhibition_Workflow cluster_workflow ACE Inhibition Assay Workflow start Start preincubation Pre-incubate ACE with Proline Analog start->preincubation reaction Add HHL Substrate & Incubate preincubation->reaction stop_reaction Stop Reaction (add HCl) reaction->stop_reaction extraction Extract Hippuric Acid stop_reaction->extraction measurement Measure Absorbance extraction->measurement end Calculate % Inhibition measurement->end

Caption: Workflow for Angiotensin-Converting Enzyme (ACE) Inhibition Assay.

Conclusion

While direct experimental data for Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid remains elusive, the comparative data presented for other proline analogs and pyrrolizine derivatives offer valuable insights for researchers. The inhibitory activities of various proline analogs against key enzymes like PYCR1 and PRODH highlight the therapeutic potential of this class of compounds, particularly in oncology. Furthermore, the observed anti-inflammatory properties of some pyrrolizine derivatives suggest another avenue for investigation.

The provided experimental protocols serve as a practical resource for initiating biological evaluation of novel proline analogs. Future studies are warranted to characterize the biological activity profile of this compound and to understand how its unique bicyclic structure influences its interaction with various biological targets. This will undoubtedly contribute to the rational design of new and more effective therapeutic agents.

References

Comparative analysis of hepatotoxicity between different pyrrolizidine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatotoxicity of different pyrrolizidine alkaloids (PAs), a class of natural toxins found in numerous plant species worldwide. Ingestion of PA-contaminated herbal remedies, teas, and food products can lead to severe liver damage, most notably hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. Understanding the relative toxicity and underlying mechanisms of different PAs is crucial for risk assessment, drug development, and clinical management. This document summarizes key experimental data, details the methodologies used for their acquisition, and illustrates the primary signaling pathways involved in PA-induced hepatotoxicity.

Data Presentation: Quantitative Comparison of Pyrrolizidine Alkaloid Hepatotoxicity

The hepatotoxic potential of pyrrolizidine alkaloids varies significantly based on their chemical structure, particularly the nature of the necine base and the esterification of the hydroxyl groups. The data presented below is collated from various in vitro and in vivo studies to provide a comparative overview.

In Vitro Cytotoxicity of Pyrrolizidine Alkaloids

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. The following table summarizes the IC50 values of various PAs in different liver cell lines.

Pyrrolizidine AlkaloidCell LineAssayIncubation Time (h)IC50 / Effect Concentration (µM)Reference
IntermedinePrimary Mouse HepatocytesCCK-824Significant decrease at 50 µg/mL (~167 µM)
IntermedineHepG2CCK-824Significant decrease at 75 µg/mL (~250 µM)
IntermedineHepD (differentiated HepG2)CCK-824Significant decrease at 50 µg/mL (~167 µM)
Intermedine N-oxideHepDCCK-824257.98
IntermedineHepDCCK-824239.39
RetrorsineHepG2MTTNot SpecifiedIC20: 270
MonocrotalineHepG2MTTNot SpecifiedNot Specified
ClivorineHepG2MTTNot SpecifiedIC20: 13
PlatyphyllineHepG2MTTNot SpecifiedIC20: 850
In Vivo Hepatotoxicity of Retrorsine vs. Monocrotaline in Mice

A comparative in vivo study in mice administered an equimolar dose (0.2 mmol/kg bw, intraperitoneally) of retrorsine and monocrotaline revealed significantly higher hepatotoxicity for retrorsine.

ParameterRetrorsineMonocrotalineFold Difference (Retrorsine/Monocrotaline)
Serum Alanine Transaminase (ALT)HighLow10.3
Serum Aspartate Transaminase (AST)HighLow3.6
Plasma Pyrrole-GSH AdductsHighLow2.9
Liver Pyrrole-GSH AdductsHighLow2.7
Liver Pyrrole-Protein AdductsHighLow3.8

Key Signaling Pathways in Pyrrolizidine Alkaloid Hepatotoxicity

The hepatotoxicity of PAs is primarily initiated by the metabolic activation of the 1,2-unsaturated necine base by cytochrome P450 enzymes in the liver. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that can bind to cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity. A key mechanism of cell death induced by these reactive metabolites is apoptosis, which can be triggered through both intrinsic and extrinsic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., TNF-α, FasL) Death_Receptors Death Receptors (e.g., TNFR, FasR) Death_Ligands->Death_Receptors DISC Death-Inducing Signaling Complex (DISC) Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 PA_Metabolites Reactive PA Metabolites (Dehydropyrrolizidine Alkaloids) ROS Reactive Oxygen Species (ROS) PA_Metabolites->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Signaling pathways of pyrrolizidine alkaloid-induced apoptosis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of PA hepatotoxicity.

In Vitro Cytotoxicity Assessment using CCK-8 Assay

This protocol outlines the determination of the cytotoxic effects of PAs on hepatic cell lines using the Cell Counting Kit-8 (CCK-8) assay.

G A 1. Seed hepatic cells (e.g., HepG2) in a 96-well plate. B 2. Incubate for 24 hours to allow cell adherence. A->B C 3. Treat cells with varying concentrations of a specific pyrrolizidine alkaloid. B->C D 4. Incubate for a defined period (e.g., 24, 48, or 72 hours). C->D E 5. Add CCK-8 solution to each well. D->E F 6. Incubate for 1-4 hours until the color of the medium changes to orange. E->F G 7. Measure the absorbance at 450 nm using a microplate reader. F->G H 8. Calculate cell viability relative to untreated controls and determine the IC50 value. G->H

Figure 2: Experimental workflow for the in vitro CCK-8 cytotoxicity assay.

Materials:

  • Hepatic cell line (e.g., HepG2, HepaRG, primary hepatocytes)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Pyrrolizidine alkaloids of interest

  • Vehicle control (e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the hepatic cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the pyrrolizidine alkaloids in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the PAs. Include a vehicle control group.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value can be determined by plotting cell viability against the logarithm of the PA concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of Hepatotoxicity in a Rodent Model

This protocol describes a general procedure for evaluating the hepatotoxicity of PAs in a rodent model, such as mice or rats.

Materials:

  • Male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old

  • Pyrrolizidine alkaloids of interest

  • Vehicle (e.g., saline, corn oil)

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

  • Serum clinical chemistry analyzer

  • Formalin (10%)

  • Histology processing equipment and reagents

  • Microscope

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Provide free access to standard chow and water.

  • Dosing: Administer the pyrrolizidine alkaloid to the animals via a relevant route of exposure, such as oral gavage or intraperitoneal injection. A control group should receive the vehicle only.

  • Observation and Sample Collection: Monitor the animals for clinical signs of toxicity. At a predetermined time point (e.g., 24, 48, or 72 hours post-dosing), euthanize the animals and collect blood via cardiac puncture. Perfuse the liver with saline and then excise it.

  • Serum Biochemistry: Centrifuge the blood samples to obtain serum. Analyze the serum for liver injury biomarkers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin. Process the fixed tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E). Examine the stained sections under a microscope to evaluate for histopathological changes such as necrosis, apoptosis, inflammation, and sinusoidal congestion.

  • Analysis of Pyrrole-Protein Adducts (Optional): A portion of the liver can be snap-frozen in liquid nitrogen and stored at -80°C for the subsequent analysis of pyrrole-protein adducts, which are specific biomarkers of PA exposure and metabolic activation.

Conclusion

The hepatotoxicity of pyrrolizidine alkaloids is a complex process that is highly dependent on the specific chemical structure of the alkaloid. Comparative studies consistently demonstrate a hierarchy of toxicity, with certain PAs like retrorsine exhibiting significantly greater hepatotoxic potential than others, such as monocrotaline. The primary mechanism of toxicity involves metabolic activation to reactive pyrrolic esters, leading to the formation of protein and DNA adducts and the induction of apoptosis. The standardized in vitro and in vivo experimental protocols outlined in this guide are essential for the continued investigation and comparison of the hepatotoxic profiles of different PAs, which is critical for safeguarding public health and guiding the development of safer herbal medicines and pharmaceuticals.

A Comparative Guide to the Validation of Analytical Methods for Pyrrolizidine Alkaloid Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of pyrrolizidine alkaloids (PAs) in complex matrices such as honey, tea, and herbal products. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods to ensure the safety and quality of their products. The primary focus is on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, with supporting data from various validation studies.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of pyrrolizidine alkaloids in different complex matrices. These methods are crucial for enforcing regulatory limits, such as those set by the European Commission Regulation (EU) 2020/2040, which establishes maximum levels for the sum of 35 specific PAs in various foodstuffs[1][2].

Table 1: Performance Characteristics of LC-MS/MS Methods for Pyrrolizidine Alkaloid Quantification

ParameterMethod 1: Plant-Based Foods & Honey[1][3]Method 2: Honey, Milk, & Tea[4][5]Method 3: Honey[6]Method 4: North American Plants & Honey[7]
Instrumentation UPLC-MS/MSUHPLC-MS/MSLC-MSLC-MS
Matrix Green tea, chamomile tea, rooibos tea, oregano, cumin seeds, honeyHoney, Milk, TeaHoneyCommon comfrey, tansy ragwort, blueweed, hound's tongue, honey
Analytes 35 Pyrrolizidine Alkaloids24 Pyrrolizidine AlkaloidsNot specified4 PAs and 1 PA N-oxide
Limit of Detection (LOD) i-LOD: 0.2 µg/kg, m-LOD: 0.4 µg/kg0.015–0.75 µg/kgNot specifiedNot specified
Limit of Quantification (LOQ) i-LOQ: 0.6 µg/kg, m-LOQ: 1.2 µg/kg0.05–2.5 µg/kg1 µg/kgNot specified
Linear Range 0.6 - 500 µg/kg0.05 - 100 µg/L0 - 50 µg/kgNot specified
Recovery (%) 77 - 103% (most >62%)64.5–112.2%80.6 - 114.5%82.1 - 108.2%
Precision (RSDr %) < 10% for most< 15% (intraday and interday)2.3 - 14.6%3.8 - 20.8%
Reproducibility (RSDR %) Not specifiedNot specified4.9 - 17.7%Not specified

i-LOD/i-LOQ: individual LOD/LOQ; m-LOD/m-LOQ: method LOD/LOQ for co-eluting isomers.

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of analytical methods for PA detection. Below are representative protocols for sample preparation and instrumental analysis based on established and validated methods[1][4][5][8].

Protocol 1: Sample Preparation for Plant-Based Foods (e.g., Tea, Herbs, Spices)

  • Homogenization: Weigh 1 ± 0.01 g of the homogenized sample into a 50 mL centrifuge tube[1].

  • Extraction: Add 20 mL of 50 mM sulfuric acid in a 1:1 (v/v) mixture of water and methanol. Extract for 10 minutes using an automated vortex[1]. Alternatively, a 2% solution of formic acid in water can be used for extraction with 15 minutes of shaking[4].

  • Centrifugation: Centrifuge the mixture for 10 minutes at 5000 g[1].

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MCX cartridge (6 cc, 150 mg) with 3 mL of methanol, followed by 3 mL of water[1].

    • Load 2 mL of the supernatant onto the conditioned cartridge[1].

    • Wash the cartridge with 6 mL of water, followed by 6 mL of methanol[1].

    • Elute the PAs with an appropriate solvent, such as ammoniated methanol[5].

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 5% methanol in water)[4][5].

Protocol 2: Sample Preparation for Honey

  • Dissolution: Weigh 2 ± 0.01 g of the homogenized honey sample into a 50 mL centrifuge tube[1].

  • Extraction: Add 20 mL of 50 mM sulfuric acid and shake until the honey is completely dissolved. Continue extraction for 10 minutes on an automated vortex[1].

  • Centrifugation: Centrifuge the tube for 10 minutes at 5000 g[1].

  • SPE Cleanup: Follow the same SPE cleanup steps as described in Protocol 1 for plant-based foods[1].

Protocol 3: UPLC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) or ultra-performance liquid chromatography (UPLC) system[1][4].

  • Column: A reversed-phase C8 or C18 column is commonly used (e.g., BEH C8, 2.1 x 100 mm, 1.7 µm)[1][4].

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: Water with 0.1% formic acid[4].

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid[4].

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode[1][4][5].

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive quantification of target PAs[1][4][5].

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the validation of analytical methods for pyrrolizidine alkaloid detection.

Experimental Workflow for Pyrrolizidine Alkaloid Analysis cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis Homogenization Sample Homogenization Extraction Extraction (e.g., Acidic Methanol/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Centrifugation->SPE_Cleanup Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Matrix-Matched Calibration) MS_Detection->Quantification Reporting Reporting Quantification->Reporting Validation Parameters for Analytical Methods cluster_performance Performance Characteristics Validation Method Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Robustness Robustness Validation->Robustness LOD->LOQ Accuracy->Precision

References

A Comparative Analysis of the Biological Activities of Synthetic versus Natural Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Pyrrolizidine alkaloids (PAs) represent a diverse class of natural compounds found in numerous plant species, with a long history of both toxicity and medicinal use. The inherent biological activity of these natural PAs has inspired the synthesis of a vast array of analogues, aiming to enhance therapeutic properties while minimizing adverse effects. This guide provides a comprehensive comparison of the biological activities of synthetic and natural pyrrolizidine alkaloids, supported by quantitative data and detailed experimental methodologies, to aid researchers in drug discovery and development.

Cytotoxicity: A Tale of Two Origins

The cytotoxicity of pyrrolizidine alkaloids is a double-edged sword, being the basis for their hepatotoxicity and a promising avenue for anticancer therapies. The primary mechanism of cytotoxicity for many PAs involves metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters that can alkylate DNA and other cellular macromolecules, ultimately triggering cell death.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various natural and synthetic pyrrolizidine alkaloids against different cancer cell lines.

Alkaloid TypeCompoundCell LineIC50 (µM)Reference
Natural LasiocarpineHepG2-CYP3A412.6[1]
SeneciphyllineHepG2-CYP3A426.2[1]
RetrorsineHepaRG>800[2]
MonocrotalineHepaRG>800[2]
Indicine N-oxideVarious human cancer cell lines46 - 100[3]
HeliotrineChicken hepatocarcinoma (CRL-2118)~73[2]
Synthetic Unnamed Benzo[4][5]pyrrolizino[1,2-b]quinoline derivativeL1210 and MCF-70.55[6]
Unnamed Spiro[indeno[1,2-b]quinoxaline-11,3'-pyrrolizine] derivativeHeLa1.93[6]
Unnamed Pyrrolizine/indolizine-NSAID hybrid (8a)MCF-77.61[7]
Unnamed Pyrrolizine/indolizine-NSAID hybrid (8e)MCF-71.07[7]
Unnamed Pyrrolizine/indolizine-NSAID hybrid (8f)MCF-73.16[7]

Caption: Comparative cytotoxicity of natural and synthetic pyrrolizidine alkaloids.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • HepG2 cells

  • 96-well, clear, flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (pyrrolizidine alkaloids)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader (540 nm or 570 nm)

  • 37°C CO₂ incubator

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of 12 mM MTT stock solution to each well.

  • Formazan Formation: Incubate the plates for 2-5 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 50 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

experimental_workflow_mtt cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture HepG2 Cells harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-Well Plate (1x10^4 cells/well) harvest->seed incubate_attach Incubate for 24h seed->incubate_attach add_compounds Add PAs to Wells incubate_attach->add_compounds prepare_dilutions Prepare PA Dilutions prepare_dilutions->add_compounds incubate_treat Incubate for 24-72h add_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate for 2-4h add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Targeting Cyclooxygenase

Certain pyrrolizidine alkaloids have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

Comparative Anti-inflammatory Data

The following table presents the COX inhibitory activity (IC50 values) of selected natural and synthetic pyrrolizidine alkaloids.

Alkaloid TypeCompoundTargetIC50 (µM)Reference
Natural HeliotrineNitric Oxide Production52.4[8]
Heliotrine N-oxideNitric Oxide Production85.1[8]
7-angelyolsincamidine N-oxideNitric Oxide Production105.1[8]
EuropineNitric Oxide Production7.9[8]
Synthetic KetorolacCOX-10.02[6]
KetorolacCOX-20.12[6]
LicofeloneCOX/5-LOX-[9]
Unnamed N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivative (12)COX-12.45-5.69[10]
Unnamed N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivative (12)COX-20.85-3.44[10]

Caption: Comparative anti-inflammatory activity of natural and synthetic pyrrolizidine alkaloids.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase component of COX enzymes to screen for potential inhibitors.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid (substrate)

  • Test compounds (pyrrolizidine alkaloids)

  • 96-well plate

  • Microplate reader (590 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes according to the kit manufacturer's instructions.

  • Assay Plate Setup:

    • Background Wells: Add Assay Buffer and Heme.

    • 100% Initial Activity Wells: Add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add Assay Buffer, Heme, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add the Colorimetric Substrate solution to all wells, followed by the addition of Arachidonic Acid to initiate the reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).

  • Absorbance Reading: Read the absorbance at 590 nm.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. The IC50 value is determined from the dose-response curve.

experimental_workflow_cox cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Heme, Enzymes) prep_plate Prepare 96-Well Plate (Background, Control, Inhibitor) prep_reagents->prep_plate add_substrate Add Colorimetric Substrate prep_plate->add_substrate add_arachidonic Add Arachidonic Acid add_substrate->add_arachidonic incubate Incubate (2-5 min) add_arachidonic->incubate read_absorbance Read Absorbance (590 nm) incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the COX inhibitor screening assay.

Antibacterial and Antifungal Activity

Several pyrrolizidine alkaloids, both natural and synthetic, have been investigated for their antimicrobial properties. The mechanisms of action can vary, with some PAs, like the synthetic PA-1, acting by disrupting the bacterial cell membrane.

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various natural and synthetic pyrrolizidine alkaloids against different microbial strains.

Alkaloid TypeCompoundMicroorganismMIC (µg/mL)Reference
Natural Clazamycin ABacillus anthracis6.25[11]
Clazamycin BBacillus anthracis12.5[11]
Heliotropium subulatum extractAspergillus fumigatus, Aspergillus niger, Rhizoctonia phaseoli, Penicillium chrysogenumActive
Synthetic PA-1Escherichia coli31.3[11]
PA-1Staphylococcus aureus3.9[11]
Unnamed Spiro Pyrrolidine derivative (c)Bacillus subtilis75[11]
Unnamed Spiro Pyrrolidine derivative (c)Enterococcus faecalis125[11]
Unnamed Spiro Pyrrolidine derivative (c)Escherichia coli<125[11]
Unnamed Spiro Pyrrolidine derivative (c)Pseudomonas aeruginosa150[11]

Caption: Comparative antimicrobial activity of natural and synthetic pyrrolizidine alkaloids.

Experimental Protocol: Broth Microdilution MIC Assay

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (pyrrolizidine alkaloids)

  • Sterile 96-well microtiter plates

  • Sterile saline or PBS

  • 0.5 McFarland standard

  • Spectrophotometer (625 nm)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve the desired final inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum prep_dilutions Prepare PA Serial Dilutions prep_inoculum->prep_dilutions inoculate Inoculate 96-Well Plate prep_dilutions->inoculate incubate Incubate (16-20h) inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Signaling Pathways and Mechanisms of Action

Hepatotoxicity via Metabolic Activation and DNA Damage

The primary mechanism of hepatotoxicity for unsaturated pyrrolizidine alkaloids involves their metabolic activation by cytochrome P450 enzymes (CYPs), particularly CYP3A4, in the liver. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then alkylate cellular macromolecules, most notably DNA, forming DNA adducts. This DNA damage triggers a cellular DNA damage response, leading to cell cycle arrest, apoptosis, and, in some cases, mutagenesis and carcinogenesis.

pa_toxicity_pathway PA Pyrrolizidine Alkaloid CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolic Activation (in Liver) ReactiveMetabolite Reactive Pyrrolic Ester (Dehydropyrrolizidine Alkaloid) CYP450->ReactiveMetabolite DNA Cellular DNA ReactiveMetabolite->DNA Alkylation DNA_Adduct DNA Adducts DNA->DNA_Adduct DDR DNA Damage Response (ATM/ATR, p53) DNA_Adduct->DDR Triggers CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Hepatotoxicity Hepatotoxicity CellCycleArrest->Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Metabolic activation and DNA damage pathway of PAs.

Anti-inflammatory Mechanism via COX-2 Inhibition

The anti-inflammatory effects of certain pyrrolizidine alkaloids are attributed to their ability to inhibit the COX-2 enzyme. By blocking COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

cox_inhibition_pathway InflammatoryStimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid Release from Cell Membranes COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Synthesis PA_Inhibitor PA COX-2 Inhibitor (e.g., Ketorolac) PA_Inhibitor->COX2 Inhibition Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Mediate

Caption: Anti-inflammatory mechanism of COX-2 inhibiting PAs.

Antibacterial Mechanism via Membrane Disruption

Some pyrrolizidine alkaloids, particularly synthetic derivatives like PA-1, exert their antibacterial effects by disrupting the integrity of the bacterial cell membrane. This can occur through various models, such as the "carpet" or "toroidal pore" models, leading to leakage of cellular contents and ultimately cell death.

antibacterial_membrane_disruption PA Antibacterial PA (e.g., PA-1) BacterialMembrane Bacterial Cell Membrane PA->BacterialMembrane Binding MembraneDisruption Membrane Disruption (Pore Formation / Destabilization) BacterialMembrane->MembraneDisruption Induces Leakage Leakage of Cellular Contents MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Antibacterial mechanism of membrane-disrupting PAs.

References

A Comparative Guide to the Synthetic Routes of the Pyrrolizidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolizidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide range of biologically active alkaloids. The development of efficient and stereoselective synthetic routes to this bicyclic system is of significant interest for the discovery of novel therapeutic agents. This guide provides an objective comparison of prominent synthetic strategies for constructing the pyrrolizidine core, supported by experimental data and detailed protocols.

Comparison of Key Synthetic Strategies

The synthesis of the pyrrolizidine core can be broadly categorized into several key strategies, each with its own advantages and limitations in terms of efficiency, stereocontrol, and substrate scope. The following tables summarize the quantitative data for representative examples of these routes.

Synthetic Route Key Reaction Typical Yield (%) Diastereoselectivity (d.r.) Enantioselectivity (e.e.) Key Advantages Limitations
1,3-Dipolar Cycloaddition Azomethine Ylide Cycloaddition70-95>20:1 to >99:187% to >99%High convergency, stereospecificity, and rapid construction of the bicyclic core.[1][2]Requires specific precursors for the in-situ generation of the azomethine ylide.
Intramolecular Cyclization Reductive Amination of a Dialdehyde/Diketone50-80Moderate to HighSubstrate-dependentUtilizes readily available starting materials and can be a one-pot procedure.Can be challenging to control chemoselectivity with multiple reactive functional groups.
Chiral Pool Synthesis Cyclization from Proline Derivatives60-85High>98%Readily available and inexpensive chiral starting materials, high enantiopurity.[3]Can involve multiple steps and protecting group manipulations.
Transition Metal-Catalyzed Cyclization Intramolecular Heck Reaction40-70N/ACatalyst-dependentCan create complex structures and introduce diversity.Requires specific functional groups and can be sensitive to reaction conditions.

Experimental Protocols

1,3-Dipolar Cycloaddition via Azomethine Ylide

This protocol describes a catalytic asymmetric double [3+2] cycloaddition to form a highly substituted pyrrolizidine core.[1]

Materials:

  • Glycine ester hydrochloride

  • Aldehyde (e.g., cinnamaldehyde)

  • Acrolein

  • Chiral silver catalyst (e.g., AgOAc/(S)-QUINAP)

  • Triethylamine (Et3N)

  • Toluene

Procedure:

  • To a solution of the chiral silver catalyst (5 mol%) in toluene is added the glycine ester hydrochloride (1.0 equiv.) and triethylamine (1.1 equiv.).

  • The mixture is stirred at room temperature for 30 minutes.

  • The aldehyde (1.0 equiv.) is added, and the reaction is stirred for an additional 2 hours.

  • Acrolein (1.2 equiv.) is then added, and the reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pyrrolizidine product.

Intramolecular Reductive Amination

This protocol outlines the formation of the pyrrolizidine core from a 1,7-dicarbonyl compound.

Materials:

  • 1,7-Dicarbonyl precursor (e.g., a dialdehyde or diketone)

  • Ammonium acetate (NH4OAc)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

Procedure:

  • The 1,7-dicarbonyl compound (1.0 equiv.) is dissolved in methanol.

  • Ammonium acetate (5.0 equiv.) is added to the solution, followed by the addition of a catalytic amount of acetic acid to maintain a pH of ~6.

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium cyanoborohydride (1.5 equiv.) is added portion-wise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The methanol is removed under reduced pressure, and the aqueous residue is basified with 2 M NaOH and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Synthesis from a Chiral Pool Precursor (Proline)

This protocol describes the construction of the pyrrolizidine core starting from L-proline.[3]

Materials:

  • L-proline

  • Thionyl chloride (SOCl2)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium borohydride (NaBH4)

  • Dess-Martin periodinane (DMP)

  • Vinylmagnesium bromide

  • Grubbs' second-generation catalyst

  • Hydrogen (H2) on Palladium on carbon (Pd/C)

Procedure:

  • Esterification: L-proline is esterified by refluxing in methanol with thionyl chloride to yield the methyl ester.

  • N-protection: The resulting amino ester is protected with a Boc group using di-tert-butyl dicarbonate.

  • Reduction: The ester is reduced to the corresponding alcohol using sodium borohydride.

  • Oxidation: The alcohol is oxidized to the aldehyde using Dess-Martin periodinane.

  • Vinylation: The aldehyde is reacted with vinylmagnesium bromide to yield an allylic alcohol.

  • Ring-Closing Metathesis: The resulting amino diene is subjected to ring-closing metathesis using Grubbs' second-generation catalyst to form the second five-membered ring.

  • Reduction and Deprotection: The double bond in the newly formed ring is reduced by catalytic hydrogenation, and the Boc protecting group is removed under acidic conditions to yield the pyrrolizidine core.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic routes described above.

G 1,3-Dipolar Cycloaddition Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Glycine Ester Glycine Ester Azomethine Ylide Formation Azomethine Ylide Formation Glycine Ester->Azomethine Ylide Formation Aldehyde Aldehyde Aldehyde->Azomethine Ylide Formation Dipolarophile Dipolarophile Cycloaddition Cycloaddition Dipolarophile->Cycloaddition Azomethine Ylide Formation->Cycloaddition Pyrrolizidine Core Pyrrolizidine Core Cycloaddition->Pyrrolizidine Core

Caption: Workflow for 1,3-Dipolar Cycloaddition.

G Intramolecular Reductive Amination Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_end Product 1,7-Dicarbonyl Compound 1,7-Dicarbonyl Compound Imine Formation Imine Formation 1,7-Dicarbonyl Compound->Imine Formation NH4OAc Intramolecular Cyclization Intramolecular Cyclization Imine Formation->Intramolecular Cyclization Reduction Reduction Intramolecular Cyclization->Reduction NaBH3CN Pyrrolizidine Core Pyrrolizidine Core Reduction->Pyrrolizidine Core

Caption: Workflow for Intramolecular Reductive Amination.

G Chiral Pool Synthesis from Proline cluster_start Starting Material cluster_reaction Key Transformations cluster_end Product L-Proline L-Proline Functional Group Manipulations Functional Group Manipulations L-Proline->Functional Group Manipulations Side Chain Elongation Side Chain Elongation Functional Group Manipulations->Side Chain Elongation Ring-Closing Metathesis Ring-Closing Metathesis Side Chain Elongation->Ring-Closing Metathesis Pyrrolizidine Core Pyrrolizidine Core Ring-Closing Metathesis->Pyrrolizidine Core

Caption: Workflow for Chiral Pool Synthesis from Proline.

References

Structural Analogs of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid scaffold is a core structural motif found in a variety of biologically active compounds. Due to a lack of extensive public data on the direct analogs of this specific parent molecule, this guide focuses on two prominent and structurally related analogs: Ketorolac and Licofelone. Both share a bicyclic core fused with an acetic acid side chain and have been extensively studied for their therapeutic properties, primarily as anti-inflammatory and analgesic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols.

Comparison of Biological Activity

The following table summarizes the quantitative data on the biological activity of Ketorolac, Licofelone, and their derivatives. These compounds primarily target enzymes within the arachidonic acid cascade, which is central to the inflammatory response.

Compound/AnalogTarget Enzyme(s)IC50/ED50 ValuesActivity TypeReference
Ketorolac COX-1 / COX-2Not specified in provided abstractsAnti-inflammatory, Analgesic[1][2]
Amide Prodrugs of Ketorolac (e.g., with amino acid esters)COX-1 / COX-2 (after hydrolysis to Ketorolac)Comparable to KetorolacAnti-inflammatory, Analgesic (with reduced ulcerogenic potential)[1]
Licofelone COX-1 / COX-2 / 5-LOXIC50 COX = 0.21 µM, IC50 5-LOX = 0.18 µM; ED50 = 11.22-27.07 mg/kg (carrageenan-induced paw edema); ED50 = 31.33 mg/kg (acetic acid-induced writhing)Anti-inflammatory, Analgesic[3][4]
C5-Substituted Licofelone DerivativesNot specifiedAt least 2-fold more active than 5-FU and Licofelone against mammary carcinoma cells.Anticancer, Anti-inflammatory[5][6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of compound activity. Below are representative protocols for in vitro and in vivo assays relevant to the compounds discussed.

In Vitro Dual COX/5-LOX Inhibition Assay

This protocol is designed to simultaneously measure the inhibitory activity of a compound against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

Objective: To determine the IC50 values of test compounds against COX-1, COX-2, and 5-LOX.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Soybean 5-lipoxygenase

  • Arachidonic acid (substrate)

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • Zileuton (5-LOX inhibitor control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin E2 (PGE2) and leukotriene B4 (LTB4)

Procedure:

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serially dilute the stock solutions to obtain a range of test concentrations.

  • COX Inhibition Assay:

    • In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1N HCl).

    • Measure the concentration of PGE2 produced using a specific ELISA kit.

  • 5-LOX Inhibition Assay:

    • In a separate 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Stop the reaction.

    • Measure the concentration of LTB4 produced using a specific ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups (at least 3 doses).

    • Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Compare the results of the test compound groups with the control and reference groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the discussed anti-inflammatory analogs involves the inhibition of key enzymes in the arachidonic acid signaling pathway.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX->LTs Ketorolac Ketorolac Ketorolac->COX Inhibits Licofelone Licofelone Licofelone->COX Inhibits Licofelone->LOX Inhibits

Caption: Arachidonic Acid Cascade and Points of Inhibition.

The diagram above illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes by COX and 5-LOX enzymes, respectively. Ketorolac primarily inhibits the COX pathway, while Licofelone exhibits dual inhibition of both COX and 5-LOX pathways.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Prep Compound Preparation & Dilution COX_Assay COX-1/COX-2 Inhibition Assay Compound_Prep->COX_Assay LOX_Assay 5-LOX Inhibition Assay Compound_Prep->LOX_Assay IC50_Det IC50 Determination COX_Assay->IC50_Det LOX_Assay->IC50_Det Dosing Compound Administration IC50_Det->Dosing Lead Compound Selection Animal_Acclim Animal Acclimatization Animal_Acclim->Dosing Inflammation_Induction Carrageenan Injection Dosing->Inflammation_Induction Paw_Measurement Paw Volume Measurement Inflammation_Induction->Paw_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis

References

A Comparative Guide to the Metabolism of Retronecine vs. Heliotridine-Type Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of retronecine-type and heliotridine-type pyrrolizidine alkaloids (PAs), a class of natural toxins with significant hepatotoxic and carcinogenic potential. Understanding the metabolic nuances between these two major structural types of PAs is critical for accurate risk assessment and the development of potential therapeutic interventions. This document summarizes key metabolic pathways, presents comparative quantitative data from in vitro studies, and details relevant experimental protocols.

Core Metabolic Differences and Toxicological Implications

Pyrrolizidine alkaloids are pro-toxins that require metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to exert their toxic effects.[1][2] The two major types of toxic PAs, retronecine and heliotridine, are stereoisomers, and this subtle difference in their chemical structure significantly influences their metabolic fate and toxic potential.[3]

Metabolic Activation: The primary activation pathway for both retronecine and heliotridine-type PAs involves the oxidation of the necine base by CYP enzymes (predominantly CYP3A4) to form highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs).[2][4] These DHPAs are potent electrophiles that can readily form adducts with cellular macromolecules, including proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][2] Studies have indicated that heliotridine-based esters tend to generate more pyrrolic metabolites compared to their retronecine counterparts, which may contribute to their generally higher toxicity.[5]

Detoxification Pathways: The two main detoxification pathways for these PAs are N-oxidation, which forms less toxic and more water-soluble PA N-oxides that can be readily excreted, and hydrolysis of the ester groups to yield the necine base and necic acids, which are also less toxic. Additionally, the reactive DHPAs can be detoxified through conjugation with glutathione (GSH), a critical endogenous antioxidant.[1]

Quantitative Comparison of Metabolism and Toxicity

The following tables summarize quantitative data from various in vitro studies, comparing the metabolic rates and toxic potencies of representative retronecine and heliotridine-type PAs.

Table 1: Comparative In Vitro Metabolism of Lasiocarpine (Heliotridine-type) and Riddelliine (Retronecine-type) in Human Liver Microsomes

ParameterLasiocarpine (Heliotridine-type)Riddelliine (Retronecine-type)Fold Difference (Lasiocarpine vs. Riddelliine)Reference
Metabolic Depletion Rate [6][7]
Caucasian Liver MicrosomesHigher DepletionLower Depletion~2.0-fold higher for Lasiocarpine[6]
Chinese Liver MicrosomesHigher DepletionLower DepletionNot explicitly quantified, but trend is similar[7]
Predicted In Vivo Toxicity [6]
Human BMDL5 (mg/kg bw)LowerHigherRiddelliine is ~8.2-fold less toxic in rats and ~5.0-fold less toxic in humans[6]

BMDL5: Benchmark Dose Lower Confidence Limit for a 5% response.

Table 2: Comparative Cytotoxicity and Genotoxicity of Retronecine and Heliotridine-type PAs in Human Liver Cell Models

Pyrrolizidine AlkaloidTypeCell LineEndpointValueReference
Lasiocarpine HeliotridinePHHCytotoxicity (EC50)< 500 µM[8]
PHHGenotoxicity (γH2AX BMDL)0.06 µM [8]
HepG2-CYP3A4Genotoxicity (γH2AX BMDL)0.4 µM[8]
Heliotrine HeliotridinePHHCytotoxicity (EC50)> 500 µM[8]
PHHGenotoxicity (γH2AX BMDL)0.4 µM[8]
HepG2-CYP3A4Genotoxicity (γH2AX BMDL)10 µM[8]
Retrorsine RetronecinePHHCytotoxicity (EC50)< 500 µM[8]
PHHGenotoxicity (γH2AX BMDL)0.3 µM[8]
HepG2-CYP3A4Genotoxicity (γH2AX BMDL)0.14 µM [8]
Riddelliine RetronecinePHHGenotoxicity (γH2AX BMDL)0.3 µM[8]

PHH: Primary Human Hepatocytes; EC50: Half-maximal effective concentration; BMDL: Benchmark Dose Lower Confidence Limit. Lower BMDL values indicate higher genotoxic potency.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways for both retronecine and heliotridine-type PAs.

PA_Metabolism cluster_retronecine Retronecine-type PA Metabolism cluster_heliotridine Heliotridine-type PA Metabolism Retronecine-type PA Retronecine-type PA Dehydroretronecine (DHR) Dehydroretronecine (DHR) Retronecine-type PA->Dehydroretronecine (DHR) CYP450 Activation Retronecine N-oxide Retronecine N-oxide Retronecine-type PA->Retronecine N-oxide N-oxidation (Detox) GSH-DHR Conjugate GSH-DHR Conjugate Dehydroretronecine (DHR)->GSH-DHR Conjugate GSH Conjugation (Detox) Protein/DNA Adducts_R Protein/DNA Adducts Dehydroretronecine (DHR)->Protein/DNA Adducts_R Toxicity Heliotridine-type PA Heliotridine-type PA Dehydroheliotridine (DHH) Dehydroheliotridine (DHH) Heliotridine-type PA->Dehydroheliotridine (DHH) CYP450 Activation Heliotridine N-oxide Heliotridine N-oxide Heliotridine-type PA->Heliotridine N-oxide N-oxidation (Detox) GSH-DHH Conjugate GSH-DHH Conjugate Dehydroheliotridine (DHH)->GSH-DHH Conjugate GSH Conjugation (Detox) Protein/DNA Adducts_H Protein/DNA Adducts Dehydroheliotridine (DHH)->Protein/DNA Adducts_H Toxicity

Caption: Comparative metabolic pathways of retronecine and heliotridine-type PAs.

Experimental Protocols

The following section outlines a general methodology for the in vitro assessment of PA metabolism and the quantification of their metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. In Vitro Metabolism Assay using Human Liver Microsomes

  • Objective: To determine the rate of metabolic depletion of a parent PA and identify its major metabolites.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test PAs (e.g., lasiocarpine, riddelliine) dissolved in a suitable solvent (e.g., methanol)

    • Acetonitrile (for quenching the reaction)

    • Internal standard

  • Procedure:

    • Prepare a reaction mixture containing HLMs, phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the test PA to the mixture.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS.

    • The rate of depletion of the parent PA is determined by plotting its concentration against time.

2. Quantification of PA Metabolites by LC-MS/MS

  • Objective: To separate and quantify the parent PA and its metabolites, including GSH conjugates.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (General Example):

    • Column: A reverse-phase C18 column (e.g., Agilent Extend-C18, 100 x 2.1 mm, 1.8 µm).[9]

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium formate).[10]

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.[10]

    • Gradient: A suitable gradient program to separate the analytes of interest.

    • Flow Rate: Typically 0.2-0.6 mL/min.[11]

    • Injection Volume: 5-10 µL.[11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting specific precursor-to-product ion transitions for each analyte.

    • Optimization: Source parameters (e.g., capillary voltage, nebulizer pressure, gas temperature) and compound-specific parameters (e.g., fragmentor voltage, collision energy) should be optimized for each analyte to achieve maximum sensitivity.

  • Data Analysis: Quantification is typically performed by constructing a calibration curve using standards of known concentrations and an internal standard to correct for matrix effects and variations in sample processing.

Experimental_Workflow Start Start: In Vitro Metabolism Assay Incubation Incubate PA with Human Liver Microsomes + NADPH Start->Incubation Quenching Quench Reaction at Specific Time Points Incubation->Quenching Sample_Prep Sample Preparation: Protein Precipitation & Centrifugation Quenching->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis: Quantify Parent PA & Metabolites LC_MS_Analysis->Data_Analysis End End: Determine Metabolic Rate Data_Analysis->End

Caption: A generalized workflow for in vitro PA metabolism studies.

Conclusion

The available data consistently demonstrate that the stereochemistry of the necine base plays a crucial role in the metabolic activation and detoxification of pyrrolizidine alkaloids. Heliotridine-type PAs, such as lasiocarpine, generally exhibit higher rates of metabolic activation and, consequently, greater toxicity compared to their retronecine-type counterparts like riddelliine. This is reflected in the lower BMDL values for genotoxicity observed for heliotridine-type PAs in human liver cell models. These findings underscore the importance of considering the specific chemical structure of individual PAs when assessing the risks associated with human exposure. Further research focusing on the quantitative aspects of GSH conjugation and the specific CYP isozymes involved will provide a more complete picture of the metabolic differences between these two important classes of natural toxins.

References

Unraveling the Toxic Potential: A Comparative Guide to the Quantification of Pyrrolic Metabolites from Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic activation of pyrrolizidine alkaloids (PAs) is crucial for assessing their toxicity. This guide provides a comparative analysis of pyrrolic metabolite formation from different PAs, supported by experimental data and detailed methodologies.

Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species. While the parent compounds are often non-toxic, their bioactivation in the liver by cytochrome P450 enzymes leads to the formation of highly reactive pyrrolic metabolites, primarily dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily bind to cellular macromolecules such as DNA and proteins, forming adducts that are implicated in the hepatotoxicity, genotoxicity, and carcinogenicity associated with PA exposure. The extent of pyrrolic metabolite formation and subsequent adduction varies significantly among different PAs, influencing their toxic potential.

Quantitative Comparison of Pyrrolic Metabolite Formation

The generation of reactive pyrrolic metabolites is a key determinant of the toxicity of different PAs. The following tables summarize quantitative data from in vitro studies comparing the formation of these metabolites from various PAs.

Table 1: Comparative Bioactivation of Pyrrolizidine Alkaloids to Glutathione (GSH) Conjugates in Rat Liver S9 Fractions

Pyrrolizidine AlkaloidTypeTotal GSH Conjugates (pmol/min/mg protein)
RetrorsineRetronecine-type156.7 ± 15.5
MonocrotalineRetronecine-type98.3 ± 8.7
SenkirkineOtonecine-type85.0 ± 7.5
EchimidineRetronecine-type53.3 ± 4.9
HeliotrineHeliotridine-type35.0 ± 3.2
LycopsamineRetronecine-type21.7 ± 2.1

Data adapted from a study investigating the metabolism-mediated toxicity of various PAs. The formation of glutathione (GSH) conjugates of dehydropyrrolizidine (DHP) serves as an indicator of the bioactivation potential.

Table 2: Comparison of Pyrrolic Metabolites in Isolated Perfused Rat Liver

Pyrrolizidine AlkaloidPA Removed by Liver (%)Dehydroalkaloid Released into Perfusate (nmol/g liver)GSDHP Released into Bile (nmol/g liver)Bound Pyrroles in Liver (nmol/g liver)
Retrorsine93110880195
Seneciphylline85150650180
Monocrotaline5520015655
Trichodesmine5544080110

Data from a study comparing the metabolism of four PAs in an isolated, perfused rat liver system over a 1-hour period. GSDHP refers to 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine, a detoxification product.[1]

Experimental Protocols

Accurate quantification of pyrrolic metabolites is essential for comparative studies. The following are detailed methodologies for the key experiments cited.

Quantification of Pyrrolic Metabolite-GSH Conjugates by LC-MS/MS

This method is used to assess the bioactivation potential of PAs by trapping the reactive pyrrolic metabolites with glutathione (GSH).

  • Incubation: The test PA is incubated with liver S9 fraction (or microsomes), a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and GSH in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Termination and Sample Preparation: The reaction is stopped by adding a cold organic solvent, such as acetonitrile. The mixture is then centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the GSH conjugates of the pyrrolic backbone (e.g., dehydroretronecine) are monitored for quantification.

  • Quantification: The amount of GSH-pyrrole conjugates is determined by comparing the peak areas to a standard curve generated with synthesized standards.

Quantification of PA-DNA Adducts by ³²P-Postlabeling

This highly sensitive method is used to detect and quantify DNA adducts formed by the reaction of pyrrolic metabolites with DNA.

  • DNA Isolation: DNA is isolated from tissues or cells exposed to the PA.

  • DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The DNA adducts are enriched from the normal nucleotides, often by enzymatic treatment with nuclease P1, which dephosphorylates normal nucleotides but not the adducted ones.

  • ³²P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adduction is expressed as the number of adducts per 10⁷-10⁹ normal nucleotides.

Visualizing the Processes

To better understand the complex processes involved in PA toxicity, the following diagrams illustrate the metabolic activation pathway and a typical experimental workflow.

PA_Metabolism_and_Toxicity_Pathway cluster_Phase1 Phase I Metabolism (Bioactivation) cluster_Detoxification Detoxification cluster_Toxicity Toxicity Pyrrolizidine Alkaloid (PA) Pyrrolizidine Alkaloid (PA) Dehydropyrrolizidine Alkaloid (DHPA) Dehydropyrrolizidine Alkaloid (DHPA) PA PA DHPA DHPA PA->DHPA CYP450s GSH Conjugate GSH Conjugate DHPA->GSH Conjugate GST DNA Adducts DNA Adducts DHPA->DNA Adducts Protein Adducts Protein Adducts DHPA->Protein Adducts Excretion Excretion GSH Conjugate->Excretion Genotoxicity/Carcinogenicity Genotoxicity/Carcinogenicity DNA Adducts->Genotoxicity/Carcinogenicity Hepatotoxicity Hepatotoxicity Protein Adducts->Hepatotoxicity

Caption: Metabolic activation of PAs to reactive pyrrolic metabolites and subsequent detoxification or toxic pathways.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Metabolite_Quant Pyrrolic Metabolite Quantification cluster_Adduct_Quant DNA Adduct Quantification PA_Source Pyrrolizidine Alkaloid Source Incubation Incubation with Liver Microsomes/S9 PA_Source->Incubation Extraction Metabolite Extraction Incubation->Extraction DNA_Isolation DNA Isolation Incubation->DNA_Isolation LCMS LC-MS/MS Analysis Extraction->LCMS Quantification_Metabolite Quantification LCMS->Quantification_Metabolite Postlabeling 32P-Postlabeling DNA_Isolation->Postlabeling Separation TLC/HPLC Separation Postlabeling->Separation Quantification_Adduct Quantification Separation->Quantification_Adduct

Caption: Experimental workflow for the quantification of pyrrolic metabolites and DNA adducts from PAs.

References

Safety Operating Guide

Prudent Disposal of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid could not be located. The following disposal procedures are based on the chemical's structural relationship to pyrrolizidine alkaloids (PAs) and general laboratory safety protocols. PAs, particularly those with a 1,2-unsaturated necine base, are often associated with hepatotoxicity, carcinogenicity, and genotoxicity.[1][2][3][4] Therefore, this compound should be handled with caution as a potentially hazardous substance.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential toxicity of pyrrolizidine alkaloids, it is crucial to handle this compound with appropriate personal protective equipment.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn to protect against splashes.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

II. Step-by-Step Disposal Procedure

All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Collect all waste materials, including the pure compound, contaminated solutions, and any contaminated lab supplies (e.g., pipette tips, weighing paper, absorbent pads), in a designated hazardous waste container.[5][6]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Selection and Labeling:

    • Use a chemically compatible container with a secure, leak-proof closure.[7]

    • The container must be clearly labeled with the words "Hazardous Waste."[7][8]

    • The label should also include the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Potentially Toxic," "Handle with Caution").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[5][8]

    • The storage area should be secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal of the waste.[9]

    • Follow all institutional and local regulations for hazardous waste disposal.

III. Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand or absorbent pads.[6]

    • Collect the absorbent material and any contaminated debris into the designated hazardous waste container.

    • Clean the spill area with soap and water.[5]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's EHS or emergency response team.

    • Restrict access to the spill area.

IV. Chemical Properties and Data

While specific quantitative data for this compound is limited, the following table summarizes general information for related compounds.

PropertyValue/InformationSource
Chemical ClassPyrrolizidine Alkaloid Derivative, Acetic Acid DerivativeN/A
Potential HazardsHepatotoxic, Carcinogenic, Genotoxic (based on class)[1][2][3][4]
Acetic Acid (Concentrated)Corrosive, Flammable[6][9]
Pyrrolizidine AlkaloidsStable in neutral and acidic solutions, degrade in alkaline conditions[10]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation (this compound) assess_hazards Assess Hazards (Treat as Potentially Toxic Pyrrolizidine Alkaloid) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe waste_container Collect in Designated Hazardous Waste Container ppe->waste_container label_container Label Container Clearly 'Hazardous Waste' & Chemical Name waste_container->label_container storage Store in Satellite Accumulation Area label_container->storage disposal_request Contact EHS for Licensed Disposal storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Change gloves every 30-60 minutes or immediately if contaminated.[4]
Eye and Face Protection Safety goggles and face shieldUse safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[4][5]
Body Protection Laboratory coat or chemical-resistant suitA buttoned lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit is advised.[6]
Respiratory Protection Fume hood or respiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][7] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Foot Protection Closed-toe shoesLeather or canvas shoes are not recommended. Chemical-resistant boots or shoe covers should be worn if there is a risk of spills.[6]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination.

Diagram 1: Experimental Workflow for Handling this compound

G Figure 1: Step-by-step workflow for safe handling. cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase cluster_disposal Disposal Phase prep Preparation handling Handling and Experimentation prep->handling Proceed to experiment cleanup Decontamination and Cleanup handling->cleanup After experiment completion disposal Waste Disposal cleanup->disposal Segregate waste p1 Don appropriate PPE p2 Prepare work area in fume hood p1->p2 p3 Assemble all necessary equipment p2->p3 h1 Weigh and prepare solutions in fume hood h2 Conduct experiment with caution h1->h2 h3 Keep containers tightly sealed when not in use h2->h3 c1 Decontaminate surfaces with appropriate solvent c2 Clean all equipment c1->c2 c3 Remove PPE carefully c2->c3 d1 Segregate solid and liquid waste d2 Dispose of contaminated materials in labeled hazardous waste containers d1->d2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid
Reactant of Route 2
Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.